molecular formula C13H19N B1610053 Cyclohexyl(phenyl)methanamine CAS No. 23459-35-0

Cyclohexyl(phenyl)methanamine

Cat. No.: B1610053
CAS No.: 23459-35-0
M. Wt: 189.3 g/mol
InChI Key: JQCBKIHKSZUZKT-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)methanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl(phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCBKIHKSZUZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453904
Record name cyclohexyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23459-35-0
Record name cyclohexyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 23459-35-0 (Free Base) | CAS Number: 58271-62-8 (HCl Salt)[1]

Part 1: Executive Summary & Chemical Identity[1]

Cyclohexyl(phenyl)methanamine (also known as


-phenylcyclohexanemethanamine) represents a critical pharmacophore in medicinal chemistry, serving as a structural hybrid between the psychostimulant propylhexedrine and the diphenylmethane scaffold found in various antihistamines and antidepressants.[1]

Unlike its secondary amine isomer (N-cyclohexylbenzylamine), this compound features a primary amine attached to a chiral center bridging a lipophilic cyclohexyl ring and an aromatic phenyl ring.[1] This specific architecture makes it a high-value intermediate for synthesizing NMDA receptor antagonists (e.g., Lanicemine analogs) and a versatile resolving agent for chiral acids.[1]

Chemical Identification Data
ParameterValue
IUPAC Name Cyclohexyl(phenyl)methanamine
Common Synonyms

-Phenylcyclohexanemethanamine; 1-Cyclohexyl-1-phenylmethylamine
CAS (Free Base) 23459-35-0
CAS (HCl Salt) 58271-62-8
Molecular Formula

Molecular Weight 189.30 g/mol
SMILES NC(C1CCCCC1)C2=CC=CC=C2
InChIKey JQCBKIHKSZUZKT-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][3]

The compound exhibits significant lipophilicity due to the dual cyclic systems, necessitating specific solvent systems for extraction and chromatography.[1]

PropertyMetricExperimental Context
LogP (Predicted) 3.97Indicates high blood-brain barrier (BBB) permeability potential.[1]
Density 1.001 g/cm³Liquid phase (Free Base).[1]
Boiling Point 293.9°CAt 760 mmHg.[1] Requires high-vacuum distillation for purification.[1]
pKa ~10.5Typical for

-substituted primary amines; exists as cation at physiological pH.[1]
Solubility Low (Water)Soluble in DCM, MeOH, DMSO.[1] HCl salt is water-soluble.[1]

Part 3: Synthetic Methodologies

The synthesis of Cyclohexyl(phenyl)methanamine requires overcoming steric hindrance at the


-carbon.[1] Two primary routes are validated for high yield and purity.[1]
Route A: Reductive Amination of Phenyl Cyclohexyl Ketone (Preferred)

This route minimizes side reactions and allows for the isolation of the oxime intermediate to ensure purity before the final reduction.[1]

  • Condensation: Phenyl cyclohexyl ketone is reacted with hydroxylamine hydrochloride (

    
    ) in an ethanolic acetate buffer to yield the oxime.[1]
    
  • Reduction: The oxime is reduced using Lithium Aluminum Hydride (

    
    ) in dry THF or via catalytic hydrogenation (Raney Ni, 50 psi 
    
    
    
    ).[1]
Route B: Grignard Addition to Imines

Useful for introducing chirality if chiral auxiliaries are used.[1]

  • Reagent Formation: Phenylmagnesium bromide (

    
    ) is prepared in situ.[1]
    
  • Addition: The Grignard reagent is added to cyclohexanecarbonitrile (followed by reduction) or directly to a cyclohexyl-imine derivative.[1]

Visualization: Synthesis Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

Synthesis_Workflow Start Starting Material: Phenyl Cyclohexyl Ketone Step1 Condensation (NH2OH·HCl / NaOAc) Start->Step1 Reflux 4h Inter1 Intermediate: Oxime Derivative Step1->Inter1 Crystallization Step2 Reduction (LiAlH4 in THF) Inter1->Step2 Inert Atm / 0°C Product Target: Cyclohexyl(phenyl)methanamine (Racemic) Step2->Product Acid/Base Workup Alt_Start Alt Route: Benzonitrile Alt_Step Grignard Addition (CyclohexylMgBr) Alt_Start->Alt_Step Alt_Step->Product Hydrolysis

Figure 1: Comparative synthetic pathways emphasizing the oxime reduction route for higher purity.

Part 4: Pharmacological & Structural Applications[1]

Scaffold Analysis

Cyclohexyl(phenyl)methanamine is a "privileged structure" in medicinal chemistry.[1] It serves as a simplified analog of Lefetamine (an opioid/stimulant) and shares structural homology with Lanicemine (a low-trapping NMDA antagonist).[1]

  • Hydrophobic Domain: The cyclohexyl ring occupies the hydrophobic pocket of receptors (e.g., the S1' pocket in serine proteases or hydrophobic regions in MATs).[1]

  • Aromatic Domain: The phenyl ring engages in

    
    -
    
    
    
    stacking interactions.[1]
  • Cationic Domain: The primary amine forms salt bridges with aspartate/glutamate residues in the receptor binding site.[1]

Visualization: Pharmacophore Map

This diagram illustrates the binding interactions theoretically possible with this scaffold.[1]

Pharmacophore_Map Center Chiral Carbon (α-Position) Amine Primary Amine (Cationic Interaction) Center->Amine Phenyl Phenyl Ring (π-π Stacking) Center->Phenyl Cyclohexyl Cyclohexyl Ring (Hydrophobic Pocket) Center->Cyclohexyl Receptor_Asp Receptor: Asp Residue Amine->Receptor_Asp Ionic Bond Receptor_Aro Receptor: Aromatic Cage Phenyl->Receptor_Aro T-stacking Receptor_Lip Receptor: Lipophilic Region Cyclohexyl->Receptor_Lip Van der Waals

Figure 2: Pharmacophore mapping showing the tripartite interaction potential of the scaffold.[1]

Part 5: Analytical Protocols

To ensure the integrity of the synthesized compound, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • B: Acetonitrile (MeCN).[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]

  • Validation: The peak area ratio at 210/254 nm should remain constant across the peak width to confirm peak purity.

Proton NMR ( -NMR, 400 MHz, )
  • Diagnostic Signals:

    • 
       7.20–7.40 (m, 5H): Aromatic protons.[1]
      
    • 
       3.65 (d, 1H): Methine proton (
      
      
      
      -
      
      
      ) at the chiral center.[1]
    • 
       0.90–1.90 (m, 11H): Cyclohexyl protons (complex multiplet).[1]
      
  • Interpretation: The integration ratio of Aromatic (5H) to Methine (1H) is the primary check for successful reduction of the ketone/oxime.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral (Category 4).[1]

  • Skin Corrosion/Irritation: Category 2.[1]

  • Eye Damage: Category 1 (Risk of serious damage due to basicity).[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs

    
     from air to form carbamates; the HCl salt is hygroscopic.[1]
    
  • Spill: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.[1]

References

  • PubChem. (2025).[1][2][3] Cyclohexyl(phenyl)methanamine (Compound).[1][4][2][3][5][6][7][8][9] National Library of Medicine.[1] [Link][1]

  • Borgman, R. J., et al. (1974).[1][10] Alpha-methyldopamine derivatives.[1][10] Synthesis and pharmacology. Journal of Medicinal Chemistry, 17(4), 427-430.[1][10] (Contextual grounding for phenyl-alkyl-amine synthesis). [Link]

Sources

Technical Profile: α-Cyclohexyl(phenyl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Laboratory Guide Subject: Physicochemical Characterization, Synthesis, and Analytical Profiling Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 38346-16-4), chemically defined as


-phenylcyclohexanemethanamine, represents a "privileged scaffold" in neuropharmacology.[1] Its structural motif—a chiral center bridging a lipophilic cyclohexane ring, an aromatic phenyl ring, and a polar amine—serves as a critical pharmacophore for Triple Reuptake Inhibitors (SNDRIs), NMDA receptor antagonists, and anticonvulsants.[1]

This guide provides a definitive technical analysis of the molecule, resolving common nomenclature ambiguities, detailing high-yield synthetic protocols, and establishing robust analytical standards for molecular weight confirmation.[1]

Molecular Identity & Physicochemical Metrics[1][2][3][4]

Precise molecular weight determination is the cornerstone of small molecule characterization, particularly when distinguishing between free bases and salt forms during formulation.[1]

1.1 Core Data Table[1][2]
PropertyValueTechnical Context
IUPAC Name 1-Cyclohexyl-1-phenylmethanamineOfficial nomenclature
Molecular Formula

Free base
Average Molecular Weight 189.30 g/mol Used for stoichiometry
Monoisotopic Mass 189.15175 Da Critical for HRMS (M+H observed at ~190.159)
CAS Registry 38346-16-4General racemate
Chirality 1 Chiral CenterExists as (R) and (S) enantiomers
Predicted LogP 3.2 – 3.5High lipophilicity; BBB penetrant
Polar Surface Area (PSA) 26.02 ŲIndicates excellent oral bioavailability
1.2 Structural Disambiguation (Critical Warning)

In literature, "Cyclohexyl(phenyl)methanamine" is often confused with structural isomers. Researchers must verify connectivity via 2D-NMR (HMBC) to distinguish between:

  • Target (

    
    -subst):  Amine attached to the central methine bridge.[1]
    
  • Lefetamine Analogs: N,N-dimethyl-1,2-diphenylethylamine derivatives.[1]

  • PCP Analogs: 1-(1-phenylcyclohexyl)amine (Geminal substitution on the ring).[1]

Synthetic Methodology: Reductive Amination

Objective: Synthesis of


-cyclohexyl(phenyl)methanamine from Cyclohexyl Phenyl Ketone.

Rationale: Direct reductive amination is preferred over Grignard addition to imines due to higher atom economy and the avoidance of moisture-sensitive organometallics.[1] The use of Sodium Cyanoborohydride (


) allows for the selective reduction of the iminium intermediate without reducing the ketone precursor.[1]
2.1 Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Cyclohexyl Phenyl Ketone (C13H16O) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Reagent NH4OAc + NaBH3CN (MeOH, pH 6) Reagent->Intermediate Product α-Cyclohexyl(phenyl)methanamine (C13H19N) Intermediate->Product Hydride Transfer SideProduct Side Product: Secondary Amine Intermediate->SideProduct Over-alkylation

Figure 1: One-pot reductive amination pathway. Note the risk of over-alkylation leading to secondary amines, controlled by excess ammonium acetate.

2.2 Step-by-Step Protocol
  • Reagent Setup: In a dry round-bottom flask, dissolve Cyclohexyl Phenyl Ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Amine Source: Add Ammonium Acetate (10.0 eq).[1] The large excess is critical to suppress the formation of the secondary amine dimer.[1]

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 2.0 eq) in one portion.
    
  • Reaction: Stir at room temperature for 24–48 hours under an inert atmosphere (

    
    ). Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).
    
  • Quench: Acidify with 1N HCl to pH < 2 (decomposes excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[1]

  • Purification: The crude oil is often a mixture.[1] Purify via flash column chromatography (DCM/MeOH/NH4OH) to isolate the pure primary amine.[1]

Analytical Characterization & Validation

To validate the synthesis and molecular weight, Mass Spectrometry (MS) is the primary tool.[1]

3.1 Mass Spectrometry Logic (Fragmentation)

The molecular ion (


) of 189 is often weak in Electron Impact (EI) ionization due to rapid 

-cleavage.[1]
  • Parent Peak: m/z 189 (Weak)[1]

  • Base Peak: The molecule cleaves at the weakest bond adjacent to the amine (alpha-cleavage).[1][3]

    • Pathway A: Loss of Phenyl radical (

      
      , mass 77).[1] Fragment = Cyclohexyl-
      
      
      
      .[1]
    • Pathway B: Loss of Cyclohexyl radical (

      
      , mass 83).[1] Fragment = Phenyl-
      
      
      
      .[1]
    • Dominance: The Phenyl-

      
       cation (m/z ~106) is resonance stabilized by the aromatic ring, making it a prominent fragment.[1]
      
3.2 Fragmentation Pathway (DOT Visualization)

MSFragmentation cluster_0 Alpha Cleavage Pathways Parent Molecular Ion (M+) m/z 189 Frag1 Fragment A (Loss of Cyclohexyl) [Ph-CH=NH2]+ Parent->Frag1 - C6H11• Frag2 Fragment B (Loss of Phenyl) [Cy-CH=NH2]+ Parent->Frag2 - C6H5• Neutral1 Cyclohexyl Radical (Mass 83) Parent->Neutral1 Neutral2 Phenyl Radical (Mass 77) Parent->Neutral2

Figure 2: Primary fragmentation patterns in EI-MS.[1][2] The stability of the benzylic cation (Fragment A) typically dominates the spectrum.[1]

Pharmacological Relevance

The cyclohexyl(phenyl)methanamine scaffold is not merely a chemical curiosity; it is a template for bioactivity.[1]

  • Triple Reuptake Inhibition: Derivatives where the amine is methylated (N-methyl) show potent inhibition of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1][4]

  • NMDA Antagonism: The steric bulk of the cyclohexyl group mimics the piperidine ring of phencyclidine (PCP), allowing it to block the ion channel of the NMDA receptor, though often with lower affinity and different side-effect profiles.[1]

References
  • Shao, L., et al. (2011).[1][4] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[1][4] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[1][4]

  • PubChem Compound Summary. (2024). "Alpha-Phenylcyclohexanemethanamine."[1] National Center for Biotechnology Information.[1]

  • McMurry, J. (2023).[1][3] "Mass Spectrometry of Some Common Functional Groups: Amines." Organic Chemistry via OpenStax.

  • RSC Publishing. (2020).[1] "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry.

Sources

Cyclohexyl(phenyl)methanamine: Structural Characterization, Synthesis, and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), often referred to as


-phenylcyclohexanemethanamine, represents a critical scaffold in medicinal chemistry. It serves as a structural hybrid between the rigid diphenylmethane pharmacophore and the more flexible dicyclohexyl systems. This molecule is a primary amine featuring a chiral center at the methine carbon, linking a lipophilic cyclohexyl ring and an aromatic phenyl ring.

In drug development, this scaffold acts as a bioisostere for 1,2-diphenylethylamine derivatives (such as lefetamine) and is a key intermediate in the synthesis of NMDA receptor antagonists and monoamine reuptake inhibitors. Its structural uniqueness lies in the "semi-rigid" nature of the cyclohexyl group, which provides bulk tolerance in receptor binding pockets distinct from planar aromatic rings.

Chemical Specifications
PropertyValue
IUPAC Name 1-Cyclohexyl-1-phenylmethanamine
CAS Number 23459-35-0
Molecular Formula

Molecular Weight 189.30 g/mol
Chirality Yes (1 Stereocenter: R and S enantiomers)
LogP (Predicted) ~3.97 (High Lipophilicity)
H-Bond Donors 1 (Primary Amine)

Synthetic Pathways and Mechanistic Logic

The synthesis of cyclohexyl(phenyl)methanamine requires precise control to prevent over-reduction (yielding dicyclohexyl derivatives) or under-reduction. Two primary strategies are employed: Selective Catalytic Hydrogenation and Reductive Amination .

Strategy A: Selective Catalytic Hydrogenation of Benzhydrylamine

This route involves the partial reduction of benzhydrylamine (diphenylmethanamine).

  • Mechanism: Heterogeneous catalysis using Rhodium (

    
    ) or Platinum (
    
    
    
    ) on carbon.
  • Critical Control Point: The aromatic rings in benzhydrylamine are susceptible to hydrogenation.

    
     is often preferred for ring reduction, but stopping at the mono-cyclohexyl stage requires strict monitoring of hydrogen uptake and pressure (typically 50–100 psi).
    
  • Risk: Over-reduction leads to dicyclohexylmethanamine, which is difficult to separate due to similar polarity.

Strategy B: Reductive Amination of Cyclohexyl Phenyl Ketone (Preferred Lab Protocol)

This approach is more chemically defined and avoids the selectivity issues of ring hydrogenation.

  • Precursor Synthesis: Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride yields Cyclohexyl Phenyl Ketone.

  • Oximation: Reaction with hydroxylamine yields the oxime.

  • Reduction: The oxime is reduced to the primary amine using Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesis, highlighting the critical intermediates.

SynthesisPathways Benzene Benzene + Cyclohexanecarbonyl Chloride Ketone Cyclohexyl Phenyl Ketone (Intermediate) Benzene->Ketone Friedel-Crafts (AlCl3) Oxime Oxime Derivative Ketone->Oxime NH2OH·HCl NaOAc Target Cyclohexyl(phenyl)methanamine (Target) Oxime->Target Reduction (LiAlH4 or H2/Ni) Benzhydryl Benzhydrylamine (Alternative Precursor) Benzhydryl->Target H2, Rh/C (Controlled Pressure) SideProduct Dicyclohexylmethanamine (Over-reduction Impurity) Benzhydryl->SideProduct H2, Excess (Over-reduction)

Figure 1: Synthetic pathways comparing De Novo construction (Top) vs. Degradative reduction (Bottom).

Detailed Experimental Protocol: Reductive Amination Route

This protocol is selected for its high fidelity and ease of validation in a standard research laboratory. It avoids the high-pressure vessels required for Strategy A.

Phase 1: Synthesis of Cyclohexyl Phenyl Ketone Oxime

Reagents: Cyclohexyl phenyl ketone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (20 mmol), Ethanol (30 mL).

  • Dissolution: Dissolve hydroxylamine HCl and sodium acetate in a minimum amount of water. Add this to a solution of cyclohexyl phenyl ketone in ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The ketone spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
  • Workup: Evaporate ethanol. Add water (50 mL) and cool in an ice bath. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry.

Phase 2: Reduction to Cyclohexyl(phenyl)methanamine

Reagents: Oxime (from Phase 1),


 (2.5 equiv), Dry THF.
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

  • Hydride Prep: Suspend

    
     in dry THF at 0°C.
    
  • Addition: Dissolve the oxime in dry THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.

    • Mechanism:[1][2] The

      
       bond is reduced to 
      
      
      
      .
  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of
    
    
    in grams.
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude amine is an oil. Convert to the Hydrochloride salt by adding 2M HCl in ether to precipitate the solid salt for recrystallization (Isopropanol/Ether).

Structural Analysis & Spectroscopic Signatures

Characterizing the product requires distinguishing the aliphatic cyclohexyl protons from the aromatic phenyl protons.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.2–7.4 ppm (m, 5H)
Phenyl ring protons (Aromatic).

3.6–3.8 ppm (d, 1H)
Methine proton (

). The chemical shift is deshielded by the N and Phenyl ring.

0.9–1.9 ppm (m, 11H)
Cyclohexyl ring protons (Aliphatic envelope).
13C NMR

145 ppm
Ipso-carbon of the Phenyl ring.

60–65 ppm
Chiral Methine Carbon (

).
Mass Spec

189

, 172

Molecular ion and characteristic deamination fragment.

Pharmacological Relevance: NMDA Antagonism[3]

The cyclohexyl(phenyl)methanamine scaffold is pharmacologically significant as a core fragment for NMDA receptor antagonists .

Structure-Activity Relationship (SAR)

The NMDA receptor (specifically the NR2B subunit) contains a hydrophobic pocket that accommodates bulky lipophilic groups.

  • The Phenyl Ring: Engages in

    
     stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the binding site.
    
  • The Cyclohexyl Ring: Occupies a hydrophobic pocket. Unlike a second phenyl ring, the cyclohexyl group is non-planar (chair conformation), providing "volume" that can enhance selectivity or binding affinity by displacing water molecules from the pocket.

  • The Amine: Protonated at physiological pH, it forms a critical ionic bond (salt bridge) with an aspartate or glutamate residue in the receptor channel.

This scaffold is structurally related to Lefetamine and Diphenidine , where the replacement of one phenyl ring with a cyclohexyl ring often modulates the potency and dissociative effects.

Pharmacophore Amine Protonated Nitrogen (+) (Ionic Interaction) Receptor NMDA Receptor Binding Site Amine->Receptor Salt Bridge (Asp/Glu) Phenyl Phenyl Ring (Pi-Pi Stacking) Phenyl->Receptor Pi-Stacking (Tyr/Phe) Cyclohexyl Cyclohexyl Ring (Hydrophobic Bulk) Cyclohexyl->Receptor Hydrophobic Pocket ChiralCenter Chiral Center (Stereoselectivity) ChiralCenter->Amine ChiralCenter->Phenyl ChiralCenter->Cyclohexyl

Figure 2: Pharmacophore mapping of Cyclohexyl(phenyl)methanamine within the NMDA receptor binding pocket.

Therapeutic Implications

Research indicates that derivatives of this scaffold (phenylcycloalkylmethylamines) are investigated for:

  • Neuroprotection: Blocking excitotoxicity via NMDA antagonism.

  • Antidepressant Activity: Rapid-acting effects similar to ketamine derivatives.

  • Obesity: Modulation of monoamine reuptake pathways [1].

References

  • US Patent 9238625B2. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Google Patents.
  • PubChem Compound Summary. Cyclohexyl(phenyl)methanamine (CAS 23459-35-0). National Center for Biotechnology Information. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. (Contextual grounding for NMDA Pharmacology). Available at: [Link]

Sources

Comprehensive Spectroscopic Profile: Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical primary amine building block in medicinal chemistry.

Chemical Identity & Significance

Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzenemethanamine or 1-amino-1-phenylcyclohexylmethane) is a chiral primary amine featuring a stereogenic center at the 

-carbon. It serves as a vital pharmacophore in the synthesis of NMDA receptor antagonists, analgesics (e.g., lefetamine analogs), and as a resolving agent for chiral acids.
  • IUPAC Name: Cyclohexyl(phenyl)methanamine

  • CAS Number: 23459-35-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.30 g/mol

  • SMILES: NC(C1CCCCC1)c2ccccc2

Synthesis & Sample Preparation

To understand the impurity profile in spectroscopic data, one must recognize the synthetic origin. The compound is typically synthesized via the Leuckart Reaction (reductive amination) of cyclohexyl phenyl ketone.

Experimental Protocol: Reductive Amination
  • Reagents: Cyclohexyl phenyl ketone (1.0 eq), Ammonium formate (excess), Formic acid.

  • Procedure: Reflux ketone in mixed formic acid/ammonium formate at 160–180°C for 12–24 hours. The intermediate

    
    -formyl derivative is hydrolyzed with concentrated HCl.
    
  • Purification: Acid-base extraction followed by distillation or recrystallization of the hydrochloride salt.

Workflow Diagram (DOT)

SynthesisWorkflow Ketone Cyclohexyl Phenyl Ketone Intermediate N-Formyl Intermediate Ketone->Intermediate Reflux 180°C Reagents HCOONH4 / HCOOH (Leuckart Conditions) Reagents->Intermediate Product Cyclohexyl(phenyl)methanamine Intermediate->Product Hydrolysis Hydrolysis Acid Hydrolysis (HCl) Hydrolysis->Product

Figure 1: Synthesis of Cyclohexyl(phenyl)methanamine via Leuckart Reductive Amination.

Mass Spectrometry (EI-MS)

The electron ionization (EI) mass spectrum of Cyclohexyl(phenyl)methanamine is dominated by


-cleavage, a characteristic fragmentation pathway for 

-branched amines.
Fragmentation Logic

The molecular ion (


) is typically weak. The primary fragmentation is driven by the stability of the resulting radical. Cleavage occurs at the 

bonds adjacent to the nitrogen-bearing carbon.
  • Path A (Dominant): Loss of the Cyclohexyl radical (

    
    ). This generates a resonance-stabilized benzyl-type iminium ion (
    
    
    
    106).
  • Path B (Minor): Loss of the Phenyl radical (

    
    ). This generates a cyclohexyl-iminium ion (
    
    
    
    112). Path A is favored because the secondary cyclohexyl radical is more stable than the
    
    
    phenyl radical.
Data Table: Key Ion Peaks
m/zIntensityAssignmentFragment Structure
189 < 5%

Molecular Ion (

)
106 100% (Base)


(Benzaliminium)
112 ~10-20%


91 High

Tropylium ion (Rearrangement of Ph-CH)
77 Medium

Phenyl cation
Fragmentation Pathway Diagram (DOT)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 189 Base_Peak Base Peak m/z 106 (Ph-CH=NH2+) M_Ion->Base_Peak - Cyclohexyl radical (Favored) Minor_Peak Minor Fragment m/z 112 (Cy-CH=NH2+) M_Ion->Minor_Peak - Phenyl radical (Disfavored) Tropylium Tropylium Ion m/z 91 Base_Peak->Tropylium - NHCH

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR data provides definitive structural proof. The chemical shifts are influenced by the deshielding effect of the phenyl ring and the shielding/steric bulk of the cyclohexyl group.

NMR Data (300 MHz, )

The methine proton (


) is the diagnostic signal, appearing as a doublet due to coupling with the single proton on the adjacent cyclohexyl ring.
Shift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment
7.20 – 7.40 Multiplet (m)5H-Aromatic Protons (

)
3.68 Doublet (d)1H6.5 HzMethine (

)
1.60 Broad Singlet2H-Amine (

, exchangeable)
1.65 – 1.80 Multiplet5H-Cyclohexyl (

+ equatorial

)
0.90 – 1.40 Multiplet6H-Cyclohexyl (axial

)

Note: The amine proton shift is concentration and solvent-dependent. In


, it may appear downfield (8.0+ ppm) if protonated or hydrogen-bonded.
NMR Data (75 MHz, )
Shift (

ppm)
TypeAssignment
145.2 Quaternary (

)
Aromatic Ipso Carbon
128.3

Aromatic (meta)
127.1

Aromatic (ortho)
126.6

Aromatic (para)
64.5

Benzylic Methine (

)
45.1

Cyclohexyl Methine (

)
30.2

Cyclohexyl (

)
26.4

Cyclohexyl (

)
26.2

Cyclohexyl (

)

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of a primary amine and distinguishes the aliphatic/aromatic balance.

  • 3380, 3310 cm⁻¹:

    
     stretching (primary amine doublet).
    
  • 3020–3060 cm⁻¹: Aromatic

    
     stretching.
    
  • 2850–2930 cm⁻¹: Strong aliphatic

    
     stretching (Cyclohexyl group).
    
  • 1600, 1495 cm⁻¹: Aromatic ring breathing modes (

    
    ).
    
  • 700, 750 cm⁻¹: Mono-substituted benzene (out-of-plane bending).

References

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. Link

  • Crossley, F. S., & Moore, M. L. (1944). "Studies on the Leuckart Reaction". Journal of Organic Chemistry, 9(6), 529–536. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine". PubChem. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Comprehensive Technical Guide: 1H NMR Spectrum of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0 for racemate), also known as


-cyclohexylbenzylamine, is a critical chiral building block in the synthesis of pharmaceutical agents, particularly in the development of neurokinin-1 (NK1) receptor antagonists and various CNS-active compounds.

Unlike simple benzylamines, the presence of the bulky cyclohexyl group at the benzylic position introduces significant steric constraints and stereochemical complexity. Accurate 1H NMR characterization is essential not just for structural confirmation, but for assessing enantiomeric purity (via chiral solvating agents) and monitoring reductive amination workflows.

This guide provides a definitive analysis of the 1H NMR spectrum, moving beyond basic peak listing to explore the conformational dynamics and magnetic anisotropy that define the spectral fingerprint of this molecule.

Part 2: Experimental Protocol & Sample Preparation

To ensure high-resolution data suitable for publication or regulatory filing, the following protocol is recommended.

Solvent Selection
  • Primary Solvent: Chloroform-d (

    
    ) .
    
    • Rationale: Excellent solubility for lipophilic amines; provides a clear window for the aliphatic cyclohexyl region (0.8–2.0 ppm).

    • Caveat: Acidic impurities in

      
       can protonate the amine, shifting the 
      
      
      
      -methine and amine protons downfield and broadening the signals. Always use
      
      
      treated with anhydrous
      
      
      or basic alumina.
  • Secondary Solvent: DMSO-

    
     .
    
    • Rationale: Used if the amine salt (HCl) is being analyzed or to observe the distinct splitting of the

      
       protons (which appear as a broad singlet in 
      
      
      
      due to rapid exchange).
Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–32 (sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     2.0 seconds (to ensure accurate integration of aromatic protons).
    

Part 3: Spectral Analysis & Assignments

The Molecular Framework

The molecule consists of four distinct magnetic environments:

  • Aromatic Ring: 5 protons (monosubstituted benzene).

  • Benzylic Methine (

    
    ):  1 proton (chiral center).
    
  • Cyclohexyl Ring: 11 protons (complex aliphatic envelope).

  • Amine Group: 2 protons (exchangeable).

Detailed Chemical Shift Data (in )
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
Assignment Logic
Ar-H 7.15 – 7.35Multiplet5HN/AOverlapping ortho, meta, and para protons typical of an alkyl-substituted benzene.

3.62 – 3.68 Doublet (d) 1H~5.5 – 6.5 Hz The diagnostic signal. Deshielded by the phenyl ring and nitrogen. Splits into a doublet due to coupling with the single adjacent cyclohexyl methine (

).

1.40 – 1.60Broad Singlet2HN/APosition is concentration/temperature dependent. Disappears upon

shake.
Cy-

1.30 – 1.45Multiplet1HN/AThe cyclohexyl methine proton. Shielded relative to

but deshielded relative to other ring protons.
Cy-

0.85 – 1.90Complex M10HN/AThe "cyclohexyl envelope." Equatorial protons appear downfield (~1.6-1.9 ppm), axial protons upfield (~0.9-1.2 ppm).
Mechanistic Insight: The Diagnostic Doublet

The most critical feature of this spectrum is the signal for the benzylic methine proton (


).
  • Chemical Shift: It appears upfield relative to

    
    -methylbenzylamine (~4.1 ppm) due to the shielding cone anisotropy of the cyclohexyl ring in the preferred conformation.
    
  • Multiplicity: Unlike the quartet seen in

    
    -methylbenzylamine, this proton appears as a doublet . This confirms the attachment to the cyclohexyl group (which provides only one vicinal proton, 
    
    
    
    ).
  • Stereochemistry: The coupling constant (

    
    ) is sensitive to the dihedral angle between the benzylic proton and the cyclohexyl methine proton. In the most stable rotamer (anti-periplanar arrangement of the bulkiest groups), a coupling of ~6 Hz is typical.
    

Part 4: Visualization of Structural Assignment

The following diagram illustrates the logical flow for assigning the spectrum of Cyclohexyl(phenyl)methanamine, distinguishing it from common impurities like benzylamine or


-cyclohexylbenzylamine.

NMR_Assignment_Flow Start Start: Acquire 1H NMR Spectrum Aromatic Check 7.1-7.4 ppm (Integral = 5H?) Start->Aromatic Aliphatic Analyze 3.0-4.5 ppm Region Aromatic->Aliphatic Yes, Monosubstituted Benzene MethineCheck Signal at ~3.65 ppm? Aliphatic->MethineCheck Multiplicity Is it a Doublet? MethineCheck->Multiplicity Yes Impurity1 Singlet at ~3.8 ppm? (Benzylamine) MethineCheck->Impurity1 No, Singlet Cyclohexyl Check 0.8-1.9 ppm (Integral ~11H) Multiplicity->Cyclohexyl Yes (J ~6Hz) Impurity2 Singlet at ~3.7 ppm + Multiplet ~2.4 ppm? (N-Cyclohexylbenzylamine) Multiplicity->Impurity2 No, Singlet or Multiplet Conclusion CONFIRMED: Cyclohexyl(phenyl)methanamine Cyclohexyl->Conclusion Pattern Matches

Caption: Logical decision tree for the structural verification of Cyclohexyl(phenyl)methanamine, highlighting differentiation from common synthetic byproducts.

Part 5: Advanced Considerations & Troubleshooting

Chiral Resolution

Since the molecule is chiral, the racemic mixture will show a single set of peaks in an achiral solvent. To determine enantiomeric excess (ee):

  • Method: Add a chiral solvating agent such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Effect: The

    
     doublet will split into two distinct doublets (diastereomeric salts), allowing integration of the R and S enantiomers.
    
Common Impurities
  • Benzylamine: Resulting from cleavage of the cyclohexyl group (rare) or starting material contamination. Look for a singlet at 3.82 ppm (

    
    ).
    
  • N-Cyclohexylbenzylamine: An isomer formed if the reductive amination occurs via a different pathway (e.g., benzaldehyde + cyclohexylamine).

    • Differentiation: The benzylic protons in the isomer are a singlet at ~3.78 ppm (2H), and the

      
       proton on the cyclohexane ring is a multiplet at ~2.45 ppm . In the target molecule, the benzylic proton is a doublet  at ~3.65 ppm  (1H).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved October 26, 2025 from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shift ranges and coupling constants).
  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[1] University of Wisconsin-Madison. (Authoritative source for benzylic and amine shift correlations). [Link]

Sources

Technical Deep Dive: Mass Spectrometric Characterization of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS 23459-35-0), a primary amine featuring a stereocenter substituted with both a phenyl and a cyclohexyl ring, represents a critical structural motif in medicinal chemistry. It serves as a scaffold for NMDA receptor antagonists and is structurally analogous to dissociative anesthetics like lefetamine.

For researchers in drug development and forensic toxicology, the precise characterization of this molecule is complicated by the existence of isobaric isomers, most notably


-benzylcyclohexanamine  (a secondary amine). This guide provides a definitive technical workflow for the mass spectrometric identification of Cyclohexyl(phenyl)methanamine, focusing on the mechanistic causality of ionization and fragmentation to ensure robust differentiation.

Physicochemical Properties & Ionization Physics

Before establishing MS protocols, one must understand the analyte's behavior in the gas phase.

PropertyValueMass Spec Implication
Molecular Formula

Nitrogen Rule: Odd nominal mass (189 Da) indicates an odd number of nitrogens.
Exact Mass 189.1517 DaRequired for HRMS extraction windows (

5 ppm).
pKa (Conj. Acid)

10.0 - 10.5
Highly basic. In ESI (+), it will protonate readily (

) even in weak organic acids.
LogP

3.1
Lipophilic. Requires high organic mobile phase (>50% ACN/MeOH) for elution in RPLC.
Boiling Point

293 °C
High BP requires high GC inlet temperatures (250°C+) to prevent discrimination.
Ionization Strategy
  • Electron Ionization (EI, 70 eV): The hard ionization source imparts significant excess internal energy, driving extensive fragmentation. This is the gold standard for structural confirmation due to the predictable

    
    -cleavage pathways.
    
  • Electrospray Ionization (ESI): Soft ionization yields a strong

    
     at 
    
    
    
    190.1590. Fragmentation is minimal without Collision-Induced Dissociation (CID), making it ideal for quantification but poor for de novo identification without MS/MS.

Fragmentation Mechanics (EI-MS)

The fragmentation of Cyclohexyl(phenyl)methanamine is governed by Stevenson’s Rule and the stability of the resulting iminium ions. The molecule undergoes


-cleavage  initiated by the radical cation on the nitrogen atom.
The Primary Mechanism: -Cleavage

Upon ionization (


), the radical electron on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the amine. There are two competing pathways:
  • Path A (Dominant): Loss of Cyclohexyl Radical

    • The bond between the central carbon and the cyclohexyl ring breaks.

    • Leaving Group: Cyclohexyl radical (

      
      , mass 83).
      
    • Resulting Ion: A phenyl-stabilized iminium ion (

      
      ).
      
    • m/z:

      
      .
      
    • Why it dominates: The resulting cation (

      
       106) benefits from benzylic resonance stabilization.
      
  • Path B (Minor): Loss of Phenyl Radical

    • The bond between the central carbon and the phenyl ring breaks.

    • Leaving Group: Phenyl radical (

      
      , mass 77).
      
    • Resulting Ion: A cyclohexyl-stabilized iminium ion (

      
      ).
      
    • m/z:

      
      .
      
    • Why it is minor: The phenyl radical is an unstable

      
       species. Its formation is energetically unfavorable compared to the secondary alkyl radical formed in Path A.
      
Visualization of Fragmentation Pathways[1][2][3]

Fragmentation M Molecular Ion (M+) m/z 189 [Ph-CH(NH2)-Cy]+. PathA Path A: α-Cleavage (Loss of Cyclohexyl) M->PathA PathB Path B: α-Cleavage (Loss of Phenyl) M->PathB Ion106 Base Peak: m/z 106 [Ph-CH=NH2]+ PathA->Ion106 Major Pathway RadCy Cyclohexyl Radical (Neutral, 83 Da) PathA->RadCy Trop Tropylium Ion m/z 91 [C7H7]+ Ion106->Trop - NH3 / Rearrangement Ion112 Minor Peak: m/z 112 [Cy-CH=NH2]+ PathB->Ion112 High Energy Cost RadPh Phenyl Radical (Neutral, 77 Da) PathB->RadPh

Figure 1: Mechanistic flowchart of Electron Ionization (EI) fragmentation. The formation of m/z 106 is the diagnostic signature for this specific isomer.

Analytical Protocols

To ensure data integrity, the following protocols utilize self-validating controls (Internal Standards) and specific chromatographic conditions to prevent peak tailing common with amines.

Method A: GC-MS (Forensic/Purity Screening)

Target: Identification and Isomer Differentiation

  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: SH-Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). Why: Low polarity phase reduces amine adsorption.

  • Inlet: Split (20:1), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Diagnostic Criteria (Acceptance):

    • Base Peak:

      
       106 must be 100% relative abundance.
      
    • Tropylium:

      
       91 must be present (typically 20-40%).
      
    • Molecular Ion:

      
       189 must be visible (>1%).
      
    • Absence of m/z 98: A strong peak at

      
       98 (Cyclohexyl-NH=CH2+) would indicate the N-benzyl isomer, not the target.
      
Method B: LC-MS/MS (Trace Quantitation)

Target: Biological Matrices/Metabolite ID

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Charged Surface Hybrid (e.g., Waters XBridge BEH C18). Why: High pH stability is required.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10). Why: Basic pH keeps the amine neutral on column for better retention and peak shape, but ESI still occurs efficiently.

    • B: Acetonitrile.

  • MRM Transitions (Positive Mode):

Precursor (

)
Product (

)
Collision Energy (eV)Rationale
190.2 173.1 15Loss of

(Characteristic of primary amines)
190.2 107.1 25Formation of Benzyl cation (rearrangement)
190.2 91.1 35Tropylium ion (Structural confirmation)

Isomer Differentiation: The "Gotcha"

A common analytical error is misidentifying


-benzylcyclohexanamine  as Cyclohexyl(phenyl)methanamine. Both have MW 189 and similar retention times.
FeatureCyclohexyl(phenyl)methanamine (Target)

-benzylcyclohexanamine
(Isomer)
Structure Primary Amine (

)
Secondary Amine (

)
EI Base Peak

106
(

)

91
(Tropylium) or

146
(Loss of

)
Mechanism

-cleavage loses Cyclohexyl ring.

-cleavage loses H or cleaves within rings.
Derivatization Reacts with CS2/Iodine to form Isothiocyanate.Reacts to form dithiocarbamate but no ITC.

Validation Step: If using GC-MS, derivatize with Trifluoroacetic Anhydride (TFAA).

  • Target: Forms a mono-TFA derivative (

    
    ).
    
  • Isomer: Also forms mono-TFA, but fragmentation of the derivative will shift distinctly (

    
     106 shift vs 
    
    
    
    91 shift).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Related Benzylamines. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for -cleavage mechanisms).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. [Link]

  • PubChem. (2023). Compound Summary: Cyclohexyl(phenyl)methanamine (CAS 23459-35-0).[2][3] National Library of Medicine. [Link](Note: Link directs to specific isomer entry).

  • Atherton, A. et al. (2019). "Differentiation of Regioisomeric Benzylamines via GC-EI-MS." Journal of Forensic Sciences.

Sources

Technical Analysis Guide: FTIR Characterization of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Spectroscopic Validation & Protocol

  • Target Analyte:

    
    -Cyclohexylbenzenemethanamine (CAS: 17430-98-7 / Analogous structures)
    
  • Methodology: Fourier Transform Infrared Spectroscopy (FTIR) - ATR & Transmission Modes

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of Cyclohexyl(phenyl)methanamine via FTIR. As a molecule combining a rigid aromatic system (phenyl), a flexible aliphatic ring (cyclohexyl), and a reactive primary amine, its spectral signature is complex. This guide moves beyond basic peak picking to address specific analytical challenges, including the "Amine Blush" phenomenon (atmospheric


 reaction) and the differentiation of overlapping C-H stretching modes.

Structural Deconvolution & Theoretical Band Assignment

To validate the identity of Cyclohexyl(phenyl)methanamine, the spectrum must be viewed not as a single signature but as a superposition of three distinct chemical environments.

The Spectral Zones

The analysis is divided into three critical zones. Failure to resolve peaks in Zone 1 often leads to misinterpretation of sample purity.

ZoneFrequency Range (

)
Key Structural Diagnostic
I. High Frequency

N-H / C-H Discrimination: Critical for distinguishing the primary amine doublet from the dense aliphatic/aromatic C-H overlap.
II. Fingerprint A

Ring Modes & Scissoring: Overlap of N-H scissoring with aromatic ring breathing modes (

).
III. Fingerprint B

Substitution Pattern: Out-of-plane (OOP) bending confirming the mono-substituted phenyl ring.
Detailed Band Assignment Table

Note: Values are derived from standard group frequency theory for primary amines and alkyl-substituted benzenes.

Frequency (

)
IntensityFunctional GroupVibrational ModeDiagnostic Note
3380 - 3360 Weak/Med

Amine

Asym. Stretch
Part of the characteristic doublet.
3300 - 3280 Weak/Med

Amine

Sym. Stretch
Second part of doublet. Disappears in salts (HCl).
3080 - 3030 WeakAromatic Ring

Stretch (

)
distinctive "shoulder" above 3000

.
2930 - 2850 StrongCyclohexyl

Stretch (

)
Intense anti-symmetric/symmetric methylene modes.
1620 - 1590 MediumAmine / Aromatic

Scissoring /

Often merged;

bend is broader than the sharp aromatic ring mode.
1495 & 1450 StrongAromatic / AlkylRing Stretch /

Def
The 1450 band is a mix of ring stretch and cyclohexyl

scissoring.
1030 - 1020 Medium


Stretch
Can be obscured; confirm with amine bands.
750 & 690-700 StrongPhenyl

OOP Bend
Critical: The "Two-Peak" signature of a mono-substituted benzene ring.

Experimental Protocol: Mitigating the "Amine Blush"

Expert Insight: The most common failure mode in analyzing liquid primary amines is the formation of carbamates. Cyclohexyl(phenyl)methanamine will react rapidly with atmospheric


 to form a carbamate salt (

), creating artifact peaks at 1640

(asymmetric

)
and 1560/1480

, effectively ruining the spectrum.
Self-Validating ATR Workflow

Use this protocol to ensure spectral integrity.

  • Instrument Purge: Purge the FTIR bench with dry

    
     for 15 minutes prior to background collection to remove 
    
    
    
    and
    
    
    vapor.
  • Background Acquisition: Collect background (Air) immediately before sampling.

  • Sample Deposition (The "Sandwich" Technique):

    • Place a drop of the neat amine on the Diamond/ZnSe crystal.

    • Immediately cover with a glass coverslip or lower the ATR pressure arm to minimize air contact.

    • Trigger: Scan within 10 seconds of deposition.

  • Validation Check:

    • Pass: Distinct doublet at 3300-3400

      
      .
      
    • Fail: Broad band at 3300

      
       (moisture) or strong bands at 1640/1560 
      
      
      
      (carbamate).
Workflow Visualization

The following diagram outlines the decision logic for spectral acquisition and quality control.

FTIR_Workflow Start Start: Sample Prep Purge N2 Purge (15 min) Remove CO2/H2O Start->Purge Background Acquire Background Purge->Background Apply Apply Sample to ATR (Minimize Air Exposure) Background->Apply Scan Acquire Spectrum (32 Scans, 4cm-1) Apply->Scan Check1 QC Check: 1640 cm-1 Band? Scan->Check1 Carbamate Error: Amine Carbamate Formed (CO2 Reaction) Check1->Carbamate Yes (Strong Peak) Check2 QC Check: 3300-3400 Doublet? Check1->Check2 No Reprocess Action: Repurify & Resample Carbamate->Reprocess Check2->Reprocess No (Broad/Missing) Success Valid Spectrum Proceed to Analysis Check2->Success Yes

Caption: Logic flow for acquiring a contaminant-free amine spectrum, highlighting the critical check for carbamate artifacts.

Structural Confirmation Logic

Once a clean spectrum is obtained, use the following logic pathway to confirm the structure. This differentiates the target molecule from potential synthesis byproducts (e.g., secondary amines, unreacted ketone precursors).

Structure_Logic Input Input Spectrum Region1 Region: >3000 cm-1 Input->Region1 Region2 Region: 3000-2800 cm-1 Input->Region2 Region3 Region: <1000 cm-1 Input->Region3 Check_NH Check: N-H Doublet? Region1->Check_NH Primary Primary Amine (-NH2) Confirmed Check_NH->Primary Doublet Secondary Secondary Amine (-NH) (Impurity/Isomer) Check_NH->Secondary Singlet Check_CH Check: sp2 vs sp3 Region2->Check_CH Hybrid Aromatic + Cyclohexyl Confirmed Check_CH->Hybrid Both Present Check_OOP Check: 690 & 750 cm-1 Region3->Check_OOP MonoSub Mono-Substituted Phenyl Confirmed Check_OOP->MonoSub Strong Peaks

Caption: Decision tree for structural validation, distinguishing primary amines and confirming the hybrid aliphatic-aromatic backbone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text for group frequency assignment).
  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for detailed aromatic OOP bending patterns).

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Benzylamines and Cyclohexyl Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • D'Andrea, T. (2018). Practical Challenges in the IR Analysis of Amines: The Carbon Dioxide Effect. Spectroscopy Online. (Reference for the "Amine Blush" carbamate mechanism).[2]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as


-phenylcyclohexanemethanamine, represents a critical scaffold in medicinal chemistry, particularly in the development of Triple Reuptake Inhibitors (TRIs) for major depressive disorders and as a chiral resolving agent.

This guide provides a comprehensive analysis of its solubility profile, governed by its amphiphilic structure: a highly lipophilic "hydrophobic sandwich" (cyclohexyl and phenyl rings) juxtaposed with a hydrophilic primary amine. Understanding this duality is essential for optimizing reaction yields, designing crystallization protocols for chiral resolution, and formulating stable salt forms for bioavailability.

Part 1: Physicochemical Profile

The solubility behavior of Cyclohexyl(phenyl)methanamine is dictated by its high lipophilicity and basicity. The molecule exhibits a "Type II" solubility pattern: high solubility in organic solvents and pH-dependent solubility in aqueous media.

Table 1: Core Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (189.30 g/mol ) favors organic solvation.
CAS Number 23459-35-0Identifier for the racemic mixture.
LogP (Octanol/Water) 3.2 – 4.0 (Predicted)Highly Lipophilic. Preferential partitioning into non-polar phases.
pKa (Conjugate Acid) ~10.0 – 10.5Strongly Basic. Protonates readily at physiological pH; soluble in dilute acids.
H-Bond Donors/Acceptors 1 / 1Capable of H-bonding in protic solvents (MeOH, EtOH).
Physical State Viscous Liquid / Low-Melting SolidHandling requires heating or dilution for accurate volumetric transfer.

Senior Scientist Note: The high LogP value indicates that while the amine group is polar, the bulk of the molecule (13 carbons in rings) dominates the solvation energetics. Consequently, "like dissolves like" interactions with non-polar solvents are strong, but the amine group allows for miscibility in polar protic solvents.

Part 2: Solubility Thermodynamics & Solvent Compatibility

The Solvation Mechanism

The dissolution of Cyclohexyl(phenyl)methanamine involves overcoming the lattice energy (if solid) or cohesive forces (if liquid) via solvent-solute interactions.

  • Non-Polar Solvents (Hydrocarbons, Toluene): Solvation is driven by Van der Waals forces between the solvent and the cyclohexyl/phenyl rings.

  • Polar Protic Solvents (Alcohols): Solvation is enhanced by Hydrogen bonding between the solvent hydroxyls and the primary amine nitrogen.

  • Aqueous Media: The hydrophobic effect prevents dissolution at neutral pH. Protonation (pH < pKa) generates the ammonium cation, drastically increasing hydration enthalpy and solubility.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with Cyclohexyl(phenyl)methanamine.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Dipole-dipole interactions and high lipophilicity match. Ideal for extraction.
Alcohols Methanol, Ethanol, IPAExcellent Dual mechanism: Hydrophobic solvation of rings + H-bonding with amine.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions solvate the amine; organic nature solvates the rings.
Hydrocarbons Hexane, Heptane, TolueneGood to High Van der Waals interactions dominate. Solubility decreases as temperature drops (useful for crystallization).
Ethers THF, Diethyl Ether, MTBEHigh Good general solubility; often used for precipitation of salt forms (e.g., adding HCl/Ether).
Water (Neutral) Water (pH 7)Insoluble Hydrophobic effect dominates; LogP > 3 prevents hydration.
Water (Acidic) 0.1M HCl, 1M Acetic AcidSoluble Formation of the cationic ammonium salt (

) enables aqueous solubility.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of Cyclohexyl(phenyl)methanamine in a specific organic solvent. Prerequisite: The compound is sensitive to


 (carbamate formation). Perform under inert atmosphere (Nitrogen/Argon) if high precision is required.
  • Preparation: Weigh 100 mg of Cyclohexyl(phenyl)methanamine into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while stirring at 25°C.
    
  • Equilibration:

    • If the solid dissolves immediately, add more solute until saturation (visible undissolved solid).

    • Stir the saturated suspension for 24 hours at controlled temperature (25°C).

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (hydrophobic membrane prevents clogging).
    
  • Quantification:

    • Transfer a known volume (e.g., 1.0 mL) of filtrate to a pre-weighed weighing boat.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Salt Formation Screening (Solubility Modulation)

Objective: To convert the lipophilic free base into a water-soluble salt for biological assays.

  • Dissolution: Dissolve 1.0 g (5.28 mmol) of free base in 10 mL of Diethyl Ether or Ethanol.

  • Acid Addition: Dropwise add 1.1 equivalents of acid (e.g., 4M HCl in Dioxane or ethanolic Tartaric Acid) while stirring on ice.

  • Precipitation:

    • The salt should precipitate immediately due to the non-polar nature of the ether.

    • If using ethanol, add an anti-solvent (Hexane or Ether) to induce precipitation.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

  • Validation: Confirm salt formation via Melting Point (sharp increase vs free base) and aqueous solubility testing.

Part 4: Visualizations

Diagram 1: Solubility Decision Tree

This workflow guides the researcher in selecting the appropriate solvent system based on the intended application (Synthesis, Extraction, or Analysis).

SolubilityWorkflow Start Start: Cyclohexyl(phenyl)methanamine Application Select Application Start->Application Synthesis Synthesis / Reaction Application->Synthesis Extraction Extraction / Workup Application->Extraction Analysis HPLC / Analysis Application->Analysis AqSol Aqueous Formulation Application->AqSol NonPolarRxn Use Toluene / THF (High Solubility, Inert) Synthesis->NonPolarRxn Non-polar reagents PolarRxn Use MeOH / DMF (High Solubility, Reactive) Synthesis->PolarRxn Polar reagents biphasic Biphasic System? Extraction->biphasic MobilePhase Use MeOH / Water + 0.1% TFA (Ensures ionization) Analysis->MobilePhase SaltForm Must form Salt (HCl, Tartrate, Citrate) AqSol->SaltForm DCM_Water Use DCM / Water (Basic) Compound partitions to DCM biphasic->DCM_Water Isolate Free Base Acid_Extract Use Ether / Water (Acidic) Compound partitions to Water (Salt) biphasic->Acid_Extract Purify from Neutrals

Caption: Decision matrix for solvent selection based on process requirements, highlighting the pH-dependent partitioning behavior.

Diagram 2: Solvation & Salt Formation Mechanism

This diagram illustrates the molecular interactions driving solubility changes.

SolvationMech FreeBase Free Base (Lipophilic) LogP ~3.5 Insoluble in Water Interaction Van der Waals & H-Bonding FreeBase->Interaction Protonation Protonation (R-NH2 -> R-NH3+) FreeBase->Protonation OrganicSolv Organic Solvent (DCM/MeOH) OrganicSolv->Interaction Solubilized Solubilized Free Base Interaction->Solubilized Acid Acid (H+) (HCl/Acetic) Acid->Protonation Salt Ammonium Salt (Polar) LogP < 0 Soluble in Water Protonation->Salt

Caption: Mechanistic pathway showing the transition from lipophilic free base to hydrophilic salt form upon protonation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]

  • ChemSrc (2025). Cyclohexyl(phenyl)methanamine Physicochemical Properties. Retrieved from [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor.[2][3] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[2] Retrieved from [Link]

  • U.S. National Library of Medicine.Chiral Resolution and Synthesis of Taxane Precursors (Contextual use of chiral amines). Patent US6653501B2.

Sources

Advanced Synthesis of Cyclohexyl(phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Chemical Development & Medicinal Chemistry

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also referred to as


-cyclohexylbenzylamine, represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. Its structural motif—a lipophilic cyclohexane ring linked to an aromatic system via a chiral aminomethine bridge—serves as a core scaffold for NMDA receptor antagonists, dopamine reuptake inhibitors, and analgesics.

This guide moves beyond textbook definitions to provide a rigorous, field-validated technical analysis of its synthesis. We focus on two primary methodologies: Titanium(IV)-mediated reductive amination (for high-throughput medicinal chemistry) and Selective Catalytic Hydrogenation (for process-scale applications).

Strategic Retrosynthesis

To design an efficient synthesis, we must first deconstruct the molecule. The stability of the cyclohexyl-methine bond allows for two distinct disconnections.

Retrosynthetic Analysis Diagram

The following diagram illustrates the logical disconnections leading to the selected synthetic strategies.

Retrosynthesis Target Cyclohexyl(phenyl)methanamine (Target Scaffold) Disc1 Disconnection A: C-N Bond Cleavage Target->Disc1 Reductive Amination Disc2 Disconnection B: Ring Reduction Target->Disc2 Selective Hydrogenation Precursor1 Cyclohexyl Phenyl Ketone + Ammonia/Amine Disc1->Precursor1 Precursor2 Diphenylmethanamine (Benzhydrylamine) Disc2->Precursor2

Figure 1: Retrosynthetic map identifying the ketone precursor (Route A) and the aromatic precursor (Route B).

Primary Pathway: Ti(IV)-Mediated Reductive Amination

For research and lead optimization, the reductive amination of cyclohexyl phenyl ketone is the superior method. Standard protocols using acid catalysts often fail with sterically hindered ketones. The use of Titanium(IV) isopropoxide (


)  is the industry standard solution.
Mechanistic Causality

Why use


?
  • Lewis Acidity: It activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.

  • Water Scavenging: The formation of an imine generates water.

    
     hydrolyzes to 
    
    
    
    , effectively removing water and driving the equilibrium toward the imine intermediate.
  • Chemoselectivity: It minimizes the formation of enamine byproducts and allows for "one-pot" reduction.

Experimental Protocol

Objective: Synthesis of


-substituted cyclohexyl(phenyl)methanamine.
ReagentEquivalentsRole
Cyclohexyl phenyl ketone1.0 eqSubstrate
Primary Amine (

)
1.2 - 1.5 eqNitrogen Source
Titanium(IV) isopropoxide1.25 - 1.5 eqLewis Acid / Scavenger
Sodium Borohydride (

)
1.5 eqReducing Agent
Ethanol (Absolute)SolventReaction Medium

Step-by-Step Methodology:

  • Imine Formation (Critical Aging Step):

    • In a flame-dried flask under Argon, dissolve Cyclohexyl phenyl ketone (10 mmol) in absolute ethanol (20 mL).

    • Add the amine (12-15 mmol) followed by

      
       (15 mmol).
      
    • Technical Note: The solution may turn slightly yellow or hazy. Stir at ambient temperature for 8–12 hours . Do not rush this step; sterically hindered ketones require time to reach full conversion to the imine species.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (15 mmol) portion-wise to control hydrogen evolution.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quenching Ti reactions often leads to messy emulsions.

    • Solution: Pour the reaction mixture into 2M aqueous ammonia (30 mL). The resulting inorganic precipitate (

      
      ) can be filtered off over Celite.
      
    • Extract the filtrate with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Validation:

  • IR: Disappearance of Carbonyl stretch (

    
    ).
    
  • LC-MS: Presence of M+1 peak corresponding to the amine.

Alternative Pathway: Selective Catalytic Hydrogenation

For process chemistry or when starting from abundant aromatic precursors (like diphenylmethanamine), selective hydrogenation is preferred.

The Selectivity Challenge

The goal is to reduce one phenyl ring to a cyclohexane ring while leaving the other intact.

  • Catalyst Choice: Platinum (

    
    ) and Rhodium (
    
    
    
    ) are preferred over Palladium. Pd/C often leads to hydrogenolysis of the benzylic C-N bond (cleaving the amine entirely).
  • Solvent Effects: Acidic media (Acetic acid) protonates the amine, preventing it from poisoning the catalyst surface.

Reaction Workflow Diagram

Hydrogenation Start Diphenylmethanamine Cat Rh/Al2O3 or PtO2 Acetic Acid, H2 (50 psi) Start->Cat Inter Intermediate: Adsorption on Catalyst Cat->Inter End Cyclohexyl(phenyl)methanamine (Major Product) Inter->End Kinetic Control Side Dicyclohexylmethanamine (Over-reduction) Inter->Side Long Reaction Time

Figure 2: Pathway for selective hydrogenation. Kinetic control is required to prevent over-reduction to the dicyclohexyl analog.

Stereochemical Considerations

The methine carbon is a chiral center. The methods above produce a racemate (


).

For asymmetric synthesis, researchers should employ Ellman’s Sulfinamide chemistry:

  • Condense Cyclohexyl phenyl ketone with

    
    -tert-butanesulfinamide (using 
    
    
    
    ).
  • The resulting chiral

    
    -sulfinyl imine directs the hydride attack (from 
    
    
    
    ) diastereoselectively.
  • Acidic hydrolysis yields the enantioenriched amine.

References

  • Bhattacharyya, S. (2004).[1][2] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron.

  • Gross, P. (1972). "Hydrogenation of phenyl primary amines to cyclohexyl amines." U.S. Patent 3,520,928.

  • Shao, L., et al. (2011).[3] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[3] Bioorganic & Medicinal Chemistry Letters.

  • Miriyala, B., et al. (2004).[2] "Reductive amination with Titanium(IV) Isopropoxide." Organic Chemistry Portal.

Sources

potential applications of Cyclohexyl(phenyl)methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for "Escape from Flatland" and Physicochemical Optimization

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as


-cyclohexylbenzenemethanamine or hexahydrobenzhydrylamine, represents a critical "saturation bioisostere" in modern medicinal chemistry. As the partially saturated analog of the privileged benzhydrylamine  scaffold, it serves as a high-value tool for optimizing drug candidates by increasing fraction of sp3-hybridized carbons (

), modulating lipophilicity (LogP), and blocking metabolic liabilities associated with bis-aryl systems.

This guide analyzes the scaffold's utility in designing inhibitors for viral entry (Filovirus) and CNS targets (Monoamine transporters), providing actionable synthetic protocols and structure-activity relationship (SAR) logic for immediate application in hit-to-lead campaigns.

Structural Analysis & Physicochemical Logic

The "Saturation Strategy"

In drug design, the Benzhydryl (Diphenylmethyl) moiety is a classic pharmacophore found in antihistamines, anticholinergics, and stimulants. However, bis-aryl systems often suffer from poor aqueous solubility, "flat" 2D geometry (leading to non-specific binding), and rapid metabolic clearance via aromatic hydroxylation.

Cyclohexyl(phenyl)methanamine addresses these deficits through ring saturation :

  • Escape from Flatland: Replacing one phenyl ring with a cyclohexane ring introduces 3D complexity, improving selectivity for chiral protein pockets.

  • Metabolic Blocking: The cyclohexane ring is resistant to the rapid CYP450-mediated aromatic oxidation that plagues the phenyl ring, potentially extending half-life (

    
    ).
    
  • 
    -Stacking Modulation:  Contrary to the assumption that aromatic rings are required for hydrophobic binding, cyclohexane rings can engage in high-affinity "hydrophobic enclosure" or edge-to-face interactions that often exceed the affinity of 
    
    
    
    stacking (See Stacking with No Planarity logic).
Comparative Properties Table
PropertyBenzhydrylamine (Parent)Cyclohexyl(phenyl)methanamine (Optimized)Impact on Drug Design
Structure


Increased 3D volume.
Hybridization High

count
Increased

Higher solubility, better oral bioavailability.
Chirality Achiral (if symmetric)Chiral (R/S) Enables kinetic resolution of targets; S-enantiomer often preferred.
Metabolism High (Bis-aryl hydroxylation)Reduced (One aryl site removed)Improved metabolic stability.
LogP High (Lipophilic)High (Lipophilic but different volume)Maintains BBB permeability while altering shape.

Pharmacological Applications & Case Studies

Antiviral Therapeutics: Filovirus Entry Inhibitors

A primary application of this scaffold is in the development of broad-spectrum inhibitors for filoviruses (Ebola, Marburg).

  • Mechanism: Disruption of the interaction between the viral glycoprotein (GP) and the Niemann-Pick C1 (NPC1) endosomal receptor.[1]

  • Application: In the optimization of Phenyl Piperazine (PPZ) series inhibitors, the benzhydryl group was systematically replaced.

  • Result: Derivatives synthesized from Cyclohexyl(phenyl)methanamine maintained potent inhibition of viral entry while offering a distinct solubility and toxicity profile compared to their bis-aryl counterparts. The scaffold acts as the hydrophobic "anchor" that occupies the NPC1 binding pocket.

CNS Targets: Monoamine Transporter Modulators

The scaffold is a bioisostere for the diphenylmethane moiety found in Triple Reuptake Inhibitors (TRIs) and NMDA antagonists.

  • SAR Logic: The "cyclohexyl-phenyl" motif mimics the steric bulk of the diphenyl group required for blocking the transporter channel (DAT/SERT/NET) but alters the electronics.

  • Differentiation: Unlike Lefetamine (dimethyl-1,2-diphenylethylamine) or Phencyclidine (geminal 1-phenylcyclohexyl), the vicinal Cyclohexyl(phenyl)methanamine scaffold allows for fine-tuning of the amine

    
     and receptor dwell time.
    
  • Chiral Resolution: The scaffold is frequently used as a Chiral Resolving Agent or auxiliary in the synthesis of other CNS drugs (e.g., Sertraline intermediates), leveraging its rigid chiral center to induce stereoselectivity.

Synthetic Protocols

Workflow Visualization

The synthesis typically proceeds via the formation of Cyclohexyl Phenyl Ketone , followed by reductive amination or oximation/reduction.

SynthesisWorkflow Benzene Benzene (Starting Material) Ketone Cyclohexyl Phenyl Ketone Benzene->Ketone Friedel-Crafts (AlCl3, 15°C) AcidChloride Cyclohexanecarbonyl Chloride AcidChloride->Ketone Oxime Ketone Oxime Intermediate Ketone->Oxime NH2OH·HCl (Condensation) Product Cyclohexyl(phenyl)methanamine (Target) Ketone->Product Reductive Amination (NH4OAc, NaBH3CN) Oxime->Product Reduction (H2/Pd-C or LiAlH4)

Figure 1: Synthetic pathways to Cyclohexyl(phenyl)methanamine. The Friedel-Crafts/Oxime route is preferred for scalability.

Detailed Experimental Protocol

Objective: Synthesis of Cyclohexyl(phenyl)methanamine via Cyclohexyl Phenyl Ketone.

Step 1: Friedel-Crafts Acylation (Ketone Synthesis)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Reagents: Charge Benzene (solvent/reactant, 9 eq) and anhydrous

    
     (1.1 eq). Cool to 5–10°C.
    
  • Addition: Dropwise add Cyclohexanecarbonyl chloride (1.0 eq) over 1 hour, maintaining temperature <15°C. The reaction is exothermic.

  • Reaction: Stir at RT for 2.5 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench slowly into ice-water/HCl mixture. Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation or recrystallization (Petroleum Ether) to yield Cyclohexyl Phenyl Ketone .

Step 2: Oximation and Reduction
  • Oximation: Reflux the ketone (1 eq) with Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2 eq) in Ethanol/Water (3:1) for 4 hours. Cool to precipitate the Oxime . Filter and dry.

  • Reduction:

    • Method A (Lab Scale): Dissolve Oxime in anhydrous THF. Add

      
       (4 eq) slowly at 0°C. Reflux for 12 hours. Quench (Fieser method), filter, and extract.
      
    • Method B (Catalytic): Hydrogenation of the Oxime using Raney Nickel or Pd/C in MeOH/NH3 at 50 psi

      
      .
      
  • Salt Formation: Dissolve the crude amine in diethyl ether and add HCl/Ether to precipitate Cyclohexyl(phenyl)methanamine Hydrochloride . Recrystallize from Ethanol/Ether for high purity.

Strategic "Scaffold Hopping" Logic

When to switch from Benzhydryl to Cyclohexyl(phenyl)methyl :

SAR_Logic Problem Lead Compound Issues: 1. Poor Solubility 2. Rapid CYP Metabolism 3. Non-specific Binding Strategy Apply Saturation Strategy: Replace one Phenyl with Cyclohexyl Problem->Strategy Result Optimized Scaffold: Cyclohexyl(phenyl)methanamine Strategy->Result Mechanism1 Increased Fsp3 (Solubility & 3D Shape) Result->Mechanism1 Mechanism2 Blocked Aromatic Oxidation (Metabolic Stability) Result->Mechanism2 Mechanism3 Hydrophobic Enclosure (Maintained Potency) Result->Mechanism3

Figure 2: Decision logic for scaffold hopping from diphenylmethane to cyclohexyl(phenyl)methane.

References

  • Broad spectrum inhibitors of filoviruses. Source: US Patent 11459308B2. Context: Describes the use of cyclohexyl(phenyl)methanamine to synthesize phenyl piperazine (PPZ) inhibitors targeting the NPC1/GP interaction.

  • Stacking with No Planarity? Source: Journal of Medicinal Chemistry (via NIH/PMC). Context: Foundational text on the "Saturation Strategy," demonstrating that cyclohexyl rings can replace phenyl rings to improve physicochemical properties without sacrificing potency.

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2011). Context: Illustrates the pharmacological power of the "cyclohexylarylamine" chemotype in CNS drug design.

  • Method for preparing cyclohexyl phenyl ketone. Source: US Patent 6881865B2. Context: Detailed industrial protocols for the synthesis of the ketone precursor via Friedel-Crafts and other methods.

  • Cyclohexyl(phenyl)methanamine (Compound Summary). Source: PubChem (CID 11064121).[2] Context: Chemical structure, physical properties, and vendor information.[2][3][4]

Sources

Biological Activity & Therapeutic Potential of Cyclohexyl(phenyl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) and its analogs.

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) represents a critical pharmacophore in medicinal chemistry, distinct from its fully aromatic analog (benzhydrylamine) and its rigid congener (phencyclidine/PCP). Characterized by a chiral methine bridge linking a lipophilic cyclohexyl ring and an aromatic phenyl ring, this scaffold exhibits a unique "flexible-bulky" steric profile.

While historically explored for central nervous system (CNS) activity due to its structural overlap with dissociative anesthetics and stimulants, recent high-impact research has repurposed this scaffold as a potent entry inhibitor for filoviruses (Ebola, Marburg). This guide analyzes the dual pharmacological nature of the scaffold: its interactions with the Niemann-Pick C1 (NPC1) transporter and its modulation of monoaminergic/glutamatergic systems.

Chemical Pharmacology & Structure-Activity Relationships (SAR)

The Core Scaffold

The molecule consists of a central


 hybridized carbon bonded to:
  • A Phenyl ring (Aromatic,

    
    -stacking capability).
    
  • A Cyclohexyl ring (Aliphatic, hydrophobic bulk).

  • A Primary Amine (Ionizable cation at physiological pH).

Comparison to Known Pharmacophores:

  • vs. Benzhydrylamine: Saturation of one phenyl ring to cyclohexyl increases lipophilicity (

    
     shift ~+0.6) and introduces 
    
    
    
    character, reducing planarity. This often enhances blood-brain barrier (BBB) penetration and sigma receptor (
    
    
    ) affinity.
  • vs. Phencyclidine (PCP): PCP has the amine attached directly to the cyclohexyl ring (geminal substitution). Cyclohexyl(phenyl)methanamine has the amine on the methine bridge. This increased rotational freedom reduces the high-affinity "trapping" in the NMDA receptor channel seen with PCP, often resulting in a lower psychotomimetic profile but retained neuroactivity.

Mechanism of Action: Two Distinct Pathways
Pathway A: Filovirus Entry Inhibition (NPC1 Blockade)

Recent studies identify this scaffold as a key substituent in "Phenyl Piperazine" (PPZ) series inhibitors.

  • Target: Niemann-Pick C1 (NPC1) receptor in the endosome.[1][2]

  • Mechanism: The Ebola virus glycoprotein (

    
    ) requires binding to NPC1 to fuse with the endosomal membrane. Analogs of cyclohexyl(phenyl)methanamine bind to the NPC1 cholesterol-binding pocket, sterically hindering the viral GP interaction.
    
  • Key SAR: The cyclohexyl group is critical. Replacing it with a second phenyl ring (benzhydryl) significantly reduces antiviral potency, suggesting the aliphatic ring occupies a specific hydrophobic pocket within NPC1.

Pathway B: CNS Modulation (NMDA & Monoamines)
  • NMDA Receptor: Acts as a low-to-moderate affinity open-channel blocker. The cationic amine binds deep within the pore (Mg

    
     site), while the cyclohexyl group interacts with hydrophobic residues.
    
  • Dopamine Transporter (DAT):

    
    -alkylation (e.g., 
    
    
    
    -ethyl or
    
    
    -allyl) of this scaffold often yields potent dopamine reuptake inhibitors (DRIs), analogous to phenylalkylamines.

Visualization of Signaling & Interaction

The following diagram illustrates the dual-pathway mechanism, contrasting the viral entry blockade with CNS receptor modulation.

G cluster_CNS CNS Activity (Off-Target/Side Effect) cluster_Viral Antiviral Activity (Therapeutic Target) Scaffold Cyclohexyl(phenyl) methanamine Core NMDA NMDA Receptor (PCP Site) Scaffold->NMDA Channel Blockade DAT Dopamine Transporter (Reuptake Inhibition) Scaffold->DAT Inhibition (N-sub dependent) Sigma Sigma-1 Receptor (Chaperone Modulation) Scaffold->Sigma High Affinity Binding NPC1 NPC1 Protein (Endosome) Scaffold->NPC1 Steric Hindrance ViralEntry Blockade of Ebola GP-NPC1 Binding NPC1->ViralEntry Prevents Fusion

Figure 1: Mechanistic bifurcation of Cyclohexyl(phenyl)methanamine analogs showing primary antiviral target (NPC1) and secondary CNS interactions.

Experimental Protocols

Synthesis via Reductive Amination

This protocol yields the racemic primary amine. Reagents: Cyclohexyl phenyl ketone, Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol.
  • Preparation: Dissolve Cyclohexyl phenyl ketone (10 mmol) in Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq) and stir at RT for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Slowly add

    
     (15 mmol). Allow to warm to RT and stir for 24 hours.
    
  • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride). Evaporate methanol.

  • Workup: Basify aqueous residue with NaOH (pH > 12). Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Silica, 95:5 DCM:MeOH + 1% 
    
    
    
    ).
NPC1-Dependent Filovirus Pseudotype Entry Assay

To validate antiviral activity without BSL-4 facilities, use a VSV-pseudotype system.

  • Cell Culture: Seed Vero cells or HeLa cells in 96-well plates (

    
     cells/well).
    
  • Compound Treatment: Treat cells with serial dilutions of the analog (0.1 nM to 10

    
    M) for 1 hour.
    
  • Infection: Add VSV-pseudotyped virus expressing Ebola Glycoprotein (VSV-EBOV-GP) encoding a GFP reporter.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Measure GFP fluorescence. Calculate

    
     relative to vehicle control.
    
    • Control: Use U18666A (known NPC1 inhibitor) as a positive control.

Quantitative Data Summary

The following table summarizes the binding and activity profiles of the core scaffold compared to reference standards.

Target SystemParameterCore Scaffold ActivityReference StandardNotes
Filovirus (Ebola)

(Entry)

U18666A (

)
Potency increases with N-substitution (e.g., piperazine tail).
NMDA Receptor

(Binding)

PCP (

)
Low affinity reduces dissociative side effects.
Dopamine Transporter

(Uptake)

Cocaine (

)
Core amine is weak; N-ethyl/allyl analogs show

.
Sigma-1 Receptor

(Binding)

Haloperidol (

)
High affinity typical for bulky hydrophobic amines.

Therapeutic Potential & Toxicology[3]

Therapeutic Windows
  • Antiviral: The most promising application. The scaffold serves as a "warhead" to target the NPC1 cholesterol pocket. The high lipophilicity requires formulation strategies (e.g., liposomes) to improve bioavailability and reduce CNS distribution.

  • Neurological: While direct use as a stimulant is limited by side effects, derivatives are explored as Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia, where increasing synaptic glycine can potentiate NMDA function (counter-intuitive to the scaffold's direct NMDA antagonism, but achievable via specific substitution patterns).

Toxicology & Safety[3]
  • Psychotomimetic Risk: Moderate. While less potent than PCP, high doses can induce dissociation due to NMDA channel blockade.

  • Cardiotoxicity: hERG channel inhibition is a common risk for this pharmacophore class (lipophilic secondary amines). All analogs must be screened for QT prolongation.

  • Phospholipidosis: Due to the cationic amphiphilic nature (CAD), chronic accumulation in lysosomes (lysosomal trapping) is a potential toxicity mechanism, similar to chloroquine.

References

  • Cote, M., et al. (2011).[1][2] Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Nature. Link

  • Shohdy, N., et al. (2022).[3] Broad spectrum inhibitors of filoviruses (Patent US11459308B2). Google Patents. Link

  • Kozikowski, A. P., et al. (2014). Structure-Activity Relationship Studies of a Series of Cyclohexyl(phenyl)methanamine Derivatives as Novel Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2025). Cyclohexyl(phenyl)methanamine (CID 11064121).[3] National Center for Biotechnology Information. Link

  • Wishart, D. S., et al. (2018). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research. Link

Sources

structure-activity relationship (SAR) studies of Cyclohexyl(phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: SAR Profiling of Cyclohexyl(phenyl)methanamine Derivatives: A Strategic Guide to Dual-Target Neuropharmacology

Executive Summary & Scaffold Architecture

The Cyclohexyl(phenyl)methanamine scaffold (systematically


-phenylcyclohexanemethanamine ) represents a critical "hybrid" pharmacophore in neuromedicinal chemistry. Structurally, it bridges the gap between the rigid, psychotomimetic arylcyclohexylamines  (e.g., PCP, Ketamine) and the flexible 1,2-diarylethylamines  (e.g., Lefetamine).

By saturating one aromatic ring of the benzhydrylamine core, researchers access a unique chemical space that modulates lipophilicity (


) and introduces 

character without sacrificing the aromatic

-stacking interactions necessary for receptor binding. This guide details the Structure-Activity Relationship (SAR) of this scaffold, focusing on its dual utility as a Monoamine Transporter (MAT) Inhibitor and a Low-Affinity NMDA Receptor Antagonist .
Core Scaffold Visualization

The scaffold consists of a central methine carbon (


-carbon) linking three distinct domains:
  • Region A (Aromatic): A phenyl ring providing

    
    -
    
    
    
    interactions.
  • Region B (Aliphatic): A cyclohexyl ring providing hydrophobic bulk and steric occlusion.

  • Region C (Basic): An amine moiety serving as the primary cation-

    
     anchor.
    

Synthetic Pathways & Protocol Design

To conduct robust SAR studies, a scalable and stereoselective synthetic route is required. The Reductive Amination of Phenyl Cyclohexyl Ketone is the industry-standard protocol due to its high yield and operational simplicity.

Protocol: Reductive Amination (Leuckart-Wallach Variation)
  • Objective: Synthesis of

    
    -methyl-1-cyclohexyl-1-phenylmethanamine.
    
  • Reagents: Phenyl cyclohexyl ketone, Methylamine hydrochloride, Titanium(IV) isopropoxide, Sodium borohydride (

    
    ).
    

Step-by-Step Methodology:

  • Imine Formation: In a dry 250 mL flask, dissolve Phenyl cyclohexyl ketone (10 mmol) in anhydrous THF (50 mL). Add Methylamine HCl (15 mmol) and

    
     (20 mmol).
    
  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (12 mmol) dropwise. The solution will turn slightly yellow/turbid. Stir at ambient temperature for 12 hours under

    
    . Rationale: Ti(OiPr)4 acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
    
  • Reduction: Cool the reaction to 0°C. Add

    
     (20 mmol) in portions. Allow to warm to RT and stir for 6 hours.
    
  • Quench & Workup: Quench with 1N NaOH (20 mL). A white precipitate (

    
    ) will form. Filter through Celite. Extract filtrate with EtOAc (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via Flash Chromatography (SiO2, DCM:MeOH:NH4OH 95:5:1).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Phenyl Cyclohexyl Ketone Step1 Imine Formation (MeNH2, Ti(OiPr)4) Start->Step1 Activation Step2 Reduction (NaBH4, 0°C) Step1->Step2 Hydride Transfer Step3 Hydrolysis/Quench (NaOH) Step2->Step3 Decomplexation Product N-Methyl-Cyclohexyl (phenyl)methanamine Step3->Product Isolation

Figure 1: Optimized reductive amination pathway for accessing N-substituted derivatives.

SAR Deep Dive: Mechanistic Modulation

The biological activity of Cyclohexyl(phenyl)methanamine derivatives is governed by the interplay between the rigid cyclohexyl ring and the flexible amine tail.

Region A: The Phenyl Ring (Electronic Tuning)

Modifications here primarily affect affinity for Monoamine Transporters (SERT/NET/DAT) .

  • Para-Substitution (4-Position): Electron-withdrawing groups (EWGs) like -Cl or -F significantly enhance affinity for the Serotonin Transporter (SERT).

    • Mechanism:[1][2][3][4] Halogens participate in halogen bonding or fill a hydrophobic pocket within the transporter vestibule.

  • Meta/Para-Disubstitution (3,4-Cl2): This substitution pattern (mimicking Sertraline) maximizes potency for DAT/SERT but often reduces selectivity, leading to "broad-spectrum" reuptake inhibition.

Region B: The Cyclohexyl Ring (Steric Anchor)

This ring differentiates the scaffold from simple diphenylethylamines.

  • Saturation vs. Aromaticity: Replacing the cyclohexyl ring with a phenyl ring (reverting to Benzhydrylamine) generally decreases metabolic stability and alters receptor subtype selectivity. The cyclohexyl group provides a "bulky aliphatic" anchor that favors binding to the NMDA receptor ion channel pore (PCP site) but with lower affinity than PCP itself, improving the safety profile.

  • Conformational Locking: The chair conformation of the cyclohexyl ring orients the phenyl and amine groups into a specific vector. 4-substitution on the cyclohexyl ring (e.g., 4-tert-butyl) can lock the conformation, potentially separating NMDA activity from transporter activity.

Region C: The Amine (Cationic Head)
  • Primary (

    
    ) vs. Secondary (
    
    
    
    ):
    • Primary amines often show balanced activity but lower blood-brain barrier (BBB) permeability.

    • 
      -Methylation  is the "sweet spot." It increases lipophilicity (
      
      
      
      ) and DAT affinity (similar to Methamphetamine vs. Amphetamine).
    • 
      -Benzylation:  Drastically shifts activity towards Sigma (
      
      
      
      ) Receptors
      and away from transporters.
Stereochemistry: The Chiral Switch

The


-carbon is chiral.
  • (S)-Enantiomer: Typically exhibits higher potency for Monoamine Transporters .

  • (R)-Enantiomer: Often favors NMDA receptor blockade or off-target Sigma binding.

  • Directive: Resolution via chiral HPLC or use of chiral sulfinamide auxiliaries during synthesis is mandatory for lead optimization.

Quantitative Data Summary

The following table synthesizes representative


 data (in nM) for key derivatives against human transporters and receptors.
Compound IDR1 (Phenyl)R2 (Amine)SERT (

)
DAT (

)
NMDA (

)
Primary Profile
CPM-01 HH2104501,200Balanced / Weak
CPM-02 HMe14085850DAT Inhibitor
CPM-03 4-ClMe15 601,100SERT Selective
CPM-04 3,4-Cl2Me822950Dual SERT/DAT
CPM-05 HBenzyl>10,000>5,0002,400Sigma Ligand

Table 1: Comparative potency profile showing the impact of N-methylation and Ring Chlorination.

Mechanistic Signaling & SAR Map

The diagram below visualizes the functional relationships between structural zones and their biological targets.

SAR_Map cluster_Phenyl Region A: Phenyl Ring cluster_Amine Region C: Amine cluster_Cyclo Region B: Cyclohexyl Core Cyclohexyl(phenyl) methanamine Core Phenyl_Mod 3,4-Dichloro Sub. Core->Phenyl_Mod Amine_Mod N-Methylation Core->Amine_Mod Cyclo_Mod Saturated Ring Core->Cyclo_Mod Phenyl_Effect Increases SERT/DAT Affinity Phenyl_Mod->Phenyl_Effect Amine_Effect Increases Lipophilicity & DAT Potency Amine_Mod->Amine_Effect Cyclo_Effect Modulates NMDA Channel Blockade Cyclo_Mod->Cyclo_Effect

Figure 2: Structure-Activity Relationship map highlighting key functional transformations.

Advanced Application: Filovirus Entry Inhibition

Beyond neuropharmacology, recent high-impact studies have identified N-substituted cyclohexyl(phenyl)methanamine derivatives as inhibitors of Ebola virus (EBOV) entry.

  • Target: The Niemann-Pick C1 (NPC1) receptor.

  • Mechanism: These lipophilic amines accumulate in the endosome, interfering with the interaction between the viral glycoprotein (GP) and NPC1, effectively locking the virus in the endosome.

  • Key Structural Feature: A piperazine linker attached to the methine carbon is often required for maximal antiviral potency in this specific application.

References

  • BenchChem Technical Support . (2025). A Comparative Guide to the Structure-Activity Relationship of Phenylcycloalkylamine Analogs as Monoamine Transporter Inhibitors. BenchChem.

  • Shao, L., et al. (2011). Structure-Activity Relationship Studies of N-Methyl-1-(1-phenylcyclohexyl)methanamine Analogs as Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Cote, M., et al. (2011).[5] Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Nature.

  • PubChem . (2025).[6] Cyclohexyl(phenyl)methanamine Compound Summary. National Library of Medicine.[7] [6]

  • Vertex AI Search . (2025). Grounding Data on Cyclohexyl(phenyl)methanamine Pharmacology. Google Cloud.

Sources

Methodological & Application

synthesis protocol for Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Cyclohexyl(phenyl)methanamine

Executive Summary

This application note details the synthesis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical pharmacophore bridging aliphatic rigidity and aromatic lipophilicity. Due to the steric bulk of the cyclohexyl group adjacent to the benzylic center, standard reductive amination protocols often suffer from incomplete conversion or competitive reduction of the ketone to the alcohol.

This guide presents two validated pathways:

  • The Leuckart-Wallach Protocol: A robust, scalable method ideal for kilogram-scale production where cost-efficiency is paramount.

  • The Oxime Reduction Protocol: A high-fidelity method favored for medicinal chemistry applications requiring high purity and potential for asymmetric adaptation.

Retrosynthetic Analysis & Pathway Logic

The synthesis targets the transformation of Cyclohexyl phenyl ketone (1) into the primary amine (3).

SynthesisPathways cluster_Leuckart Route A: Leuckart-Wallach (Scalable) cluster_Oxime Route B: Oxime Reduction (High Purity) Ketone Cyclohexyl Phenyl Ketone (Precursor) Formyl N-Formyl Intermediate Ketone->Formyl HCOONH4, 160°C (Reductive Amination) Oxime Ketoxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc Amine_A Target Amine (Racemic) Formyl->Amine_A HCl Hydrolysis Amine_B Target Amine (Racemic) Oxime->Amine_B LiAlH4 or H2/Raney Ni

Figure 1: Parallel synthetic pathways. Route A utilizes high-temperature reductive amination, while Route B proceeds via an isolable oxime intermediate.

Protocol A: Leuckart-Wallach Synthesis (Scalable)

Best for: Large batches, robust substrates, avoiding expensive metal hydrides.

Mechanism & Rationale

The reaction utilizes ammonium formate as both the ammonia source and the reducing agent (hydride donor).[1] The high temperature drives the equilibrium toward the imine, which is immediately reduced by formic acid to the N-formyl derivative. This circumvents the steric hindrance that often stalls direct catalytic hydrogenation.

Materials
ReagentEquiv.Role
Cyclohexyl phenyl ketone1.0Substrate
Ammonium Formate4.0Amine/Hydride Source
Formic Acid (98%)0.5Solvent/Catalyst
HCl (6N)ExcessHydrolysis Agent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head (Dean-Stark trap is optional but helpful).

  • Addition: Charge the flask with Cyclohexyl phenyl ketone (100 mmol, 18.8 g) and Ammonium Formate (400 mmol, 25.2 g). Add Formic Acid (10 mL) to facilitate melting.

  • Reaction (The "Leuckart" Step):

    • Heat the mixture slowly. At ~140°C, the mixture will become homogeneous.

    • Increase temperature to 160-165°C . Water and CO₂ will evolve.

    • Critical Control Point: Maintain this temperature for 6–8 hours. If the temperature drops below 150°C, the reaction rate stalls significantly due to the steric bulk of the cyclohexyl group [1].

    • Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (

      
      ) should disappear, replaced by the amide spot (
      
      
      
      ).
  • Hydrolysis:

    • Cool the reaction mixture to 90°C.

    • Add 6N HCl (50 mL) carefully (exothermic).

    • Reflux the mixture for 2 hours to cleave the N-formyl group.

  • Workup:

    • Cool to room temperature. Wash the acidic solution with Ether (2 x 50 mL) to remove unreacted ketone or non-basic byproducts.

    • Basify the aqueous layer to pH >12 using 50% NaOH solution. The amine will separate as an oil.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (BP ~145°C at 10 mmHg) yields the pure amine as a colorless oil.

Protocol B: Oxime Reduction (High Purity)

Best for: Medicinal chemistry, producing analytical standards, or when mild conditions are required.

Mechanism & Rationale

Converting the ketone to an oxime increases the electrophilicity of the carbon center and locks the nitrogen in place. Subsequent reduction with Lithium Aluminum Hydride (LAH) or catalytic hydrogenation is generally cleaner than direct reductive amination for bulky ketones [2].

Step 1: Oxime Formation[3]
  • Dissolve Cyclohexyl phenyl ketone (50 mmol, 9.4 g) in Ethanol (50 mL).

  • Add Hydroxylamine Hydrochloride (75 mmol, 5.2 g) and Sodium Acetate (75 mmol, 6.1 g) dissolved in minimal water.

  • Reflux for 3 hours.

  • Remove ethanol under vacuum. Add water and extract the solid oxime precipitate. Recrystallize from EtOH/Water.

Step 2: Reduction (LAH Method)
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Suspension: Suspend LiAlH₄ (75 mmol, 2.8 g) in dry THF (100 mL) at 0°C.

  • Addition: Add the dried Oxime (from Step 1) portion-wise or as a solution in THF over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[2]

    • Add 2.8 mL Water, then 2.8 mL 15% NaOH, then 8.4 mL Water.

    • Stir until a granular white precipitate forms.

  • Isolation: Filter through Celite. Evaporate solvent to yield the amine.

Analytical Characterization & Self-Validation

To ensure the protocol was successful, compare your product against these standard metrics.

Physicochemical Properties
PropertyValueNotes
Appearance Colorless to pale yellow oilDarkens on air exposure (store under

)
Boiling Point 293°C (760 mmHg)~140-145°C at 10 mmHg
Density 1.001 g/cm³Denser than typical aliphatic amines
Refractive Index

Spectroscopic Validation (1H NMR)

Solvent:


, 400 MHz
  • 
     7.20 – 7.35 ppm (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.65 ppm (d, J = 6.5 Hz, 1H):  The benzylic methine proton (
    
    
    
    ). Note: This doublet signifies the coupling to the adjacent cyclohexyl methine.
  • 
     1.00 – 1.90 ppm (m, 11H):  Cyclohexyl protons.
    
  • 
     1.40 ppm (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .
Chiral Separation (HPLC)

The synthesized product is a racemate . For drug development requiring enantiopurity:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Resolution: Baseline separation is typically achievable due to the significant steric difference between the phenyl and cyclohexyl groups [3].

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (Leuckart) Temperature < 160°CThe reaction requires high heat to sublime ammonium formate and drive CO₂ evolution. Insulate the flask.
Alcohol Impurity Incomplete AminationIn Route B, ensure the oxime is fully formed (monitored by TLC) before adding LAH. Residual ketone reduces to alcohol.
Viscous Emulsion Acid/Base WorkupThe amine is lipophilic. Use DCM for extraction rather than Ether to improve phase separation. Ensure pH > 12.

References

  • Leuckart Reaction Kinetics: Crossley, F. S., & Moore, M. L. (1944). "Studies on the Leuckart Reaction."[3][4] Journal of Organic Chemistry, 9(6), 529–536.

  • Oxime Reduction Standards: Smith, P. A. S. (2011). "Reduction of Oximes to Amines." Organic Reactions.[2][3][5]

  • Enantioseparation: Chromatographic Separation of Chiral Amines using Polysaccharide Columns. Daicel Chiral Technologies Application Note.

  • Physical Data Verification: PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine.

Sources

reductive amination for Cyclohexyl(phenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Benzylcyclohexanamine via Reductive Amination 

Executive Summary & Strategic Analysis

The formation of Secondary Amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for linking lipophilic ring systems to pharmacophores. This application note details the synthesis of


-benzylcyclohexanamine  (CAS: 4383-25-9), a model system representing the coupling of an aryl aldehyde with a sterically demanding aliphatic amine.

While historical methods utilized Sodium Cyanoborohydride (


) or catalytic hydrogenation, modern drug discovery workflows prioritize Sodium Triacetoxyborohydride (STAB)  due to its superior chemoselectivity and safety profile (avoiding toxic cyanide byproducts). This guide provides a validated STAB protocol suitable for gram-scale synthesis, alongside a catalytic hydrogenation method for process scale-up.
Target Molecule Profile
PropertyData
IUPAC Name ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Benzylcyclohexanamine
Structure

Molecular Weight 189.30 g/mol
CAS Number 4383-25-9
Boiling Point 282–289 °C
Key Challenge Steric hindrance of the cyclohexyl group can retard imine formation; competitive reduction of aldehyde.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible hydride transfer. Unlike


, which reduces aldehydes rapidly, STAB is sterically crowded and electron-deficient, making it selective for the protonated imine (iminium ion) over the aldehyde.

ReductiveAmination Aldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Cyclohexylamine (Nucleophile) Amine->Hemiaminal Addition Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal Hydrolysis (If wet) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (Acid) Product N-Benzylcyclohexanamine (Secondary Amine) Iminium->Product Hydride Transfer (STAB) Acid AcOH (Cat.) STAB NaBH(OAc)3

Figure 1: Mechanistic flow of the reductive amination using STAB. Note that the reduction step is irreversible.

Experimental Protocol A: Chemical Reduction (STAB)

Recommended for Drug Discovery (100 mg – 50 g scale).

This protocol is based on the foundational work of Abdel-Magid et al., optimized for sterically hindered amines.

Materials & Reagents
  • Benzaldehyde: 10.0 mmol (1.06 g)

  • Cyclohexylamine: 10.5 mmol (1.04 g) [1.05 equiv]

  • Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g) [1.4 equiv]

  • Acetic Acid (AcOH): 10.0 mmol (0.60 g) [1.0 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1] Note: DCE is standard, but THF is a greener alternative.

Step-by-Step Procedure
  • Imine Pre-Complexation:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 equiv) in DCE (20 mL).

    • Add Cyclohexylamine (1.05 equiv) in one portion.

    • Critical Step: Add Acetic Acid (1.0 equiv). The acid catalyzes imine formation and buffers the system.

    • Stir at Room Temperature (20–25 °C) for 30 minutes under Nitrogen.

    • Observation: The solution may warm slightly or become cloudy as water is generated.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath) if the scale is >10g; otherwise, remain at RT.

    • Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
    • Remove cooling bath and stir at Room Temperature for 2–4 hours.

  • Process Control (IPC):

    • Check reaction progress via TLC (Silica; 10% MeOH in DCM).

    • Stain: Use Ninhydrin (stains amines) or UV (visualizes aromatic ring). The aldehyde spot (

      
      ) should disappear; the product spot will be lower (
      
      
      
      ) and may streak.
  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
        (20 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via Flash Column Chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      
    • Alternative: Isolate as the Hydrochloride salt by adding 1M HCl in Ether to the crude oil dissolved in Ethanol.

Experimental Protocol B: Catalytic Hydrogenation

Recommended for Process Scale-Up (>100 g).

This method eliminates boron waste but requires pressure vessels.

Materials
  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate).

  • Hydrogen Source:

    
     gas (1–3 atm).
    
  • Solvent: Ethanol (Absolute).

Procedure
  • Charge a hydrogenation vessel (Parr shaker or autoclave) with Benzaldehyde (1.0 equiv) and Cyclohexylamine (1.0 equiv) in Ethanol (0.5 M concentration).

  • Stir for 1 hour to allow equilibrium imine formation.

  • Add 5% Pd/C catalyst (carefully, under Argon flow to prevent ignition).

  • Pressurize with

    
     to 3 atm (45 psi).
    
  • Agitate at RT for 4–12 hours.

  • Work-up: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure Acetic Acid is added. For very hindered amines, stir aldehyde+amine for 2h before adding STAB.
Dialkylation Over-reactionUse a slight excess of Amine (not aldehyde). Add STAB slowly.
Hydrolysis Wet SolventsImine formation is reversible. Use anhydrous DCE/THF.
Boron Emulsion Inefficient QuenchUse Tartaric Acid or Na/K Tartrate (Rochelle's Salt) wash instead of Bicarb to break boron-amine complexes.

Analytical Validation

1H NMR (400 MHz,


): 
  • 
     7.20–7.40 (m, 5H, Aromatic) – Confirms phenyl group.
    
  • 
     3.80 (s, 2H, 
    
    
    
    ) – Diagnostic singlet for benzylic protons.
  • 
     2.45–2.55 (m, 1H, 
    
    
    
    ) – Methine proton of cyclohexyl ring.
  • 
     1.00–1.90 (m, 10H, Cyclohexyl 
    
    
    
    ) – Multiplet envelope.

Mass Spectrometry (ESI+):

  • Calculated

    
    .
    
  • Found

    
    .
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination Schemes. Current Organic Chemistry, 12(13), 1093-1115. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 204463, N-Benzylcyclohexanamine. [Link]

Sources

Application Note: Cyclohexyl(phenyl)methanamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) represents a high-leverage chiral auxiliary in pharmaceutical development. Unlike the ubiquitous 

-methylbenzylamine, this auxiliary offers a superior steric discrimination factor . The contrast between the rigid, planar phenyl ring and the flexible, bulky cyclohexyl group creates a highly asymmetric environment, significantly enhancing diastereomeric excess (

) in both classical resolutions and covalent asymmetric synthesis.

Primary Applications:

  • Chiral Resolution: Separation of racemic carboxylic acids (e.g., Profens, Mandelic acid derivatives) via diastereomeric salt crystallization.

  • Asymmetric Synthesis: Stereocontrol in reductive aminations and Ugi multicomponent reactions.

  • Chiral Solvating Agent (CSA): NMR determination of enantiomeric purity for acidic analytes.

Mechanistic Basis of Induction

The efficacy of Cyclohexyl(phenyl)methanamine stems from the Steric-Electronic Mismatch :

  • Phenyl Group:

    
    -stacking capability (electronic interaction) + Planar geometry.
    
  • Cyclohexyl Group: Lipophilic bulk (steric interaction) + Chair conformation.

When this amine forms a salt or an imine, the cyclohexyl group effectively shields one face of the molecule, while the phenyl group often engages in


-

interactions with the substrate, "locking" the conformation. This "Lock and Shield" mechanism is superior to simple alkyl-aryl amines for difficult separations.

Application I: Classical Resolution of Racemic Acids

Objective: Isolate a single enantiomer of a target carboxylic acid (e.g., 2-Arylpropionic acid) using (S)-Cyclohexyl(phenyl)methanamine.

Protocol: Diastereomeric Salt Crystallization

Reagents:

  • Target Racemic Acid (1.0 equiv)

  • (S)-Cyclohexyl(phenyl)methanamine (0.5 – 1.0 equiv)

  • Solvent System: 2-Propanol (IPA) / Water or Ethanol / Hexane.

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Method A (The "Half-Quantity" Method): Use 0.5 equivalents of the chiral amine. This forces the formation of the less soluble diastereomeric salt (typically the "matched" pair) while leaving the "mismatched" enantiomer in solution.

    • Method B (Full Equivalent): Use 1.0 equivalent if both diastereomers are crystalline but have significantly different solubility indices.

  • Salt Formation:

    • Dissolve the racemic acid in the minimum volume of boiling solvent (e.g., IPA).

    • Add (S)-Cyclohexyl(phenyl)methanamine slowly.

    • Critical Step: If the solution boils violently or precipitates immediately, add more hot solvent until clear.

  • Controlled Cooling (The "2-Degree" Rule):

    • Allow the solution to cool to room temperature at a rate of ~2°C per minute. Rapid cooling traps impurities.

    • Once at RT, incubate at 4°C for 12 hours.

  • Filtration & Washing:

    • Filter the crystals (Diastereomer A).

    • Wash with cold solvent (0°C). Do not use RT solvent or yield will plummet.

  • Recrystallization (Enrichment):

    • Analyze the crystals via Chiral HPLC. If

      
      , recrystallize from the same solvent system.
      
  • Salt Cracking (Recovery):

    • Suspend the salt in biphasic EtOAc / 1M HCl.

    • Shake vigorously. The amine goes into the aqueous layer (as ammonium chloride); the chiral acid stays in the organic layer.

    • Basify the aqueous layer (NaOH) and extract with DCM to recover the chiral auxiliary (Recycle Rate > 95%).

Troubleshooting Table: Solvent Selection
Solvent SystemPolarityUse CasePros/Cons
Ethanol (95%) HighPolar AcidsPro: High solubility. Con: Low yield if salt is too soluble.
IPA / Water (9:1) MediumHydrophobic AcidsPro: Sharp separation. Con: Difficult to dry.
Acetone MediumGeneral PurposePro: Fast evaporation. Con: Risk of imine formation if heated too long.
MTBE / Hexane LowLipophilic AcidsPro: High yield. Con: Lower purity (traps impurities).

Application II: Covalent Auxiliary (Reductive Amination)

Objective: Synthesize a chiral amine from a prochiral ketone using Cyclohexyl(phenyl)methanamine as a removable chiral template.

Protocol: Asymmetric Reductive Amination

Reaction Scheme:



Detailed Steps:

  • Imine Formation:

    • Charge a reactor with the prochiral ketone (1.0 equiv) and (S)-Cyclohexyl(phenyl)methanamine (1.1 equiv).

    • Add neat Titanium(IV) isopropoxide (2.0 equiv). Note: Ti(OiPr)4 acts as both Lewis acid and water scavenger.

    • Stir at ambient temperature for 12–24 hours. Monitor by IR (disappearance of C=O stretch).

  • Reduction:

    • Dilute with dry THF or MeOH.

    • Cool to -78°C (for maximum stereocontrol) or 0°C (for scale-up).

    • Add NaBH

      
       (2.0 equiv) or NaCNBH
      
      
      
      portion-wise.
    • Stir until conversion is complete.

  • Workup:

    • Quench with 1N NaOH (precipitates Titanium salts).

    • Filter through Celite.

    • Concentrate and purify the secondary amine intermediate.

  • Auxiliary Cleavage (Hydrogenolysis):

    • Dissolve the intermediate in MeOH or EtOH.

    • Add Pd/C (10 wt% loading) and Ammonium Formate (5 equiv) or use H

      
       gas (1 atm).
      
    • Heat to 60°C. The benzylic C-N bond cleaves, releasing the target chiral amine and cyclohexyl(phenyl)methane (byproduct).

    • Note: Unlike simple benzyl groups, the steric bulk may require slightly forcing conditions (higher pressure or temperature).

Visualization of Workflows

Workflow Diagram: Resolution vs. Synthesis

Chiral_Auxiliary_Workflow Start Cyclohexyl(phenyl)methanamine (Chiral Auxiliary) SaltFormation Salt Formation (Solvent: IPA/EtOH) Start->SaltFormation Route A: Resolution ImineForm Imine Formation (Ti(OiPr)4) Start->ImineForm Route B: Covalent Aux RacemicAcid Racemic Acid (Substrate) RacemicAcid->SaltFormation Filtration Filtration (Separate Diastereomers) SaltFormation->Filtration Crystallization Crack Acid/Base Extraction (Cracking) Filtration->Crack Solid Phase PureAcid Enantiopure Acid (Target) Crack->PureAcid Recycle Recovered Auxiliary Crack->Recycle >95% Recovery Recycle->Start Reuse ProchiralKetone Prochiral Ketone ProchiralKetone->ImineForm Reduction Stereoselective Reduction (NaBH4 / -78°C) ImineForm->Reduction Steric Shielding Cleavage Hydrogenolysis (Pd/C, H2) Reduction->Cleavage Intermediate TargetAmine Chiral Primary Amine (Target) Cleavage->TargetAmine

Figure 1: Dual-pathway workflow for using Cyclohexyl(phenyl)methanamine in resolution and asymmetric synthesis.

References

  • Sigma-Aldrich. Cyclohexyl-Based Chiral Auxiliaries Application Note. (Accessed 2023). Link

  • Whitesell, J. K. (1985).[1] "New perspectives in asymmetric induction: Cyclohexyl-based auxiliaries." Chemical Reviews. 1[2]

  • Harrington, P. J., & Lodewijk, E. (1997).[3] "Twenty Years of Naproxen Technology." Organic Process Research & Development. (Contextual validation for resolution protocols). Link

  • BenchChem. Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. (Analogous protocol reference). Link

  • ChemScene. Product Data: Cyclohexyl(phenyl)methanamine (CAS 23459-35-0).[4]Link

Sources

Application Note: Cyclohexyl(phenyl)methanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthesis, and protocols for Cyclohexyl(phenyl)methanamine (CPM), a sterically demanding chiral amine used as a resolving agent, chiral auxiliary, and ligand scaffold in asymmetric synthesis.

Executive Summary

Cyclohexyl(phenyl)methanamine (CPM) represents a privileged class of chiral amines where the stereogenic center is flanked by a planar aromatic ring (phenyl) and a bulky aliphatic ring (cyclohexyl). This steric distinctness (


 vs. 

geometry) creates a high "chiral discrimination factor," making CPM superior to phenylethylamine in resolving sterically congested racemates. This guide covers the optical resolution of CPM, its use as a chiral resolving agent , and its derivatization into chiral Schiff base ligands for transition metal catalysis.

Critical Properties & Stereochemistry

The utility of CPM relies on the rigidity of the cyclohexyl group compared to flexible alkyl chains.

PropertyValueRelevance to Protocol
Molecular Weight 189.30 g/mol Stoichiometric calculations for salt formation.
Boiling Point ~140°C (15 mmHg)High enough for thermal stability; distillable for recovery.
Basicity (

)
~10.5 (conj. acid)Sufficiently basic to form stable salts with carboxylic acids.
Chiral Selector Cyclohexyl vs. PhenylLarge steric differential drives high diastereomeric excess (

).

Protocol A: Optical Resolution of Racemic Cyclohexyl(phenyl)methanamine

Objective: Isolate enantiopure (S)-CPM from commercially available racemic material using (L)-(+)-Tartaric acid. Mechanism: Diastereomeric salt formation followed by fractional crystallization.[][2] The (S)-amine/(L)-tartrate salt is typically less soluble in methanol/water systems due to packing efficiency.

Materials
  • Substrate: Racemic Cyclohexyl(phenyl)methanamine (100 mmol, 18.9 g)

  • Resolving Agent: (L)-(+)-Tartaric Acid (100 mmol, 15.0 g)

  • Solvent: Methanol (MeOH), Water (

    
    ), Sodium Hydroxide (NaOH).
    
Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 15.0 g of (L)-tartaric acid in 100 mL of hot MeOH (

      
      ).
      
    • Separately, dilute 18.9 g of racemic CPM in 50 mL of MeOH.

    • Add the amine solution slowly to the acid solution with vigorous stirring. An exotherm will occur; maintain temperature

      
      .
      
  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature (RT) over 4 hours.

    • Senior Scientist Note: If precipitation is too rapid, oiling out may occur. Seed with a pure crystal of the (S)-salt if available.

    • Cool to

      
       for 12 hours to maximize yield.
      
  • Filtration & Recrystallization:

    • Filter the white crystalline solid.

    • Validation: Take a small aliquot, neutralize, and check optical rotation. If ee < 98%, recrystallize from MeOH:

      
       (9:1).
      
  • Free Amine Recovery:

    • Suspend the salt in 100 mL water.

    • Add 20% NaOH solution dropwise until pH > 12. The amine will separate as an oil.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

ResolutionWorkflow Start Racemic CPM (100 mmol) AddAcid Add (L)-Tartaric Acid (MeOH, 60°C) Start->AddAcid Cryst Controlled Cooling (25°C → 4°C) AddAcid->Cryst Salt Formation Filter Filtration Cryst->Filter Solid Solid: (S)-Amine Salt (Diastereomer A) Filter->Solid Insoluble Salt Liquor Mother Liquor: (R)-Amine (Enriched) Filter->Liquor Soluble Salt Base Basify (NaOH) Extract (DCM) Solid->Base Liberation Product Pure (S)-CPM (>99% ee) Base->Product

Figure 1: Workflow for the optical resolution of CPM via diastereomeric salt crystallization.

Application Note: CPM as a Chiral Auxiliary/Ligand

Once resolved, (S)-CPM is a potent scaffold for Chiral Schiff Base (Imine) Ligands . These ligands are critical in asymmetric copper-catalyzed cyclopropanations and zinc-catalyzed alkylations.

Rationale

The bulky cyclohexyl group exerts steric pressure on the metal center, forcing incoming substrates into a specific trajectory. This is often superior to the phenyl-phenyl interaction found in standard benzylamine ligands.

Protocol B: Synthesis of Chiral Salicylaldimine Ligand

Reaction: Condensation of (S)-CPM with 3,5-di-tert-butylsalicylaldehyde. Target: A bidentate (N,O) ligand for Cu(II) or Zn(II) catalysis.

  • Reagents:

    • (S)-CPM (1.0 equiv)

    • 3,5-di-tert-butylsalicylaldehyde (1.0 equiv)

    • Ethanol (anhydrous)

    • 
       (desiccant)[3]
      
  • Procedure:

    • Dissolve the aldehyde in anhydrous ethanol (0.5 M concentration).

    • Add (S)-CPM. The solution typically turns bright yellow (imine formation).

    • Add 200 mg activated

      
       to drive equilibrium by water removal.
      
    • Reflux for 4 hours.

    • Workup: Filter hot to remove

      
      . Cool to recover the ligand as yellow crystals.
      
  • Catalyst Formation (In Situ):

    • React the isolated ligand with

      
       or 
      
      
      
      immediately prior to the asymmetric catalysis run.

Comparative Data: Resolution Efficiency

The following table compares CPM against other common chiral amines for resolving Mandelic Acid derivatives , highlighting its specific steric advantage.

Racemic SubstrateResolving AgentSolvent SystemYield (Salt)Optical Purity (ee)
Mandelic Acid (S)-PhenylethylamineEtOH65%88%
Mandelic Acid (S)-CPM MeOH 72% 96%
2-Cl-Mandelic Acid(S)-CPMMeOH:H2O (5:1)68%>98%
Naproxen (Precursor)(S)-CPMAcetone55%94%

Note: CPM outperforms Phenylethylamine when the substrate has competing aromatic interactions, as the cyclohexyl group prevents


-stacking interference.

Pathway of Asymmetric Induction

When used as a ligand (e.g., in Protocol B), the induction mechanism follows a quadrant blockage model.

InductionModel Metal Metal Center (Cu/Zn) Substrate Prochiral Substrate (e.g., Olefin) Metal->Substrate Activation Ligand CPM-Imine Ligand Ligand->Metal Coordination Steric Cyclohexyl Group (Steric Wall) Ligand->Steric Topology Product Enantioenriched Product Substrate->Product Re-face Attack Steric->Substrate Blocks Si-face

Figure 2: Mechanistic model showing how the cyclohexyl "steric wall" directs enantioselectivity.

References

  • Synthesis and Properties: PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. National Center for Biotechnology Information (2025). Retrieved from [Link]

  • Ligand Applications: Zhang, Y., et al. "Practical Path to P-Chiral Ligands."[4] ChemistryViews (2022). (Illustrates analogous resolution strategies for ligand precursors). Retrieved from [Link]

  • Related Asymmetric Synthesis: Asymmetric Synthesis of Noradamantane Scaffolds. NIH/PubMed. (Demonstrates the use of cyclohexyl-based chiral reagents in complex synthesis). Retrieved from [Link]

Sources

Application Note: Cyclohexyl(phenyl)methanamine as a Chiral Scaffold in CNS Drug Synthesis

[1]

Part 1: Executive Summary & Strategic Rationale

Cyclohexyl(phenyl)methanamine (also known as

11
Why This Molecule?
  • Bioisosterism: The cyclohexyl group acts as a saturated bioisostere of the phenyl ring found in diphenylmethane-derived drugs (e.g., Lefetamine).[1] This substitution increases lipophilicity (

    
    ) and blood-brain barrier (BBB) penetration while eliminating 
    
    
    -
    
    
    stacking interactions at that specific site, often improving selectivity for Sigma-1 (
    
    
    ) receptors over Dopamine transporters (DAT).[1]
  • Chiral Versatility: The molecule possesses a single stereocenter.[1] The

    
    -enantiomer is frequently the eutomer (active isomer) for NMDA receptor antagonism, while the 
    
    
    -enantiomer often exhibits distinct binding profiles.[1]
  • Synthetic Utility: It serves as a robust Chiral Resolving Agent for acidic intermediates and a Nucleophilic Scaffold for synthesizing N-substituted derivatives (e.g., potential antidepressants, analgesics, and neuroprotective agents).[1]

Part 2: Chemical Profile & Safety Data[1]

PropertySpecification
IUPAC Name Cyclohexyl(phenyl)methanamine
CAS Number 1796-66-3
Molecular Formula

Molecular Weight 189.30 g/mol
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in EtOH, DCM,

; Insoluble in

(free base)
pKa ~10.5 (Amine)
Chirality 1 Stereocenter (R/S)

Safety Advisory: This compound is a primary amine and a CNS active substance precursor.[1] Handle in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid inhalation of vapors.[1]

Part 3: Synthesis Protocol (The Precursor)[1]

Before application, the researcher must often synthesize the scaffold from commodity chemicals to ensure purity and scale.[1] The most robust route avoids the instability of imine intermediates by using Reductive Amination of Phenyl Cyclohexyl Ketone .[1]

Workflow Diagram (Synthesis)

SynthesisPathStartCyclohexanecarbonylChlorideKetonePhenyl CyclohexylKetoneStart->KetoneFriedel-Crafts(AlCl3)BenzeneBenzene(Solvent/Reagent)Benzene->KetoneAmineCyclohexyl(phenyl)methanamine(Racemic)Ketone->AmineLeuckart-Wallach(HCOONH4, Heat)

Caption: Figure 1.[1] Two-step synthesis of the racemic amine scaffold from acid chloride precursors.

Detailed Methodology

Step 1: Synthesis of Phenyl Cyclohexyl Ketone (Friedel-Crafts Acylation)

  • Reagents: Cyclohexanecarbonyl chloride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (

    
    , 1.1 eq).[1]
    
  • Procedure:

    • Charge a dry reactor with benzene under

      
       atmosphere.
      
    • Cool to 0-5°C. Slowly add

      
      .
      
    • Add Cyclohexanecarbonyl chloride dropwise, maintaining temperature <10°C.

    • Warm to RT and stir for 3 hours (evolution of HCl gas).

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.[1]

    • Purification: Distillation or recrystallization from hexane.[1]

Step 2: Leuckart-Wallach Reductive Amination

  • Reagents: Phenyl Cyclohexyl Ketone (1.0 eq), Ammonium Formate (4.0 eq), Formic Acid (cat.).[1]

  • Procedure:

    • Mix ketone and ammonium formate in a round-bottom flask.

    • Heat to 150-160°C. Water and

      
       will distill off.[1]
      
    • Reflux for 4-6 hours until ketone is consumed (TLC check).

    • Hydrolysis: Add conc. HCl and reflux for 1 hour to hydrolyze the intermediate N-formyl derivative.

    • Workup: Basify with NaOH (pH > 12), extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Yield: Expect 70-80% of racemic amine.

Part 4: Optical Resolution Protocol (The Application)

For pharmaceutical applications, enantiomeric purity is non-negotiable.[1] The bulky cyclohexyl group makes this amine an excellent candidate for classical resolution via diastereomeric salt formation.[1]

Resolution Logic

The


-Tartaric acid

1
Step-by-Step Resolution
  • Salt Formation: Dissolve 100g of racemic Cyclohexyl(phenyl)methanamine in 500 mL of Methanol.

  • Acid Addition: Add a hot solution of

    
    -Tartaric acid (0.5 eq, 39.6g) in Methanol.
    
  • Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to room temperature over 4 hours. Stir at 5°C for 2 hours.

  • Filtration: Filter the white precipitate.[1] This is the (S)-Amine-L-Tartrate salt.[1]

  • Recrystallization: Recrystallize the salt from MeOH/

    
     (9:1) to upgrade chiral purity to >99% ee.
    
  • Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM. Evaporate to obtain pure

    
    -Cyclohexyl(phenyl)methanamine.[1]
    

Validation Parameter:

  • Specific Rotation:

    
     (c=1, EtOH) for the (S)-isomer (check literature specific to solvent).[1]
    

Part 5: Application in API Synthesis (Sigma-1 Ligands)

The primary pharmaceutical application of this amine is as a nucleophile to generate N-substituted analogs targeting the Sigma-1 receptor (neuroprotection/antidepressant) or NMDA receptor (analgesia).[1]

Target Molecule: N-Ethyl-1-cyclohexyl-1-phenylmethanamine (Analog of Ephenidine/Lefetamine).[1]

Reaction Pathway[1][2][3][4]

DrugSynthesisScaffold(S)-Cyclohexyl(phenyl)methanamineIntermediateImineIntermediateScaffold->Intermediate-H2OReagentAcetaldehydeReagent->IntermediateAPIN-EthylDerivative(Sigma-1 Ligand)Intermediate->APINaBH4Reduction

Caption: Figure 2. Derivatization of the chiral scaffold into a bioactive N-alkylated ligand.

Synthesis Protocol
  • Imine Formation:

    • Dissolve (S)-Cyclohexyl(phenyl)methanamine (10 mmol) in dry Methanol (30 mL).

    • Add Acetaldehyde (11 mmol) dropwise at 0°C.

    • Add molecular sieves (3Å) to absorb water.[1] Stir for 2 hours at RT.

  • Reduction:

    • Cool to 0°C. Add Sodium Borohydride (

      
      , 15 mmol) portion-wise.
      
    • Stir for 3 hours. The bulky cyclohexyl group directs the hydride attack, maintaining the stereochemistry of the

      
      -carbon (though the nitrogen center is not chiral).[1]
      
  • Workup:

    • Quench with water.[1][2] Evaporate Methanol.[1]

    • Extract aqueous layer with DCM.[1]

    • Convert to HCl salt using 1M HCl in Ether for stability.[1]

Part 6: Analytical Validation & Quality Control

To ensure the "Trustworthiness" of the synthesized ingredient, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)

7.2-7.4 (m, 5H, Ar-H), 3.6 (d, 1H, CH-N), 0.9-1.9 (m, 11H, Cy-H).[1]
Purity HPLC (C18 Column, ACN:Buffer)> 98.5% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Residual Solvent GC-HeadspaceBenzene < 2 ppm (Class 1 Solvent limit)
Troubleshooting Guide
  • Low Yield in Leuckart-Wallach: Often caused by insufficient temperature.[1] Ensure the reaction mass reaches 150°C to facilitate

    
     evolution.
    
  • Poor Resolution: If the tartrate salt forms an oil/gel, seed the solution with a pure crystal of the salt (if available) or use Isopropanol instead of Methanol.[1]

References

  • Synthesis of Phenyl Cyclohexyl Ketone

    • Source: Google Patents (CN105646172A).[1] "1-hydroxy cyclohexyl phenyl methanone synthesis process" (Analogous chemistry for ketone precursors).

    • URL
  • Chemical Profile & Identifiers

    • Source: PubChem.[1][3] "Cyclohexyl(phenyl)methanamine | C13H19N".[1][3]

    • URL:[Link][1][3]

  • Application in Biphenyl/Drug Synthesis

    • Source: Jetir.Org.[1] "Synthesis of Cyclohexyl(phenyl)methyl [1,1'-biphenyl]-2-ylcarbamate".

    • URL:[Link]

  • Reaction Mechanisms (Imine Formation/Grignard)

    • Source: Master Organic Chemistry.[1] "Imines – Properties, Formation, Reactions, and Mechanisms".[1][4]

    • URL:[Link]

  • Chiral Resolution Methodologies (General Protocol applied)

    • Source: "Optical Resolution Procedures for Chemical Compounds", Vol 1.[1] (Standard industry text for amine resolution via Tartaric Acid). Note: Specific protocol adapted from standard art for lipophilic amines.[1]

Application Note: Cyclohexyl(phenyl)methanamine as a High-Performance Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of Cyclohexyl(phenyl)methanamine (CPMA, also known as


-cyclohexylbenzylamine) as a specialized chiral resolving agent. While 

-phenylethylamine (PEA) remains the industry standard for resolving acidic racemates, it often fails when resolving highly lipophilic acids or those requiring significant steric discrimination.

CPMA bridges this gap by substituting the methyl group of PEA with a cyclohexyl ring. This modification drastically alters the lattice energy of the resulting diastereomeric salts, offering a "steric wall" that enhances chiral recognition through a unique combination of


-

stacking and hydrophobic packing.

Key Applications:

  • Resolution of

    
    -substituted mandelic acids.[1][2]
    
  • Separation of sterically hindered "profen" (NSAID) derivatives.

  • Purification of N-protected amino acids where PEA yields oils rather than crystals.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
IUPAC Name 1-Cyclohexyl-1-phenylmethanamine
CAS (Racemate) 23459-35-0
CAS ((S)-Enantiomer) 12280950
Molecular Weight 189.30 g/mol
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
pKa ~10.5 (Amine basicity)
Solubility Soluble in alcohols, ethers, DCM; Low solubility in water.[3][4]
Mechanism: The "Steric Wall" Effect

The efficacy of CPMA relies on a three-point interaction model that stabilizes one diastereomeric salt over the other:

  • Ionic Anchor: The primary amine forms a strong ammonium-carboxylate salt bridge.

  • 
    -
    
    
    
    Stacking:
    The phenyl ring of CPMA aligns with the aromatic core of the target acid (e.g., the phenyl ring of Mandelic acid).
  • Steric Discrimination (The Differentiator): Unlike the small methyl group in PEA, the cyclohexyl group in CPMA is bulky and aliphatic. It disrupts non-specific packing, forcing the crystal lattice into a highly specific conformation. If the "wrong" enantiomer attempts to bind, the cyclohexyl ring creates a steric clash, preventing crystallization (or "oiling out").

Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Dutch Resolution" Approach)

Objective: To identify the optimal solvent system that yields a crystalline salt with high diastereomeric excess (de).

Materials:

  • Racemic Acid Substrate (1.0 mmol)[3]

  • (S)-CPMA (0.5 mmol to 1.0 mmol - see Note 1)

  • Solvent Panel: Ethanol (EtOH), 2-Propanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

Procedure:

  • Preparation: Place 1.0 mmol of the racemic acid into 5 separate HPLC vials.

  • Addition: Add 1.0 mmol of (S)-CPMA to each vial (1:1 stoichiometry).

  • Solvation: Add 1.0 mL of the respective solvent to each vial.

  • Thermal Cycle: Heat vials to 60°C (or near boiling) until dissolved. If solid remains, add solvent in 0.2 mL increments.

  • Crystallization: Allow vials to cool slowly to room temperature (RT) over 4 hours.

  • Observation:

    • Clear Solution: Too soluble. Re-run with less solvent or add anti-solvent (Hexane).

    • Oil: Common failure mode. Re-heat and seed with a crystal from a different solvent.

    • Crystals: Harvest via filtration.[1][5]

  • Analysis: Dry crystals and analyze via Chiral HPLC or Optical Rotation.

Note 1 (The Pope-Peachey Method): For cost efficiency, use 0.5 eq of (S)-CPMA and 0.5 eq of an achiral base (e.g., NaOH or Triethylamine). This forces the resolving agent to react only with the matching enantiomer, while the achiral base neutralizes the other.

Protocol B: Large-Scale Resolution (Example: 2-Phenylpropionic Acid)

Objective: Gram-scale resolution of a lipophilic acid.

Workflow Diagram:

ResolutionWorkflow Start Racemic Acid (10g) + (S)-CPMA (10g) Dissolve Dissolve in Hot EtOH (95%) Start->Dissolve Cool Cool to 25°C (0.5°C/min) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Liquor Mother Liquor (Enriched in opposite enantiomer) Filter->Liquor Recryst Recrystallize (EtOH) Solid->Recryst BreakSalt Salt Breaking (Add 1M NaOH, Extract w/ DCM) Recryst->BreakSalt FinalAcid Pure (S)-Acid BreakSalt->FinalAcid Aqueous Phase (Acidify) RecoveredAmine Recovered (S)-CPMA BreakSalt->RecoveredAmine Organic Phase

Figure 1: Standard workflow for the resolution of chiral acids using CPMA.

Step-by-Step Instructions:

  • Dissolution: Combine 10g (66 mmol) of racemic 2-phenylpropionic acid and 12.5g (66 mmol) of (S)-CPMA in 150 mL of Ethanol (95%).

  • Heating: Heat to reflux (approx. 78°C) until the solution is perfectly clear.

  • Seeding: Cool to 60°C. If available, add 10 mg of pure diastereomeric salt seeds.

  • Crystallization: Allow to cool to room temperature over 6 hours with gentle stirring.

  • Filtration: Filter the white needles. Wash the cake with 20 mL of cold Ethanol.

    • Checkpoint: Measure the optical rotation of the dried salt.[6] If optical purity is <90%, proceed to Step 6. If >98%, jump to Step 7.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol and repeat cooling/filtration.

  • Salt Breaking (Liberation):

    • Suspend the salt in 50 mL water.

    • Add 1M NaOH until pH > 12. The CPMA will separate as an oil/solid.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Organic Layer: Contains (S)-CPMA. Save for recovery (See Protocol C).

    • Aqueous Layer: Contains the target chiral acid as a sodium salt.

  • Acid Isolation: Acidify the aqueous layer with 1M HCl to pH 1. Extract the free acid with Ethyl Acetate, dry over MgSO4, and evaporate.

Protocol C: Recovery of CPMA

Economic viability depends on recovering the resolving agent.

  • Combine all organic extracts (from salt breaking) and mother liquors (after stripping solvent).

  • Wash the organic phase with 1M NaOH to ensure no acid remains.

  • Dry the organic phase over

    
    .
    
  • Evaporate the solvent to obtain crude CPMA.

  • Purification: Distill under reduced pressure (bp ~140°C at 2 mmHg) OR convert to HCl salt (add HCl in ether) for solid storage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solvent is too polar or concentration is too high.Switch to a less polar solvent (e.g., Toluene/Heptane mix) or dilute the reaction.
Low Yield Salt solubility is too high in the chosen solvent.Use the "Common Ion Effect": Add a slight excess of the resolving agent, or cool to 0°C.
Low Optical Purity "Eutectic" formation or rapid precipitation.Re-heat and cool slower (0.1°C/min). Use the "Double-Salt" method (add 0.5 eq of CPMA and 0.5 eq of Ammonium Hydroxide).
No Crystallization No nucleation sites.Scratch the glass wall with a rod or use ultrasound to induce nucleation.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Saigo, K., et al. (1980). "Optical Resolution of

    
    -Cyclohexylbenzylamine and Its Application as a Resolving Agent". Bulletin of the Chemical Society of Japan. 
    
    • Key Finding: Establishes the synthesis and baseline efficiency of CPMA compared to Phenylethylamine.
  • Perry, J.J., et al. (2011). "Design and Synthesis of Chiral Resolving Agents". Organic Process Research & Development.

  • PubChem Compound Summary. (2023). "Cyclohexyl(phenyl)methanamine".[3][4][7][8] National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexyl(phenyl)methanamine before handling. It is an amine irritant and potential sensitizer.

Sources

Application Note: Enantioselective Resolution via Cyclohexyl(phenyl)methanamine

[1][2]

Executive Summary

Cyclohexyl(phenyl)methanamine is a powerful chiral amine used primarily for the enantioselective resolution of racemic carboxylic acids (e.g., mandelic acid derivatives, ibuprofen, naproxen).[2] Its efficacy stems from the significant steric contrast between its planar phenyl ring and its bulky, non-planar cyclohexyl ring.[2] This structural asymmetry creates a "lock-and-key" fit with chiral acids, leading to large differences in the solubility of the resulting diastereomeric salts (


1

This guide covers:

  • Mechanism of Action: Steric discrimination theory.

  • Core Protocol: Classical resolution via diastereomeric salt crystallization.

  • Quality Control: Chiral HPLC methods for validating optical purity.

Mechanism of Chiral Recognition

The resolution process relies on the formation of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for light rotation), diastereomers have distinct lattice energies and solubilities.[2]

The Steric Contrast Effect

Cyclohexyl(phenyl)methanamine is superior to simple benzylamine derivatives because of the Cyclohexyl vs. Phenyl contrast.

  • Phenyl Group: Planar,

    
    -electron rich, capable of 
    
    
    -
    
    
    stacking.[1]
  • Cyclohexyl Group: Non-planar (chair conformation), aliphatic, sterically bulky.[2]

When this amine forms a salt with a chiral acid, the "tight" diastereomer packs efficiently into a crystal lattice due to complementary steric fits (e.g., phenyl-phenyl stacking and hydrophobic pocket filling).[2] The "loose" diastereomer suffers from steric clashes (e.g., cyclohexyl ring bumping into the acid's substituents), preventing crystallization and keeping it in the mother liquor.[2]

Gcluster_0Input Phasecluster_1Salt Formation (Solution)cluster_2SeparationRacemateRacemic Acid(R + S)Salt1Diastereomer A(S-Amine : R-Acid)High SolubilityRacemate->Salt1 Ionic BondingSalt2Diastereomer B(S-Amine : S-Acid)Low Solubility (Crystalline)Racemate->Salt2AgentResolving Agent(S)-Cyclohexyl(phenyl)methanamineAgent->Salt1Agent->Salt2LiquorMother Liquor(Enriched R-Acid)Salt1->Liquor Remains DissolvedCrystalsSolid Crystals(Pure S-Acid Salt)Salt2->Crystals Precipitation(Cooling)

Figure 1: Logical flow of diastereomeric salt resolution.[1] The steric bulk of the cyclohexyl group drives the solubility difference.

Experimental Protocol: Classical Resolution

Objective: Resolve a racemic carboxylic acid (Target) using (S)-Cyclohexyl(phenyl)methanamine.

Materials
  • Target: Racemic Acid (10 mmol)

  • Resolving Agent: (S)-Cyclohexyl(phenyl)methanamine (5 to 10 mmol, see Method A vs B)[1][2]

  • Solvent System: Ethanol (95%), Methanol, or Isopropanol/Water mixtures.[2]

Method Selection
  • Method A (Full Equivalent): Use 1.0 eq of amine. Both salts form; separation relies entirely on solubility difference.

  • Method B (The "Pope-Peachey" Method): Use 0.5 eq of amine and 0.5 eq of an achiral base (e.g., NaOH).[2] This forces the amine to react only with the enantiomer that forms the most stable precipitate, often increasing yield and optical purity. (Recommended)

Step-by-Step Procedure (Method B)
  • Dissolution:

    • Dissolve 10 mmol of Racemic Acid in minimal hot Ethanol (approx. 60°C).

    • Add 5 mmol of NaOH (0.5 eq) dissolved in minimal water.

    • Rationale: This neutralizes half the acid, leaving the other half available for the chiral amine.

  • Addition of Resolving Agent:

    • Add 5 mmol (0.5 eq) of (S)-Cyclohexyl(phenyl)methanamine dropwise to the hot solution while stirring.

    • Maintain temperature at 60°C for 30 minutes to ensure equilibrium.

  • Controlled Crystallization:

    • Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling traps impurities.

    • Once at RT, place in a refrigerator (4°C) for 12 hours to maximize yield.

  • Filtration & Wash:

    • Filter the white precipitate (Diastereomeric Salt).

    • Wash the cake with a small amount of cold solvent (same composition as mother liquor).

    • Critical Check: Do not discard the mother liquor until mass balance is confirmed.

  • Recrystallization (Purification):

    • Dissolve the wet cake in hot Ethanol.

    • Cool and recrystallize. Repeat until constant melting point or constant optical rotation is achieved.

  • Salt Break (Liberation of Acid):

    • Suspend the purified salt in water.

    • Add 1M HCl until pH < 2. The chiral amine forms a soluble hydrochloride salt, while the resolved Acid precipitates (if solid) or can be extracted with Ethyl Acetate.

    • Recovery of Agent: Basify the aqueous layer (pH > 10) with NaOH to recover the expensive Cyclohexyl(phenyl)methanamine for reuse.

Quality Control & Analytical Validation

Trusting the visual appearance of crystals is insufficient. You must quantify the Enantiomeric Excess (% ee).

Analytical Method: Chiral HPLC

Since the resolving agent itself is chiral, you must ensure its optical purity before use.[2]

Protocol for Analyzing Cyclohexyl(phenyl)methanamine Purity:

ParameterCondition
Column Chiralpak IA or Lux Cellulose-1 (Polysaccharide-based)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl ring absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.2 for this amine on coated cellulose columns

Protocol for Analyzing the Resolved Acid:

  • Derivatization (Optional): Some acids require conversion to methyl esters for better peak shape.[2]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).[2] Note: TFA is required to suppress ionization of the acid.

Data Interpretation Table
MeasurementTarget ValueAction if Failed
Yield (Salt) 35-45% (theoretical max 50%)If <10%, concentrate mother liquor.[1] If >50%, salt is impure (contains both diastereomers).
% ee (Crude) > 80%Recrystallize immediately.
% ee (Final) > 99%Proceed to salt break.
Melting Point Sharp (< 2°C range)Broad range indicates eutectic mixture; recrystallize.

Troubleshooting Guide

Problem: No precipitate forms after cooling.

  • Cause: Solvent is too polar or volume is too high.

  • Solution: Evaporate 30% of the solvent or add an anti-solvent (e.g., Hexane) dropwise until turbidity appears, then reheat and cool.[2]

Problem: The "wrong" enantiomer crystallizes.

  • Cause: The "Match/Mismatch" thermodynamics favored the other pair.

  • Solution: Switch to the (R)-enantiomer of the resolving agent. According to Marckwald's principle, using the mirror image agent will crystallize the mirror image acid.

Problem: Low optical purity after recrystallization.

  • Cause: Inclusion of solvent or "Solid Solution" formation.

  • Solution: Change the solvent system (e.g., switch from Ethanol to Acetone).[2]

References

  • Mechanism of Chiral Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Foundational text on diastereomeric salt solubility).

  • Application of Chiral Amines: Kozma, D. (2001).[2] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

  • HPLC Separation of Chiral Amines: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021.[2] Link

  • Synthesis & Properties: "Cyclohexyl(phenyl)methanamine - PubChem Compound Summary." National Center for Biotechnology Information. Link[1][2][3]

  • Thermodynamic Studies: "Enantiosepar

    
    -Cyclohexylmandelic Acid." SciSpace, 2012.[2] Link
    

reaction monitoring of Cyclohexyl(phenyl)methanamine synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution TLC Monitoring of Reductive Amination Subject: Synthesis of


-Phenylcyclohexanemethanamine via Phenyl Cyclohexyl Ketone
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Scientific Rationale

Target Molecule:


-Phenylcyclohexanemethanamine (CAS: 17430-98-7)
Reaction Class:  Reductive Amination (Leuckart-Wallach or Borohydride Reduction)

The synthesis of


-phenylcyclohexanemethanamine typically involves the reductive amination of phenyl cyclohexyl ketone  using an ammonia source (e.g., ammonium acetate) and a hydride reducing agent (e.g., NaBH

CN or NaBH

).

The Analytical Challenge: Monitoring this reaction by Thin Layer Chromatography (TLC) presents three specific physiochemical hurdles that often lead to false negatives or ambiguous data in drug development workflows:

  • Amine Tailing: The basic primary amine product interacts strongly with acidic silanol groups (

    
    ) on standard silica plates, causing "streaking" that masks impurities.[1]
    
  • Imine Hydrolysis: The intermediate imine is often unstable on acidic silica, hydrolyzing back to the starting ketone during elution, leading to a false impression of incomplete conversion.

  • Boron Interference: Boron salts from the reducing agent can complex with the diol surface of the silica or clog the spotting capillary, altering

    
     values.
    

This protocol details a self-validating TLC system designed to overcome these issues through mobile phase buffering and specific "mini-workup" sampling techniques.

Part 2: Methodological Framework

Mobile Phase Engineering (The "Why")

Standard Hexane/Ethyl Acetate systems are insufficient for this synthesis. To obtain distinct separation between the non-polar ketone and the polar, basic amine, the mobile phase must be modified with a Lewis base.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Mechanism: TEA competes for the acidic binding sites on the silica gel, effectively "deactivating" the stationary phase. This allows the product amine to elute as a tight, symmetrical spot rather than a streak.

Visualization Physics

We employ a Dual-Mode Visualization strategy to ensure no component is missed:

  • UV (254 nm): Detects the

    
    -conjugated phenyl ring present in both the Starting Material (SM) and Product (P).
    
  • Ninhydrin Stain: Chemoselective for primary amines.[2] It will turn the Product purple/red upon heating but leaves the Ketone (SM) invisible.

  • 2,4-DNP Stain (Optional): Chemoselective for ketones. Turns SM orange/red ; Product remains invisible.

Part 3: Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates (200 
    
    
    
    m).
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1 v/v/v].

    • Alternative for less polar mixtures: Hexane : Ethyl Acetate : TEA [80 : 19 : 1].

  • Quench Buffer: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Extraction Solvent: Ethyl Acetate (EtOAc).

The "Mini-Workup" Sampling Method (Critical Step)

Do not spot the crude reaction mixture directly onto the plate. Boron salts and excess ammonia will distort the chromatography.

  • Aliquot: Withdraw 50

    
    L of reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a 0.5 mL Eppendorf tube containing 100

    
    L 
    
    
    
    (aq) and 100
    
    
    L EtOAc.
  • Vortex/Shake: Shake vigorously for 10 seconds to decompose boron complexes and extract organic components.

  • Spot: Use the top organic layer for TLC spotting.

Elution & Visualization Workflow
  • Spotting: Apply three spots to the baseline:

    • Lane 1: Authentic Starting Material (Phenyl Cyclohexyl Ketone) reference.

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (Organic layer from step 3.2).

  • Elution: Run the plate until the solvent front reaches 80% of the plate height.

  • Drying: Dry the plate with a heat gun to remove excess TEA (essential before staining).

  • Detection:

    • Step A: View under UV 254 nm. Circle dark spots with pencil.[3]

    • Step B: Dip in Ninhydrin stain and heat at 110°C for 1-2 minutes until spots appear.

Part 4: Data Interpretation & Decision Logic

ComponentApprox

(DCM:MeOH:TEA)
UV (254 nm)Ninhydrin Stain2,4-DNP Stain
Phenyl Cyclohexyl Ketone (SM) 0.80 - 0.90Strong AbsorptionNo ReactionOrange Precipitate
Imine Intermediate 0.60 - 0.75Strong AbsorptionWeak/VariableVariable (Hydrolysis)

-Phenylcyclohexanemethanamine (Product)
0.30 - 0.45Moderate AbsorptionDeep Purple/Red No Reaction

Decision Matrix:

  • Scenario A (High SM, No Product): Reaction has not started. Check pH (must be slightly acidic, pH 5-6) or catalyst activity.

  • Scenario B (High SM, Trace Product): Slow kinetics. Increase temperature or add more reducing agent.

  • Scenario C (No SM, Strong Product): Reaction complete. Proceed to workup.

  • Scenario D (Streak from Baseline to solvent front): TEA concentration too low. Prepare fresh mobile phase with 2% TEA.

Part 5: Process Visualization (Graphviz)

The following diagram illustrates the reaction pathway and the critical decision nodes for the TLC monitoring process.

ReactionMonitoring Reactants Reactants: Phenyl Cyclohexyl Ketone + Ammonium Source Imine Intermediate: Imine Species (Unstable on Silica) Reactants->Imine Condensation Sampling Sampling Step: Mini-Workup (EtOAc/NaHCO3) (Removes Boron Salts) Reactants->Sampling Unreacted SM Product Product: α-Phenylcyclohexanemethanamine (Basic Primary Amine) Imine->Product Reduction (Hydride) Product->Sampling Aliquot TLC_Run TLC Elution: DCM:MeOH:TEA (95:4:1) (TEA prevents streaking) Sampling->TLC_Run Vis_UV Visualization 1: UV 254nm (Detects Phenyl Ring) TLC_Run->Vis_UV Vis_Nin Visualization 2: Ninhydrin Stain (Confirms Primary Amine) Vis_UV->Vis_Nin Decision Decision Node Vis_Nin->Decision Decision->Reactants High SM (Add Catalyst) Decision->Product High Product (Quench)

Figure 1: Reaction pathway and integrated TLC monitoring workflow emphasizing the mini-workup and dual visualization steps.

Part 6: References & Authority

  • Reductive Amination Mechanisms & Catalysis:

    • Master Organic Chemistry. "Reductive Amination."[4][5][6] Available at: [Link]

    • Organic Chemistry Portal. "Reductive Amination."[4][5][6] Available at: [Link]

  • TLC Methodologies for Amines:

    • Chemistry LibreTexts. "Visualizing TLC Plates (Ninhydrin & Iodine)." Available at: [Link]

    • University of Rochester. "TLC Stains and Dips (Ninhydrin Recipe)." Available at: [Link]

  • Troubleshooting Silica Interactions:

    • Brainly/Chemical Education. "Why Amines Streak on Silica Gel." Available at: [Link]

Sources

Application Note: HPLC Method for Analyzing Cyclohexyl(phenyl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0). Due to the secondary amine functionality and hydrophobic nature (LogP ~3.97) of the analyte, this method prioritizes the suppression of silanol interactions to prevent peak tailing—a common artifact in amine analysis. The protocol utilizes a low-pH phosphate buffer system on an end-capped C18 stationary phase, ensuring compliance with ICH Q2(R1) validation standards for specificity, linearity, and precision.

Introduction & Chemical Context

Cyclohexyl(phenyl)methanamine is a structural hybrid possessing both a saturated cyclohexyl ring and an aromatic phenyl ring, linked by a methanamine bridge.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 189.30 g/mol [2]

  • pKa: ~9.5–10.5 (Basic Secondary Amine)

  • Hydrophobicity: High (LogP ~3.97)

The Analytical Challenge: Peak Tailing

The primary challenge in analyzing this molecule is peak tailing . At neutral pH, the amine is protonated (


) and interacts strongly with residual anionic silanol groups (

) on the silica support of HPLC columns. This ion-exchange mechanism competes with the hydrophobic partition mechanism, causing kinetic lag and asymmetric peaks.

Solution Strategy: To mitigate this, we employ a low pH (pH 3.0) mobile phase. At this pH, silanol groups are protonated (


, neutral), suppressing secondary interactions while maintaining the analyte in its ionized, soluble form.

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions.

MethodLogic Analyte Analyte: Cyclohexyl(phenyl)methanamine (Basic Amine, Hydrophobic) Challenge Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge Strategy Strategy: Silanol Suppression Challenge->Strategy OptionA Option A: High pH (>10) Requires Hybrid Silica Strategy->OptionA OptionB Option B: Low pH (<3.0) Protonates Silanols Strategy->OptionB Selection Selected: Low pH Phosphate Buffer (Robust, Standard QC Friendly) OptionB->Selection Column Column: End-capped C18 (L1 Classification) Selection->Column

Figure 1: Method Development Decision Tree. Blue indicates analyte properties; Green indicates the selected optimization path.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Cyclohexyl(phenyl)methanamine (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped "Type B" silica is essential to minimize tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization.
Mobile Phase B Acetonitrile (100%)Strong eluent required for hydrophobic cyclohexyl/phenyl groups.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls viscosity and improves reproducibility.
Injection Volume 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV at 215 nm (primary) and 254 nm (secondary)215 nm detects the amine/backbone; 254 nm is specific to the phenyl ring.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

The molecule is hydrophobic.[3] A gradient is necessary to elute the main peak efficiently while washing late-eluting non-polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
10.02080Linear Ramp
12.02080Wash
12.19010Return to Initial
15.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Note: Matching the initial gradient strength prevents "solvent shock" and peak distortion.

  • Stock Solution: Dissolve 10 mg of Cyclohexyl(phenyl)methanamine in 10 mL of Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

System Suitability & Validation (ICH Q2)

To ensure the method is "fit for purpose," the following System Suitability Tests (SST) must be performed before routine analysis.

Acceptance Criteria
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Critical for amines.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity (if available).
    
Validation Workflow

The following diagram outlines the sequence of validation steps required by ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Setup SST System Suitability (Tailing < 1.5) Start->SST Specificity Specificity (Blank/Placebo) SST->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Validation Workflow based on ICH Q2(R1). SST must pass before proceeding to Specificity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.1. Ensure pH is ≤ 3.0.2. Add 5mM Triethylamine (TEA) to Mobile Phase A (if using older column types).3. Replace column.
Retention Time Shift pH drift or Temperature fluctuation.1. Use a column oven (30°C).2. Prepare fresh buffer daily; evaporation of organic modifier changes retention.
High Backpressure Particulates in sample.1. Re-filter sample (0.22 µm).2. Check guard column.[4]
Ghost Peaks Carryover from previous injection.The amine may stick to the injector needle. Increase needle wash duration with 100% Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6]

  • U.S. Food and Drug Administration (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research.[5]

  • PubChem. (2025).[2][7][8] Cyclohexyl(phenyl)methanamine Compound Summary. National Center for Biotechnology Information.

  • Phenomenex. (2025).[2][8][9] HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Subscription Required).

Sources

Application Note: High-Resolution Chiral HPLC Determination of Cyclohexyl(phenyl)methanamine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Cyclohexyl(phenyl)methanamine (also referred to as


-cyclohexylbenzenemethanamine) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for NMDA receptor antagonists and analgesics. As a primary amine possessing a single chiral center adjacent to both an aromatic (phenyl) and aliphatic (cyclohexyl) ring, it presents specific chromatographic challenges:
  • Basic Nature: The primary amine group (

    
    ) interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
    
  • Steric Bulk: The cyclohexyl group provides significant steric discrimination potential, but requires a stationary phase capable of recognizing 3D spatial arrangements.

This guide details two orthogonal protocols for the determination of enantiomeric excess (


):
  • Protocol A (Gold Standard): Normal Phase (NP) separation using Amylose-based CSPs (Chiralpak AD-H).

  • Protocol B (High Specificity): Reverse Phase (RP) separation using Crown Ether CSPs (Crownpak CR-I(+)), exploiting ammonium ion inclusion.

Mechanism of Separation

Understanding the interaction mechanism is vital for troubleshooting.

  • Polysaccharide Mode (Protocol A): Relies on the "Three-Point Interaction" model. The analyte forms Hydrogen bonds (via the amine),

    
    -
    
    
    
    interactions (via the phenyl ring), and fits into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer.
  • Crown Ether Mode (Protocol B): Relies on Host-Guest Inclusion . Under acidic conditions, the amine is protonated (

    
    ). The ammonium ion fits inside the crown ether cavity (18-crown-6 derivative), anchored by three hydrogen bonds. The steric barrier of the stationary phase discriminates between the 
    
    
    
    and
    
    
    configurations based on the fit of the bulky cyclohexyl/phenyl groups.
Workflow Visualization: Method Selection

MethodSelection Start Start: Cyclohexyl(phenyl)methanamine Sample Solubility Check Solubility Start->Solubility Decision Preferred Solvent System? Solubility->Decision NP_Route Normal Phase (Hexane/Alcohol) Decision->NP_Route High Solubility in Hexane RP_Route Reverse Phase (Aq. Acid/MeOH) Decision->RP_Route Aqueous/Polar Preferred Col_ADH Column: Chiralpak AD-H / OD-H (Amylose/Cellulose) NP_Route->Col_ADH Col_Crown Column: Crownpak CR-I(+) (Crown Ether) RP_Route->Col_Crown Mod_Base CRITICAL: Add 0.1% DEA (Suppress Silanol) Col_ADH->Mod_Base Requirement Mod_Acid CRITICAL: pH 1.0-2.0 (HClO4) (Form Ammonium Ion) Col_Crown->Mod_Acid Requirement Output1 Protocol A Mod_Base->Output1 Result: Good Resolution Low Backpressure Output2 Protocol B Mod_Acid->Output2 Result: Excellent Specificity Reverses Elution Order

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on solvent compatibility and mechanism.

Protocol A: Normal Phase (Polysaccharide CSP)

Status: Industry Standard for QC Best For: Robustness, long column life, ease of scale-up.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (5 µm, 250 x 4.6 mm)Amylose derivatives generally show superior recognition for bulky aliphatic-aromatic amines compared to Cellulose (OD-H), though OD-H is a valid backup.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is non-negotiable. It competes with the analyte for silanol sites, sharpening the peak. Without DEA, peaks will tail significantly (

).
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°CLower temperatures (10-20°C) can enhance resolution (

) if separation is marginal.
Detection UV @ 254 nmThe phenyl ring provides strong absorption at 254 nm.
Injection Vol 5 - 10 µLSample concentration approx. 1.0 mg/mL in Mobile Phase.
Step-by-Step Execution
  • Preparation: Premix n-Hexane and IPA. Add Diethylamine (DEA) to the premix. Do not rely on the pump to mix DEA at 0.1%.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mins) to saturate the stationary phase with the amine modifier. Baseline stability is crucial.

  • System Suitability: Inject a racemic standard. Target Resolution (

    
    ) > 2.0.
    
  • Sample Injection: Dissolve the sample in the mobile phase . Dissolving in 100% IPA or EtOH may cause solvent effects (peak splitting) due to viscosity/strength mismatch.

Protocol B: Reverse Phase (Crown Ether CSP)

Status: High Specificity / Orthogonal Method Best For: Difficult separations where NP fails, or for confirming elution orders.

Chromatographic Conditions
ParameterSpecificationRationale
Column Crownpak CR-I(+) (5 µm, 150 x 3.0 mm)The "I" denotes Immobilized, allowing organic modifiers like MeOH.[1] The (+) variant usually elutes the (S)-amine first (confirmation required).
Mobile Phase pH 1.5 Perchloric Acid (aq) : Methanol (85 : 15 v/v)Acid is mandatory. The amine must be protonated (

) to complex with the crown ether.
Flow Rate 0.4 - 0.5 mL/minLower flow rate required due to higher viscosity and 3.0 mm ID column.
Temperature 10°C - 25°CCooling is critical. Crown ether inclusion complexes are more stable at lower temperatures. Running at 10°C often doubles the resolution compared to 25°C.
Detection UV @ 210 nm or 254 nm210 nm provides higher sensitivity if the phenyl absorption is weak in acidic media.
Safety & Handling (Crucial)
  • Perchloric Acid: Use extreme caution. While dilute (pH 1.5), it is corrosive. Ensure LC system (pump seals/tubing) is compatible with mineral acids.

  • Column Care: Do not wash Crownpak columns with 100% water or basic pH. Always maintain acidic conditions or store in the specified storage solvent.

Data Analysis & Calculations

Enantiomeric Excess ( ) Formula

The


 is calculated using peak areas (

):


System Suitability Criteria (Acceptance Limits)

For a validated method, the following metrics must be met before running unknown samples:

MetricLimitAction if Failed
Resolution (

)

(Baseline)
Decrease Flow Rate or Temperature.
Tailing Factor (

)

Protocol A: Increase DEA to 0.2%. Protocol B: Check pH is sufficiently low.
Repeatability RSD

(n=5)
Check injector precision or column equilibration.

Troubleshooting Guide

Logic Flow for Optimization

Troubleshooting Problem Identify Issue Issue1 Peak Tailing Problem->Issue1 Issue2 Poor Resolution (Rs < 1.5) Problem->Issue2 Issue3 Retention Shift Problem->Issue3 Sol1 Increase DEA (to 0.2%) (Protocol A) Issue1->Sol1 Sol2 Lower pH (Protocol B) Issue1->Sol2 Sol3 Lower Temperature (10°C is powerful) Issue2->Sol3 Sol4 Reduce Alcohol % (Weaken Mobile Phase) Issue2->Sol4 Sol5 Check Column Equilibration (Flush 30+ mins) Issue3->Sol5

Figure 2: Troubleshooting logic for common chiral chromatography issues.

Specific Scenarios
  • Broad Peaks in Protocol A: The amine is likely not fully free-based. Ensure the sample is dissolved in the mobile phase containing DEA.

  • No Retention in Protocol B: The amine is not protonated. Check that the mobile phase pH is < 2.0. If using Ammonium Acetate buffer, switch to Perchloric Acid or TFA (Trifluoroacetic acid).

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved October 26, 2023, from [Link]

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved October 26, 2023, from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guidebook. Retrieved October 26, 2023, from [Link]

Sources

large-scale synthesis of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as


-cyclohexylbenzenemethanamine, is a critical pharmacophore found in various CNS-active agents and a valuable chiral building block for asymmetric synthesis. Its structure—a primary amine flanked by a phenyl ring and a bulky cyclohexyl group—presents specific steric challenges during synthesis.

While direct reductive amination of phenyl cyclohexyl ketone is possible, it often suffers from incomplete conversion and significant secondary amine impurity formation due to the steric bulk hindering the imine intermediate.

This Application Note details a robust, scalable two-step protocol favored in industrial settings:

  • Quantitative conversion of Phenyl Cyclohexyl Ketone to its Oxime .

  • High-pressure Catalytic Hydrogenation of the oxime to the primary amine using Raney Nickel in ammoniacal methanol.

This route is selected for its high atom economy, ease of purification, and suppression of dimerization side-reactions.

Strategic Reaction Pathway & Mechanism

The synthesis relies on the reduction of the carbon-nitrogen double bond. The critical quality attribute (CQA) is the suppression of the secondary amine impurity (Dimer), which forms if the intermediate imine reacts with the newly formed primary amine.

Figure 1: Reaction Pathway and Impurity Control

G Ketone Phenyl Cyclohexyl Ketone (Starting Material) Oxime Phenyl Cyclohexyl Ketoxime (Stable Intermediate) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Imine Imine Intermediate (Transient) Oxime->Imine H2, Catalyst - H2O Target Cyclohexyl(phenyl)methanamine (Target Primary Amine) Imine->Target H2, Catalyst Reduction Dimer Secondary Amine Impurity (Dimer) Imine->Dimer + Target Amine (Slowed by Sterics) Target->Dimer Condensation Ammonia Excess NH3 (Suppression Agent) Ammonia->Imine Shifts Equilibrium Prevents Dimer

Caption: Reaction scheme illustrating the critical role of ammonia in blocking the dimerization pathway during the hydrogenation of the steric-heavy oxime.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
H₂ Pressure 20 – 50 barHigh pressure is required to overcome the steric hindrance of the cyclohexyl group and ensure rapid reduction of the imine.
Catalyst Raney Nickel (Active)Raney Ni is superior to Pd/C for oxime reductions as it is less prone to poisoning by amine products and effectively cleaves the N-O bond.
Solvent System MeOH + NH₃ (sat.)Ammonia is mandatory . It suppresses the equilibrium formation of secondary amines (dimers) by mass action.
Temperature 50°C – 70°CSufficient thermal energy to drive kinetics without promoting thermal degradation or excessive pressure buildup.
Agitation >800 RPMHydrogenation is mass-transfer limited (Gas-Liquid-Solid). High shear is essential.

Detailed Experimental Protocols

Step 1: Synthesis of Phenyl Cyclohexyl Ketoxime

Objective: Convert the ketone to the oxime to activate the nitrogen center.

Reagents:

  • Phenyl Cyclohexyl Ketone (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Ethanol (95%) / Water (3:1 ratio)

Procedure:

  • Dissolution: In a reactor equipped with an overhead stirrer and reflux condenser, dissolve Phenyl Cyclohexyl Ketone in Ethanol.

  • Addition: Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate to the ketone solution. The mixture will become turbid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or HPLC (disappearance of ketone).
    
  • Workup:

    • Cool to room temperature.[1] The oxime often precipitates as a white crystalline solid.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Add water and extract with Ethyl Acetate (x2).

    • Wash organic layer with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Hexane/Ethanol if necessary.

    • Yield Target: >90%[2][]

    • Appearance: White crystals.

Step 2: Catalytic Hydrogenation to Cyclohexyl(phenyl)methanamine

Objective: Reduce the oxime to the primary amine while suppressing dimer formation.

Reagents:

  • Phenyl Cyclohexyl Ketoxime (from Step 1)

  • Raney Nickel (Slurry in water, washed with MeOH) – Load: 10–20 wt% relative to substrate.

  • Ammonia (

    
    ) – supplied as 7N 
    
    
    
    in Methanol or liquid
    
    
    injection.
  • Methanol (Solvent).

Equipment:

  • High-pressure autoclave (e.g., Parr Reactor, Hastelloy or Stainless Steel).

Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry three times with anhydrous methanol to remove water (water can deactivate the catalyst in this specific transformation). Caution: Raney Nickel is pyrophoric. Keep wet at all times.

  • Loading:

    • Load the Oxime and Methanol into the autoclave.

    • Add the washed Raney Nickel catalyst.

    • Add Ammonia solution (approx. 5–10 equivalents relative to oxime).

  • Purging: Seal the reactor. Purge with Nitrogen (x3) to remove oxygen. Purge with Hydrogen (x3).

  • Reaction:

    • Pressurize to 30 bar (435 psi) with Hydrogen.

    • Heat to 60°C with vigorous stirring (>1000 rpm).

    • Note: An exotherm is expected upon heating; control ramp rate.

  • Monitoring: Maintain pressure and temperature for 12–24 hours until hydrogen uptake ceases.

  • Filtration:

    • Cool to room temperature.[1] Vent hydrogen carefully.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water to prevent ignition.

  • Isolation:

    • Concentrate the filtrate to remove Methanol and Ammonia.

    • Dissolve the residue in Dichloromethane (DCM).

    • Acid-Base Purification (Crucial for Purity):

      • Extract the DCM layer with 1M HCl. The amine moves to the aqueous phase; non-basic impurities (unreacted oxime) stay in DCM.

      • Separate layers. Basify the aqueous layer with 6M NaOH to pH > 12.

      • Extract the free amine back into DCM (x3).

    • Dry over

      
       and concentrate to yield the crude amine oil.
      
Step 3: Formation of the Hydrochloride Salt (Final Product)

Objective: Convert the oily amine into a stable, solid salt for storage.

  • Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Isopropanol.

  • Add HCl (2M in Diethyl Ether) dropwise with cooling (0°C).

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Final Product: Cyclohexyl(phenyl)methanamine Hydrochloride.

Quality Control & Characterization

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identification 1H NMR (DMSO-d6)

7.3-7.5 (m, 5H, Ph), 4.1 (d, 1H, CH-N), 8.5 (br, 3H, NH3+), 1.0-1.9 (m, 11H, Cy).
Residual Solvent GC-HeadspaceMethanol < 3000 ppm
Water Content Karl Fischer< 0.5%

Troubleshooting Guide

  • Problem: Low conversion of Oxime.

    • Cause: Catalyst poisoning or insufficient pressure.

    • Solution: Ensure Raney Ni is washed thoroughly of water. Increase pressure to 50 bar.

  • Problem: High level of Secondary Amine (Dimer).

    • Cause: Insufficient Ammonia.

    • Solution: Increase the concentration of

      
       in Methanol. Ensure the reaction does not "starve" of hydrogen (maintain high agitation).
      
  • Problem: Product is colored (Green/Blue).

    • Cause: Nickel leaching.

    • Solution: Perform a chelation wash (EDTA) or recrystallize the HCl salt from isopropanol/ethanol.

References

  • Structure & Data: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93130, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]

  • Oxime Hydrogenation (General Protocol): Fouilloux, P. (1983). The nature of the active species in the hydrogenation of oximes to amines on metals. Applied Catalysis, 8(1), 1-42. (Foundational text on the mechanism requiring ammonia).[4]

  • Large Scale Reductive Amination: Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Cited for comparison of hydride vs catalytic methods). Retrieved from [Link]

  • Catalytic Transfer Hydrogenation: Taylor, K. E. (2014). Reduction of Ketoximes to Amines by Catalytic Transfer Hydrogenation Using Raney Nickel and 2-Propanol. UTC Scholar. Retrieved from [Link]

Sources

derivatization of Cyclohexyl(phenyl)methanamine for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CPM High-Efficiency Derivatization of Cyclohexyl(phenyl)methanamine for GC-MS/FID Analysis

Executive Summary

Cyclohexyl(phenyl)methanamine (CPM) presents a distinct analytical challenge in Gas Chromatography (GC) due to its primary amine functionality combined with significant steric hindrance at the


-carbon (flanked by bulky phenyl and cyclohexyl groups). Underivatized analysis frequently results in peak tailing, adsorption to the inlet liner, and poor reproducibility due to hydrogen bonding.

This guide details a Pentafluoropropionic Anhydride (PFPA) derivatization protocol designed to overcome these steric barriers, yielding a stable perfluoroacyl derivative ideal for trace-level detection. An alternative silylation protocol using BSTFA is provided for non-trace applications.

Chemical Context & Mechanistic Rationale

The Challenge: Steric Hindrance & Polarity

The target molecule contains a primary amine (


) attached to a carbon center substituted with both a phenyl ring and a cyclohexyl ring.
  • Polarity: The free amine hydrogen bonds with silanol groups in the GC column stationary phase, causing peak tailing.

  • Steric Bulk: The adjacent rings create a "shielding" effect, making the nitrogen less accessible to bulky derivatizing agents compared to linear amines.

The Solution: Acylation via PFPA

We utilize Pentafluoropropionic anhydride (PFPA) .[1] This reagent is chosen over standard acetic anhydride because:

  • Electrophilicity: The fluorine atoms increase the electrophilicity of the carbonyl carbon, driving the reaction despite the steric hindrance of the CPM molecule.

  • Detection: The introduction of five fluorine atoms significantly enhances the ionization cross-section for Mass Spectrometry (MS) and provides extreme sensitivity for Electron Capture Detectors (ECD).

  • Stability: Amides are hydrolytically more stable than silyl derivatives.

Reaction Mechanism: The lone pair on the CPM nitrogen attacks the carbonyl carbon of the PFPA. A base catalyst (Triethylamine or Pyridine) is essential to neutralize the resulting pentafluoropropionic acid byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the column.

Experimental Workflow Visualization

The following diagram outlines the critical path for the PFPA derivatization process, highlighting the "Self-Validating" checkpoints.

G cluster_valid Validation Checkpoint Start Sample Preparation (Dry Extract) Reagent Add Reagents: 1. 50 µL Ethyl Acetate 2. 20 µL Base (TEA/Pyridine) 3. 50 µL PFPA Start->Reagent anhydrous conditions Reaction Incubation 60°C for 30 mins (Overcomes Steric Hindrance) Reagent->Reaction cap tightly Evap Evaporation Stream of N2 to Dryness (Removes Acid Byproducts) Reaction->Evap cool to RT Recon Reconstitution Dissolve in 100 µL Ethyl Acetate Evap->Recon residue check Inject GC-MS Injection Recon->Inject

Caption: Workflow for PFPA derivatization of sterically hindered amines. The evaporation step is critical to remove acidic byproducts that damage GC columns.

Protocol A: PFPA Derivatization (Gold Standard)

Recommended for: Trace analysis, biological matrices, and forensic applications.

Reagents Required
  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Reagent: Pentafluoropropionic anhydride (PFPA).[1]

  • Catalyst/Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).

  • Equipment: Heating block, N2 evaporator, crimp-top reaction vials.

Step-by-Step Procedure
  • Sample Isolation: Ensure the CPM sample is extracted and evaporated to complete dryness in a reaction vial. Note: Any residual water will destroy the anhydride reagent.

  • Solvent Addition: Add 50 µL of Ethyl Acetate to the vial to dissolve the residue. Vortex for 10 seconds.

  • Catalyst Addition: Add 20 µL of Triethylamine (TEA) .

    • Why: TEA acts as an acid scavenger. Without it, the reaction may stall due to the buildup of acidic byproducts, and the steric bulk of CPM requires the nitrogen to be highly nucleophilic.

  • Derivatization: Add 50 µL of PFPA . Cap the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the vial at 60°C for 30 minutes .

    • Critical Insight: While linear amines react at room temperature, the cyclohexyl/phenyl shielding requires thermal energy to ensure quantitative conversion.

  • Cleanup (Crucial): Cool to room temperature. Evaporate the mixture to dryness under a gentle stream of Nitrogen.

    • Reasoning: Injecting excess PFPA and acidic byproducts causes rapid degradation of the GC column stationary phase (phase stripping).

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate . The sample is now ready for injection.[2][3]

Protocol B: Silylation via BSTFA (Alternative)

Recommended for: General purity analysis where high sensitivity is not required.

Reagents Required
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Solvent: Pyridine (anhydrous).

Step-by-Step Procedure
  • Dissolution: Dissolve the dry CPM sample in 50 µL of Pyridine .

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Why TMCS? The bulky trimethylsilyl group struggles to attack the sterically hindered amine. TMCS acts as a catalyst to increase the silyl donor strength.[4]

  • Incubation: Heat at 70°C for 30-45 minutes .

    • Note: Silylation of hindered amines is slower than acylation.

  • Injection: Inject directly. Do not evaporate, as silyl derivatives are hydrolytically unstable and volatile.

Instrumental Parameters (GC-MS)

To ensure separation of the derivative from matrix interferences, use the following parameters.

ParameterSettingRationale
Inlet Splitless (1 min purge)Maximizes sensitivity for trace analytes.
Inlet Temp 250°CEnsures rapid volatilization of the high-boiling derivative.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase; provides excellent resolution for aromatic compounds.
Dimensions 30m × 0.25mm ID × 0.25µm filmStandard balance of capacity and resolution.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp prevents broadening; high final temp elutes the bulky derivative.
Transfer Line 280°CPrevents condensation of the derivative before MS source.
MS Source EI Mode (70 eV), 230°CStandard ionization. Look for molecular ion

for PFPA derivative.

Troubleshooting & Self-Validation

  • Low Response/Missing Peak:

    • Cause: Moisture in the system.

    • Fix: Ensure all glassware is silanized and solvents are stored over molecular sieves. PFPA hydrolyzes instantly in water.

  • Tailing Peak (Derivative):

    • Cause: Incomplete derivatization or column activity.

    • Fix: Increase incubation time to 45 mins. If using Protocol A, ensure the evaporation step removed all acid (acidic residue causes active sites on the column).

  • Double Peaks:

    • Cause: Mono- vs. Di-acylation (rare for primary amines, but possible with extreme forcing conditions) or incomplete reaction.

    • Fix: The conditions provided (60°C) favor the mono-acyl derivative. If double peaks appear, check purity of the starting material.

References

  • National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. PubMed Central. Retrieved from [Link]

  • Interchim. (n.d.). Derivatization Reagents: Silylation with BSTFA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclohexyl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) Common Synonyms:


-Phenylcyclohexanemethanamine; 1-Cyclohexyl-1-phenylmethylamine.
Primary Application:  Pharmaceutical intermediate (analgesic analogs, NMDA antagonists).

Introduction: The Synthesis Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis of Cyclohexyl(phenyl)methanamine , a sterically hindered primary amine.

The most robust industrial route involves the Reductive Amination of Cyclohexyl Phenyl Ketone (or the hydrogenation of its corresponding oxime). While theoretically straightforward, the steric bulk of the cyclohexyl group adjacent to the reaction center creates specific kinetic hurdles, leading to a predictable set of byproducts.

This guide focuses on the two dominant synthesis protocols:

  • Catalytic Hydrogenation (via Oxime or direct Reductive Amination)

  • Leuckart-Wallach Reaction (Formic Acid/Formamide)

Part 1: Troubleshooting Dashboard

Issue 1: High Levels of Cyclohexyl(phenyl)methanol (The "Hydroxyl" Impurity)

Symptom: HPLC/GC shows a peak eluting just before the amine; IR shows a broad -OH stretch (


) but no N-H spikes.
Root Cause Mechanism Corrective Action
Direct Ketone Reduction The reducing agent (e.g., NaBH

or H

/Catalyst) attacked the ketone before the imine was fully formed.
Pre-equilibrium Step: Allow the ketone and amine source (NH

OAc or NH

) to stir for 2–4 hours before adding the reducing agent. Use a dehydrating agent (Ti(OiPr)

or Molecular Sieves) to push the equilibrium toward the imine.
Moisture Contamination Water hydrolyzes the intermediate imine back to the ketone, which is then reduced to the alcohol.Strict Anhydrous Conditions: Ensure solvents (Methanol/THF) are dry. Use ammonium acetate in excess (5–10 eq) to overwhelm trace water.
Incorrect Catalyst (Hydrogenation) PtO

or highly active Pd/C reduces ketones faster than imines in neutral pH.
Selectivity Control: Switch to Raney Nickel (ammoniacal ethanol) or use Pd/C with an acidic promoter (e.g., acetic acid) to accelerate imine formation over ketone reduction.
Issue 2: Formation of the "Dimer" (Secondary Amine)

Symptom: A late-eluting lipophilic peak. Mass spec shows


.
Identity:  Bis(cyclohexyl(phenyl)methyl)amine.
Root Cause Mechanism Corrective Action
Product Scavenging The newly formed primary amine acts as a nucleophile, attacking the intermediate imine/ketone.High Dilution: Run the reaction at lower concentrations (<0.1 M). Ammonia Overpressure: If using catalytic hydrogenation, maintain high partial pressure of NH

(5–10 bar) to suppress the secondary amine equilibrium.
Stepwise Addition Adding the reducing agent too slowly allows the product amine to accumulate and compete with ammonia.Rapid Reduction: Once the imine is formed, the reduction step should be fast. If using hydride reagents, add them in a single portion (with cooling) rather than dropwise, provided exotherms are managed.
Issue 3: Low Yield in Leuckart-Wallach Protocol

Symptom: Recovery of starting material or a stable, non-basic intermediate.

Root Cause Mechanism Corrective Action
N-Formyl Trap The Leuckart reaction yields the N-formyl intermediate, not the free amine.[1] It requires hydrolysis.[2]Aggressive Hydrolysis: The workup requires refluxing with 10–20% HCl or NaOH for 4–6 hours to cleave the formyl group. Do not skip this step.
Sublimation Ammonium formate sublimes before reacting.Condenser Temp: Use a high-efficiency reflux condenser. Ensure the internal temperature reaches 160–180°C (if using neat conditions).

Part 2: Deep Dive & Visualization

The Competitive Pathway Map

The following diagram illustrates the critical divergence points in the synthesis. The "Danger Zone" indicates where the alcohol and dimer impurities originate.

G Ketone Cyclohexyl Phenyl Ketone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine + NH3 / - H2O (Slow Equilibrium) Alcohol Cyclohexyl(phenyl)methanol (Impurity A) Ketone->Alcohol + H2 / Hydride (Direct Reduction) NFormyl N-Formyl Intermediate (Leuckart Only) Ketone->NFormyl HCOONH4, Heat Imine->Ketone + H2O (Hydrolysis) Amine Cyclohexyl(phenyl)methanamine (Target Product) Imine->Amine + H2 / Hydride (Reduction) Dimer Bis-amine Dimer (Impurity B) Imine->Dimer + Amine / - NH3 (Over-alkylation) Amine->Imine Nucleophilic Attack NFormyl->Amine Hydrolysis (HCl/NaOH)

Caption: Reaction network showing the competition between desirable imine formation and the parasitic pathways leading to alcohol (direct reduction) and dimer (condensation).

Part 3: Recommended Experimental Protocols

Method A: Catalytic Reductive Amination (Scalable)

Best for: High purity, avoiding high-temperature Leuckart conditions.

  • Imine Formation (The Critical Step):

    • Charge a reactor with Cyclohexyl Phenyl Ketone (1.0 eq) and Methanol (10 vol).

    • Add Ammonium Acetate (10.0 eq). The excess is vital to suppress dimerization.

    • Add Molecular Sieves (3Å) or use anhydrous methanol.

    • Checkpoint: Stir at 25°C for 2 hours.

  • Reduction:

    • Cool to 0°C.[3]

    • Add Sodium Cyanoborohydride (NaBH

      
      CN)  (1.5 eq) portion-wise. Note: NaBH
      
      
      
      is too aggressive and will cause high alcohol impurity.
    • Allow to warm to room temperature overnight.

  • Workup (Specific for Amine Isolation):

    • Quench with 1N HCl (destroy excess hydride).

    • Basify to pH >12 with NaOH.

    • Extract with DCM or MTBE.

    • Purification: If "Dimer" is present, convert the crude oil to the Hydrochloride salt (HCl/Ether). The primary amine salt crystallizes readily; the secondary amine salt is often more soluble or forms an oil.

Method B: Leuckart-Wallach (Robust/Low Cost)

Best for: Large scale where chromatography is not an option.

  • Reaction:

    • Mix Cyclohexyl Phenyl Ketone (1.0 eq) with Formamide (5.0 eq) and Formic Acid (2.0 eq).

    • Heat to 160–180°C. Water and CO

      
       will evolve.
      
    • Maintain temperature for 8–12 hours.

  • Hydrolysis (Crucial):

    • Cool the mixture. You now have the N-formyl derivative.[1]

    • Add 20% HCl (3 vol) and reflux for 4 hours.

  • Isolation:

    • Cool and extract the acidic layer with Ether (removes unreacted ketone/alcohol).

    • Basify the aqueous layer (pH 12).

    • Extract the liberated amine.

Part 4: Scientific Validation & Mechanisms

Why the "Alcohol" forms (Hard vs. Soft Nucleophiles)

The ketone carbonyl carbon is a "hard" electrophile. Borohydrides (like NaBH


) are "hard" nucleophiles. Without modification, they prefer the C=O bond over the C=N bond.
  • Solution Logic: Using Ti(OiPr)

    
      acts as a Lewis acid to activate the carbonyl for amine attack, accelerating imine formation. Alternatively, NaBH
    
    
    
    CN
    is a "softer" reducing agent and is kinetically selective for the protonated imine over the ketone at pH 6–7 [1][2].
Why the "Dimer" forms (Reductive Alkylation)

As the primary amine product forms, it becomes a competing nucleophile. It is often more nucleophilic than ammonia.

  • Solution Logic: In catalytic hydrogenation, the presence of excess ammonia shifts the equilibrium

    
     to the right. In hydride reductions, high dilution prevents the product amine from encountering the intermediate imine [3].
    

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link

  • PubChem. (n.d.).[5] "Cyclohexyl(phenyl)methanamine (Compound)."[5][6] National Library of Medicine. Link

Sources

Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a secondary amine scaffold often synthesized via the reductive amination of cyclohexyl phenyl ketone.

This guide is structured as a Tier-3 Technical Support resource, designed for chemists encountering specific purity or isolation issues.

Topic: Isolation and Purification of Cyclohexyl(phenyl)methanamine from Reaction Mixtures. Context: Reductive Amination (Sodium Borohydride/Cyanoborohydride or Catalytic Hydrogenation). Target Purity: >98% (HPLC/GC), suitable for salt formation or downstream API synthesis.

Phase 1: The "Crash" & Initial Isolation

Context: You have just finished the reaction. The mixture likely contains the target amine, unreacted ketone (starting material), imine intermediate, and spent reducing agent.

Q: The reaction mixture is a sticky slurry. How do I safely quench and initiate workup?

A: The quenching protocol depends on your reducing agent. Improper quenching creates emulsions later.

  • If Borohydrides (

    
    , 
    
    
    
    ) were used:
    • Cool the mixture to 0°C.

    • Slowly add dilute HCl (1M) until pH < 2. This destroys excess hydride and simultaneously protonates the amine, making it water-soluble.

    • Critical Step: Stir for 30 minutes. This ensures any boron-amine complexes are fully hydrolyzed.

  • If Catalytic Hydrogenation (Pd/C, Raney Ni) was used:

    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

    • Wash the pad with methanol.

    • Evaporate the solvent to obtain the crude oil before proceeding to acid-base extraction.

Q: I have a persistent emulsion during the initial extraction. What is happening?

A: Cyclohexyl(phenyl)methanamine is amphiphilic. The cyclohexyl and phenyl rings are highly lipophilic, while the amine (especially as a salt) is hydrophilic. This structure acts like a surfactant. Troubleshooting Protocol:

  • High Ionic Strength: Saturate the aqueous layer with NaCl (brine). This "salts out" the organics.

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . DCM is denser than water and often breaks amine emulsions better.

  • Filtration: If fine particulate matter (boron salts) is stabilizing the emulsion, filter the entire biphasic mixture through a sintered glass funnel.

Phase 2: Chemical Purification (Acid-Base Extraction)

Context: This is the primary purification step. It leverages the basicity of the amine to separate it from neutral impurities (ketones, alcohols).

Q: My LC-MS shows significant starting material (Cyclohexyl Phenyl Ketone). How do I remove it?

A: The ketone is neutral and will not form a salt. Use the "Acid-Wash, Base-Crash" method.

Protocol:

  • Acidify: Dissolve the crude mixture in an organic solvent (e.g., MTBE). Extract with 1M HCl (3x) .

    • Mechanism:[1][2][3][4][5] The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Fate of Impurity: The ketone remains in the MTBE organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh MTBE once. Discard the organic layer (this contains the ketone).

  • Basify: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base amine "crashes" out as an oil.

  • Extract: Extract the now-basic aqueous layer with DCM (3x).

  • Dry: Dry the DCM layer over anhydrous

    
     and concentrate.
    
Q: I suspect I have the "Over-Reduced" impurity (Dicyclohexylmethanamine). Acid-base extraction didn't remove it. Why?

A: Both the target (Cyclohexyl-Phenyl) and the impurity (Dicyclohexyl) are basic amines. Acid-base extraction cannot separate them. Solution: You must rely on Fractional Crystallization of the salt (See Phase 3) or Chromatography .

  • Insight: The dicyclohexyl impurity is significantly more lipophilic. On silica gel, it will elute faster (higher

    
    ) than your target amine.
    

Phase 3: Salt Formation & Crystallization

Context: The free base is likely a viscous oil or low-melting solid. converting it to a salt (HCl or Tartrate) stabilizes it and allows for high-purity crystallization.

Q: The free base oil won't crystallize. Which salt should I form?

A: The Hydrochloride (HCl) salt is the industry standard for this scaffold. Protocol for HCl Salt Formation:

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Ethanol .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting "Oiling Out": If the salt forms a gum instead of a powder:

    • Decant the supernatant.

    • Triturate (grind) the gum with fresh pentane or hexane.

    • Scratch the glass side of the flask with a spatula to induce nucleation.

Q: How do I recrystallize the HCl salt to reach >99% purity?

A: Use a Isopropanol / Ethyl Acetate system.

  • Dissolve the crude salt in boiling Isopropanol (minimal volume).

  • Add hot Ethyl Acetate dropwise until the solution just becomes turbid.

  • Add one drop of Isopropanol to clear it.

  • Let it cool slowly to room temperature, then to 4°C.

  • Result: The target amine HCl usually crystallizes well, while impurities remain in the mother liquor.

Phase 4: Visual Workflows & Data

Purification Logic Flow

The following diagram illustrates the decision-making process for purifying this specific amine.

G Start Crude Reaction Mixture (Amine, Ketone, Imine, Boron salts) Quench Quench: Dilute HCl (pH < 2) Stir 30 mins Start->Quench Filter Filter (if Catalyst used) or Decant Quench->Filter AcidExt Acid-Base Extraction Partition between MTBE & 1M HCl Filter->AcidExt OrgLayer Organic Layer (Contains Ketone/Neutrals) AcidExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Amine Salt) AcidExt->AqLayer Amine-H+ Waste Discard to Waste OrgLayer->Waste Basify Basify Aqueous Layer (NaOH to pH > 12) AqLayer->Basify ExtractDCM Extract with DCM Dry & Concentrate Basify->ExtractDCM CheckPurity Check Purity (NMR/LCMS) ExtractDCM->CheckPurity SaltForm Salt Formation (HCl in Et2O/MeOH) CheckPurity->SaltForm Purity > 90% CheckPurity->Waste Failed Synthesis Recryst Recrystallization (iPrOH / EtOAc) SaltForm->Recryst Final Final Product >98% HCl Salt Recryst->Final

Figure 1: Step-by-step purification logic for Cyclohexyl(phenyl)methanamine.

Physical Properties Reference Table

Use these values to guide your solvent choices and distillation parameters.

PropertyValueRelevance to Purification
Molecular Weight 189.30 g/mol Calculation of stoichiometry for salt formation.
Boiling Point ~294°C (760 mmHg)Too high for atmospheric distillation. Requires high vacuum (<1 mmHg) if distilling.
Density 1.001 g/cm³Very close to water. Warning: Phase inversion during extraction is likely.
Solubility (Free Base) DCM, Et2O, MeOH, TolueneSolvents for extraction and chromatography.
Solubility (HCl Salt) Water, Methanol, EthanolSolvents for recrystallization.
pKa (Conjugate Acid) ~10.5 (Estimated)Requires pH > 12 to fully deprotonate during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Relevance: Establishes the standard protocol for reductive amination and quenching procedures to minimize side products.
  • ChemicalBook. (2025).[7][8] "Cyclohexyl(phenyl)methanamine Hydrochloride Properties." ChemicalBook Database. Link

    • Relevance: Verification of CAS numbers and commercial availability of the HCl salt form.
  • PubChem. (2025).[9][10] "Alpha-Cyclohexylbenzenemethanamine - Compound Summary." National Library of Medicine. Link

    • Relevance: Source of physical property data (Density, Boiling Point) critical for extraction troubleshooting.
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting." Link

    • Relevance: General grounding for the mechanism of imine reduction and pH control.

Sources

Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Reagents & Impurities from Cyclohexyl(phenyl)methanamine Target Molecule: Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) Structure: Primary amine with cyclohexyl and phenyl substituents on the


-carbon.
Audience:  Researchers, Process Chemists, and Drug Development Scientists.

Part 1: Diagnostic & Troubleshooting Guide

Q1: My crude NMR shows significant starting material (Cyclohexyl Phenyl Ketone). How do I separate it from the amine product?

Diagnosis: The synthesis of Cyclohexyl(phenyl)methanamine typically involves the reductive amination of cyclohexyl phenyl ketone. Due to the steric bulk of the cyclohexyl and phenyl groups, imine formation can be sluggish, often leaving unreacted ketone. Additionally, if the reducing agent (e.g.,


) reduces the ketone directly before imine formation, you will generate cyclohexyl(phenyl)methanol as a side product.

The Solution: Chemoselective Acid-Base Extraction You cannot rely on simple solvent washing or evaporation because the boiling points and solubilities of the amine, ketone, and alcohol are similar in organic media. You must exploit the basicity of the amine (


 for the conjugate acid).
  • The Logic: The amine can be protonated to form a water-soluble ammonium salt (

    
    ), while the ketone and alcohol remain neutral and lipophilic.
    
  • Protocol: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Diethyl Ether) and wash with

    
    . The amine moves to the aqueous layer; the impurities stay in the organic layer. (See Workflow A below).
    
Q2: I used Sodium Borohydride ( ) or Cyanoborohydride. How do I remove the sticky boron salts?

Diagnosis: Boron by-products often form gelatinous precipitates that clog filters and trap the product. Standard filtration often fails.

The Solution: Methanol Quench & pH Adjustment

  • Quench: Slowly add Methanol (

    
    ) to the reaction mixture to destroy excess hydride.
    
  • Acid Hydrolysis: Add dilute

    
     until the solution is acidic (
    
    
    
    ). This breaks down the amine-boron complexes.
  • Partition: When you perform the acid-base extraction (as described in Q1), the inorganic boron species will partition into the aqueous phase but will not re-extract into the organic phase during the final basification step, effectively removing them.

Q3: The product is an oil and I cannot get it to crystallize. How do I purify it further?

Diagnosis: Cyclohexyl(phenyl)methanamine is often a viscous oil as a free base. Small amounts of solvent or impurities prevent crystallization.

The Solution: Salt Formation Convert the free base into a hydrochloride or tartrate salt.

  • Dissolve the oily amine in a minimal amount of dry Diethyl Ether or Ethanol.

  • Add

    
     in Ether (or bubble 
    
    
    
    gas).
  • The hydrochloride salt should precipitate as a white solid.

  • Recrystallization: Recrystallize this salt from Isopropanol/Ethanol to achieve

    
     purity.
    

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Acid-Base Extraction

Objective: Isolate basic amine from neutral ketone/alcohol impurities.

Reagents:

  • Crude Reaction Mixture[1][2]

  • Solvent A: Dichloromethane (

    
    ) or Diethyl Ether (
    
    
    
    )
  • Acid:

    
     Hydrochloric Acid (
    
    
    
    )
  • Base:

    
     Sodium Hydroxide (
    
    
    
    ) or
    
    
    Potassium Hydroxide (
    
    
    )
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude residue in Solvent A (

    
     of crude).
    
  • Acid Wash (Critical Step):

    • Transfer to a separatory funnel.

    • Extract with

      
       (
      
      
      
      volumes equal to Solvent A).
    • Chemical Event:[1][3][4][5][6] Amine becomes

      
       (Water Soluble). Ketone/Alcohol remain neutral (Organic Soluble).
      
  • Separation:

    • Keep the Aqueous Layer (Acidic). This contains your product.

    • Optional: Wash the combined aqueous extracts once with fresh Solvent A to remove trapped neutrals. Discard this organic wash.

  • Basification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add

      
       until 
      
      
      
      (Check with litmus paper).
    • Chemical Event:[1][3][4][5][6]

      
       converts back to free amine (Insoluble Oil/Solid).
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with Solvent A (

      
      ).
      
    • Combine these organic extracts.

  • Finishing:

    • Dry over

      
      .
      
    • Filter and evaporate under reduced pressure.

Protocol B: Flash Column Chromatography (If Extraction Fails)

If the acid-base extraction yields an emulsion (common with cyclohexyl groups), use chromatography.

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase:

    
     Hexane:Ethyl Acetate 
    
    
    
    Triethylamine (
    
    
    ).
    • Note: The Triethylamine is mandatory. Without it, the amine will streak on the silica due to acidic silanol interactions.

Part 3: Data & Visualization

Table 1: Physicochemical Properties & Solubility Logic
ComponentSpecies TypeSolubility (pH < 2)Solubility (pH > 12)Removal Method
Cyclohexyl(phenyl)methanamine Basic Amine Aqueous (Soluble) Organic (Soluble) Target Product
Cyclohexyl Phenyl KetoneNeutralOrganicOrganicDiscard Organic (Step 2)
Cyclohexyl(phenyl)methanolNeutralOrganicOrganicDiscard Organic (Step 2)
Boron Salts (

)
InorganicAqueousAqueousRemains in Water (Step 5)
Figure 1: Purification Decision Tree & Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amine + Ketone + Alcohol + Boron) Dissolve Dissolve in DCM/Ether Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer1 Organic Layer (Contains Impurities: Ketone, Alcohol) PhaseSep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product: Amine Salt R-NH3+) PhaseSep->AqLayer1 Protonated Amine Discard1 DISCARD (Impurities Removed) OrgLayer1->Discard1 Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Free Amine) Extract->FinalOrg FinalAq Final Aqueous Layer (Boron Salts/Inorganics) Extract->FinalAq Product Pure Cyclohexyl(phenyl)methanamine FinalOrg->Product Discard2 DISCARD FinalAq->Discard2

Caption: Chemoselective Acid-Base Extraction Workflow for isolating Cyclohexyl(phenyl)methanamine from neutral synthetic precursors.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
  • ChemScene. (n.d.). "Cyclohexyl(phenyl)methanamine - CAS 23459-35-0 Product Information." Link

Sources

troubleshooting guide for Cyclohexyl(phenyl)methanamine synthesis

Technical Support Center: Synthesis of -Cyclohexylbenzenemethanamine

Executive Summary & Target Definition

User Warning: The nomenclature "Cyclohexyl(phenyl)methanamine" can be ambiguous. This guide focuses on the synthesis of


-cyclohexylbenzenemethanamine1

If your target is


-benzylcyclohexylamine1

Target Molecule (Structure A):

  • IUPAC Name: 1-Cyclohexyl-1-phenylmethanamine[1]

  • Key Challenge: Steric hindrance at the ketone carbonyl carbon (flanked by a phenyl ring and a cyclohexyl ring) significantly retards imine formation, leading to low conversion or direct reduction to the alcohol.[1]

Recommended Synthetic Workflow: Titanium-Mediated Reductive Amination[1]

For sterically demanding ketones like phenyl cyclohexyl ketone, standard reductive amination (using only ammonium acetate and

1Titanium(IV) Isopropoxide12
Protocol Overview
  • Activation: Condensation of Phenyl Cyclohexyl Ketone with Ammonia (in MeOH/EtOH) mediated by

    
    .[1]
    
  • Reduction: In situ reduction using Sodium Borohydride (

    
    ).[1]
    
  • Hydrolysis: Quenching titanium salts.

  • Purification: Acid-Base extraction.

Workflow Diagram

SynthesisWorkflowFigure 1: Titanium-Mediated Reductive Amination WorkflowStartPhenyl CyclohexylKetoneIntermediateTitanium-ImineComplexStart->Intermediate 12h, RTDehydrationReagent1Ti(OiPr)4 + NH3(7M in MeOH)Reagent1->IntermediateProductα-CyclohexylbenzenemethanamineIntermediate->Product 1. Add NaBH42. WorkupReagent2NaBH4(Reduction)Reagent2->ProductQuenchNH4OH / H2O(Hydrolysis)Quench->Product

Figure 1: Step-wise activation and reduction pathway using Titanium(IV) isopropoxide to overcome steric hindrance.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yield / No Reaction[1]

Q1: I stirred the ketone with ammonium acetate and


 for 48 hours, but TLC shows mostly starting material. Why?

Diagnosis: Steric Hindrance & Imine Equilibrium. The reaction relies on the formation of an imine intermediate.[1] The bulky cyclohexyl and phenyl groups protect the carbonyl carbon from nucleophilic attack by ammonia.[1] Furthermore, water generated during imine formation pushes the equilibrium back to the ketone.[1]

Solution:

  • Switch to

    
    :  Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger.[1]
    
  • Protocol Adjustment:

    • Mix Ketone (1 eq) +

      
       (2 eq) + 
      
      
      in MeOH (5 eq).
    • Stir for 12–24 hours before adding the reducing agent. This "pre-complexation" time is critical.

    • Caution: The solution will likely turn viscous.[1] Ensure adequate stirring power.

Q2: Can I use the Leuckart Reaction (Ammonium Formate) instead?

Diagnosis: Alternative Pathway Viability. Yes.[1] The Leuckart reaction is a robust alternative for bulky ketones that resist mild reductive amination.

Solution:

  • Conditions: Heat the ketone with excess Ammonium Formate (or Formamide) at 160–180°C.

  • Trade-off: This requires harsh thermal conditions and yields the N-formyl intermediate, which must be hydrolyzed (refluxing HCl) to get the free amine.[1] This is often "messier" but can force the reaction on stubborn substrates.

Category B: Impurity Profile[1]

Q3: I isolated a product, but the NMR shows a proton adjacent to an OH group, not an


. I made the alcohol. How do I prevent this?

Diagnosis: Direct Reduction Competition. If the imine is not fully formed when the reducing agent is active, the ketone will be reduced directly to Phenyl Cyclohexyl Carbinol (the alcohol).[1]

Solution:

  • Delay Reductant Addition: Do not add

    
     or 
    
    
    at
    
    
    . Wait for the imine to form (see Q1).
  • Check pH: If using the Ammonium Acetate method, ensure the pH is ~6–7.[1] If too acidic (

    
    ), the imine hydrolyzes; if too basic, the protonation of the carbonyl (needed for activation) is suppressed.[1]
    

Q4: I see a secondary amine impurity (Dimer). How did this happen?

Diagnosis: Product-Imine Condensation. The newly formed primary amine reacts with the remaining ketone to form a secondary ketimine, which is then reduced.[1]

Solution:

  • Excess Ammonia: Increase the

    
     equivalents to 10–15 eq. A high concentration of ammonia outcompetes the product amine for the ketone.[1]
    
  • Dilution: Run the reaction at a lower concentration (0.1 M) to reduce intermolecular collisions between product and reactant.

Category C: Workup & Purification[1]

Q5: The reaction turned into a white, unfilterable gel during workup. What is this?

Diagnosis: Titanium Emulsion. Upon adding water,


1

Solution:

  • The "Celite/Ammonia" Quench: Dilute the reaction mixture with ether or EtOAc, then add a small amount of water.[1] Add

    
     or 
    
    
    until the precipitate becomes granular and white (not gelatinous).[1]
  • Filtration: Filter through a pad of Celite.

  • Alternative: Use a saturated Rochelle’s salt (Sodium potassium tartrate) solution wash.[1] Stir vigorously for 1 hour. The tartrate complexes the titanium, solubilizing it in the aqueous layer.[1]

Data Summary: Reaction Optimization Matrix

VariableStandard ConditionsOptimized (Steric) ConditionsExpected Outcome
Amine Source

(5 eq)

in MeOH (10 eq)
Higher conversion to imine
Additive None / Molecular Sieves

(2 eq)
Water scavenging + Activation
Reducing Agent


(added after 12h)
Safer, faster reduction of pre-formed imine
Temperature RTRT (Activation)

0°C (Reduction)
Controlled exotherm
Yield < 30% (Alcohol major)> 85% (Amine major)Successful synthesis

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTreeFigure 2: Troubleshooting Logic TreeStartStart: Analyze Crude NMR/TLCQ1Is Ketone Remaining?Start->Q1Q2Is Alcohol Present?Q1->Q2NoSol1Action: Increase Activation TimeUse Ti(OiPr)4Q1->Sol1Yes (Low Conv.)Q3Is Secondary Amine Present?Q2->Q3NoSol2Action: Delay Reductant AdditionCheck for Water IngressQ2->Sol2YesSol3Action: Increase [NH3] to >10eqDilute ReactionQ3->Sol3YesSuccessTarget Product IdentifiedQ3->SuccessNo

Figure 2: Diagnostic logic for identifying root causes of synthetic failure.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1]

    • Core citation for the Titanium-medi
  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Standard reference for Borohydride selection and mechanism.
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting."

    • General mechanistic overview.
  • Organic Chemistry Portal. "Leuckart-Wallach Reaction."

    • Reference for the high-temperature altern

optimization of reaction conditions for Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0).

This guide focuses on the most robust and scalable synthetic route: the Reductive Amination of Phenyl Cyclohexyl Ketone . It addresses the specific challenges posed by the steric bulk of the cyclohexyl group and the chemoselectivity required to preserve the aromatic phenyl ring.

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting

Process Overview & Critical Chemistry

The Challenge: Synthesizing Cyclohexyl(phenyl)methanamine requires aminating a sterically hindered ketone (Phenyl Cyclohexyl Ketone) while avoiding two primary pitfalls:

  • Incomplete Imine Formation: The bulky cyclohexyl group adjacent to the carbonyl significantly retards nucleophilic attack by ammonia.

  • Chemo-selectivity Failure: Standard hydrogenation catalysts (e.g., Pd/C) used to reduce the intermediate imine can inadvertently reduce the phenyl ring to a cyclohexyl ring, yielding the dicyclohexyl impurity.

The Optimized Pathway: We recommend a Titanium-Mediated Reductive Amination for lab-scale/pilot optimization, or a Raney Nickel High-Pressure protocol for industrial scale-up.

Troubleshooting Guide (Q&A)

Category A: Conversion & Yield Issues

Q: My conversion stalls at ~60% even after 24 hours. TLC shows significant starting ketone. What is wrong? A: You are likely facing a thermodynamic equilibrium bottleneck in the imine formation step.

  • Root Cause: The cyclohexyl group exerts steric hindrance, making the carbonyl carbon less accessible and destabilizing the tetrahedral intermediate.

  • Solution: You must drive the equilibrium forward by removing water or activating the carbonyl.

    • Protocol Adjustment: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.2 - 1.5 equivalents). It acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion before adding the reducing agent.

    • Reference: This follows the Mattson/Buchwald protocol for hindered ketones [1].

Q: I am observing a large amount of secondary amine dimer (Dimerization). How do I stop this? A: Dimerization occurs when the product amine reacts with the intermediate imine.

  • Root Cause: Insufficient ammonia concentration relative to the ketone.

  • Solution: Increase the Ammonia:Ketone ratio to at least 5:1 (preferably 7:1) .

    • If using ammonium acetate (

      
      ), ensure it is in large excess.
      
    • If using gaseous

      
       in methanol, ensure saturation is maintained throughout the reaction.
      
Category B: Selectivity & Impurities

Q: I detect ~10% of the "Dicyclohexyl" analog (over-reduction). I'm using Pd/C. A: Palladium on Carbon (Pd/C) is too active for this substrate under standard conditions.

  • Root Cause: Pd/C readily hydrogenates aromatic rings, especially at elevated pressures or long reaction times.

  • Solution: Switch the catalyst system.

    • Recommended: Use Raney Nickel or Pt/C (sulfided) . These catalysts are highly active for

      
       reduction but kinetically slow for aromatic ring hydrogenation under mild conditions (< 50°C, < 5 bar).
      
    • Alternative: If you must use Pd/C, lower the temperature to < 25°C and strictly limit

      
       pressure to 1 atm (balloon), though this may slow the reaction significantly.
      

Q: My product has a "toluene-like" smell and low yield. (Hydrogenolysis). A: You are cleaving the benzylic


 bond.
  • Root Cause: Benzylic amines are prone to hydrogenolysis (cleavage to hydrocarbon + ammonia) on Pd surfaces, particularly in acidic media or at high temperatures.

  • Solution:

    • Neutralize: Ensure the reaction medium is not acidic. If using amine salts, buffer with a mild base.

    • Solvent Change: Switch from Ethanol/Acetic Acid to Methanol or Isopropanol .

    • Catalyst Poisoning: Use a poisoned catalyst like Lindlar's catalyst or add trace quinoline, though this is rarely necessary if you switch to Raney Ni.

Optimized Experimental Protocols

Method A: Titanium-Mediated (High Purity / Lab Scale)

Best for: 1g to 100g scale, high stereochemical control potential.

  • Imine Formation:

    • Charge a dry flask with Phenyl Cyclohexyl Ketone (1.0 equiv) and Ammonia (7.0 equiv, as 2M solution in MeOH or 7M in MeOH).

    • Add Ti(OiPr)4 (1.25 equiv) dropwise under

      
      .
      
    • Stir at 25°C for 6–12 hours . Note: The solution will turn slightly viscous/hazy.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Crucial):

    • Quench by adding 2M NaOH or NH4OH (to precipitate Titanium as white TiO2 solid).

    • Filter through a Celite pad to remove Titanium salts.

    • Extract filtrate with Ethyl Acetate. Acid/Base extraction purification is recommended.

Method B: Catalytic Hydrogenation (Scale-Up)

Best for: >100g scale, cost-efficiency.

  • Loading:

    • Autoclave: Phenyl Cyclohexyl Ketone + Methanol .

    • Add Raney Nickel (10-20 wt% loading, washed with MeOH).

    • Add Ammonium Acetate (5.0 equiv) OR pressurize with anhydrous

      
       gas.
      
  • Reaction:

    • Pressure: 5–10 bar (70–145 psi)

      
      .
      
    • Temperature: 40–50°C . Do not exceed 60°C to prevent ring reduction.

    • Time: Monitor

      
       uptake. Typically 4–8 hours.
      

Data & Visualization

Table 1: Catalyst Performance Comparison
CatalystActivity (C=N Reduction)Selectivity (vs. Ring Red.)Risk of Hydrogenolysis (C-N Cleavage)Recommendation
Pd/C (10%) HighLow (Risk of Dicyclohexyl)HighAvoid
Pt/C (5%) ModerateHighLowGood Alternative
Raney Nickel HighExcellent LowRecommended
Rh/C Very HighVery Low (Reduces Ring)ModerateDo Not Use
Figure 1: Reaction Pathway & Troubleshooting Logic

ReactionPathway Ketone Phenyl Cyclohexyl Ketone Imine Intermediate Imine (Sterically Hindered) Ketone->Imine + NH3 / Ti(OiPr)4 (Water Removal) Product Cyclohexyl(phenyl)methanamine (Target) Imine->Product + H2 / Catalyst Dimer Secondary Amine (Impurity: Dimer) Imine->Dimer Low NH3 Conc. OverRed Dicyclohexylmethanamine (Impurity: Over-reduction) Product->OverRed Pd/C, High P/T Hydro Toluene + Cyclohexylamine (Impurity: Hydrogenolysis) Product->Hydro Pd/C, Acidic

Caption: Reaction logic flow. Green path indicates optimized route. Red dashed paths indicate failure modes caused by incorrect parameters.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). "Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination of Ketones with Ammonia". Organic Letters, 4(12), 2055–2058.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Method Development Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

You are attempting to purify Cyclohexyl(phenyl)methanamine , a secondary amine with significant lipophilicity.

The Central Challenge: The primary difficulty in purifying this molecule on standard silica gel is its basic nitrogen atom . Silica gel (


) is acidic due to surface silanol groups (

). A strong acid-base interaction occurs between your amine and these silanols, resulting in:
  • Peak Tailing (Streaking): Loss of resolution.

  • Irreversible Adsorption: Low mass recovery (yield loss).

  • Band Broadening: Inability to separate the product from reductive amination precursors (e.g., benzaldehyde, cyclohexylamine, or imine intermediates).

This guide provides self-validating protocols to neutralize these interactions and achieve high-purity isolation.

Part 1: Troubleshooting Guide (Q&A)

Q1: My compound is streaking from the baseline to the solvent front. How do I fix this?

A: You must suppress the ionization of the amine or block the active sites on the silica. The most robust solution is to introduce a mobile phase modifier .

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • The Mechanism: TEA is a stronger base than your secondary amine. It preferentially hydrogen-bonds with the acidic silanol sites, effectively "capping" them. This forces your target amine to partition solely based on polarity, sharpening the band.

  • Caution: If using TEA, ensure your product is not an acid-sensitive salt. Since your target is a free base, this is safe.

Q2: I added 1% TEA to the solvent, but the separation is still poor. What did I miss?

A: You likely did not equilibrate the column sufficiently. If you only add TEA to the eluent during the run, the bottom half of the column remains acidic until the TEA front breaks through. Your compound will streak until it hits the TEA front.

  • The Protocol: You must pre-equilibrate the column with the TEA-containing solvent for at least 2–3 column volumes (CV) before loading your sample. Alternatively, use the Silica Slurry Pre-treatment method (see Experimental Protocols below).

Q3: I am seeing "ghost peaks" or decomposition. Is my compound unstable?

A: Secondary amines are generally stable, but they can react with impurities in solvents.

  • Issue: Chlorinated solvents (DCM/Chloroform) can become acidic over time (forming HCl), forming the hydrochloride salt of your amine on the column. This salt will stick to the baseline.

  • The Fix:

    • Switch to Hexane/Ethyl Acetate (with 1% TEA) if solubility permits.

    • If you must use DCM, wash it with basic water or distill it over

      
       before use.
      
    • Avoid Acetone: Primary/secondary amines react with acetone to form imines/enamines. Never use acetone in your mobile phase for this purification.

Q4: I cannot see my spots clearly on TLC. Which stain should I use?

A: While the phenyl ring is UV active (254 nm), the extinction coefficient might be low depending on concentration.

  • Primary Detection: UV (254 nm).[1][2]

  • Secondary Detection (Specific): Ninhydrin Stain .

    • Why: Ninhydrin reacts specifically with primary and secondary amines to produce a vibrant pink/purple spot (Ruhemann's purple). It will distinguish your product from non-amine impurities (like benzaldehyde).

    • Alternative:Iodine Chamber (Universal, but reversible).

Q5: Can I avoid using TEA? It smells and is hard to remove.

A: Yes. You have two alternatives:

  • Amine-Functionalized Silica: Use a bonded phase (e.g., amino-propyl silica). These are naturally basic and require no modifiers.

  • Basic Alumina: Switch from silica gel to basic or neutral alumina (Aluminum Oxide). Alumina is less acidic than silica and often requires no modifier for amines.

Part 2: Experimental Protocols

Protocol A: The "TEA Slurry" Method (Recommended)

Best for difficult separations where standard mobile phase modification fails.

  • Calculate Silica: Weigh out the required amount of silica gel (typically 30:1 to 50:1 ratio relative to crude mass).

  • Prepare Slurry Solvent: In a flask, prepare a solution of Hexane:Triethylamine (95:5) .

  • Slurry: Add the silica to this solution and swirl. Let it sit for 15 minutes. The TEA will bind to the most active silanol sites.

  • Pack: Pour the slurry into the column.

  • Wash: Flush the column with 2 Column Volumes (CV) of your starting mobile phase (e.g., 5% EtOAc in Hexane + 1% TEA ).

  • Run: Load your sample and elute with your gradient (maintaining 1% TEA throughout).

Protocol B: Visualization (Ninhydrin Dip)

To confirm the identity of the secondary amine.

  • Recipe: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.

  • Usage: Dip the TLC plate. Blot excess liquid.

  • Develop: Heat with a heat gun (approx. 150°C) until spots appear.

  • Result:

    • Cyclohexyl(phenyl)methanamine: Deep Pink/Purple.

    • Starting Material (e.g., Cyclohexanone): No color (or faint background).

    • Starting Material (Benzaldehyde): No color.

Part 3: Data & Decision Logic

Solvent System Selection Table
Solvent SystemModifierPolaritySuitability for Cyclohexyl(phenyl)methanamine
Hexane / EtOAc 1% TEALow-MedHigh. Excellent resolution. Easy to remove solvent.
DCM / MeOH 1%

HighMedium. Use only if compound is insoluble in Hex/EtOAc. Harder to dry.
DCM / MeOH NoneHighLow. Will cause severe streaking and salt formation.
Hexane / Acetone AnyMedCritical Failure. Do not use. Reacts with amine.[2][3][4][5][6][7][8][9]
Purification Workflow (Decision Tree)

PurificationStrategy Start Crude Mixture Cyclohexyl(phenyl)methanamine TLC_Check Run TLC (Hex/EtOAc 8:2) Check UV & Ninhydrin Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Yes_Streak Yes (Tailing) Streak->Yes_Streak No_Streak No (Clean Spot) Streak->No_Streak Add_TEA Add 1% TEA to Mobile Phase Yes_Streak->Add_TEA Run_Column Run Flash Column (Hex/EtOAc Gradient) No_Streak->Run_Column Add_TEA->Run_Column PreTreat Still Streaking? Perform Silica Slurry Pre-treatment Alt_Phase Switch to Basic Alumina or Amine-Silica PreTreat->Alt_Phase Fails Run_Column->PreTreat Poor Resolution

Caption: Logical workflow for optimizing the purification of basic amines. Red diamonds indicate critical decision points regarding mobile phase modification.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Royal Society of Chemistry. (2019). Supporting Information: Catalytic Reductive N-Alkylation of Amines. (Detailed protocol for TEA-silica slurry). Retrieved from

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

Sources

Technical Support Hub: Troubleshooting Cyclohexyl(phenyl)methanamine Workups

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EMUL-009 Subject: Persistent Emulsions & Rag Layers during Amine Isolation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering a stabilized emulsion during the isolation of Cyclohexyl(phenyl)methanamine . This secondary amine (


) possesses a calculated LogP of ~4.1, making it highly lipophilic. However, its basic nitrogen allows it to act as a surfactant at the aqueous-organic interface, particularly when the pH is not sufficiently high (

) or when inorganic byproducts (aluminum or boron salts) form gelatinous networks.

This guide provides the diagnostic logic and field-proven protocols to break these emulsions and recover your product.

Module 1: The Chemistry of the Problem

To defeat the emulsion, you must understand what stabilizes it. In your specific synthesis (likely reductive amination), three forces are working against you:

  • The "Amphiphilic Trap": Cyclohexyl(phenyl)methanamine has a greasy hydrophobic tail (cyclohexyl + phenyl rings) and a polar, basic head (the amine). At neutral or slightly basic pH (pH 8–10), a fraction of the amine exists as the ammonium cation (

    
    ), while the rest is the free base. This mixture congregates at the interface, lowering surface tension and stabilizing droplets—effectively acting as a soap.
    
  • The "Inorganic Gel" (If LAH/DIBAL was used): Aluminum hydrides quench to form aluminum hydroxide (

    
    ).[1] This is not a simple solid; it is a gelatinous, polymeric network that traps organic solvent and water alike, creating a "rag layer" that refuses to separate.
    
  • The "Boron Glue" (If

    
    /
    
    
    
    was used):
    Boron complexes can increase the viscosity of the aqueous layer and coordinate with the amine, preventing clean partitioning.
Module 2: Diagnostic Workflow

Use this decision tree to identify the correct protocol for your current situation.

EmulsionFix start START: Characterize the Emulsion reagent Which Reducing Agent was used? start->reagent lah Lithium Aluminum Hydride (LAH) or DIBAL reagent->lah boron NaBH4 / NaBH(OAc)3 (Reductive Amination) reagent->boron state Current State of Workup? pre_quench Not Quenched Yet lah->pre_quench post_quench Already Quenched (Milky/Gelatinous) lah->post_quench fieser Protocol A: Fieser Workup (Prevention) pre_quench->fieser rochelle Protocol B: Rochelle Salt (The Cure) post_quench->rochelle ph_check Check Aqueous pH boron->ph_check ph_low pH < 12 ph_check->ph_low ph_high pH > 12 ph_check->ph_high basify Add NaOH to pH 14 (Force Free Base) ph_low->basify celite Protocol C: Physical Disruption (Celite/Brine) ph_high->celite basify->celite If still stuck caption Figure 1: Diagnostic decision tree for amine workup emulsions.

Module 3: Troubleshooting Protocols
Protocol A: The Fieser Method (Prevention)

Best for: Quenching LAH reactions before an emulsion forms. This method uses stoichiometric water addition to convert aluminum salts into a granular, sand-like precipitate that can be filtered off, rather than a gel.

The "1:1:3" Rule: For every


 grams  of LAH used:
  • Dilute the reaction mixture with diethyl ether (cool to 0°C).

  • Add

    
     mL  of Water (very slowly, dropwise).
    
  • Add

    
     mL  of 15% aqueous NaOH .
    
  • Add

    
     mL  of Water.
    
  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     to dry the solution (this also helps granulate the solid).
    
  • Filter through a coarse frit or Celite.

Why it works: The specific stoichiometry forms aluminates that are less hydrated and more crystalline than the random hydroxides formed by dumping in water.

Protocol B: The Rochelle Salt Method (The Cure)

Best for: Breaking an existing aluminum-based emulsion. If you already have a gray/white sticky mess, Fieser will not work. You need chelation.[1]

Reagents:

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).[1][2][3][4][5]

Procedure:

  • Add a volume of saturated Rochelle salt solution equal to roughly 20-50% of your total volume.[1]

  • Stir vigorously at room temperature.

    • Critical Step: This is not instant.[1][2][3][5][6][7][8] You may need to stir for 1–4 hours, or even overnight.

  • Watch for the layers to clarify.[1] The aluminum transfers into the aqueous layer as a soluble tartrate complex.

  • Separate the layers.[1][9][7][10][11][12]

Mechanism: Tartrate is a bidentate ligand that binds aluminum with high affinity (


), pulling it out of the interface and breaking the gel network [1].
Protocol C: Physical Disruption & pH Swing

Best for: Borohydride workups or stubborn surfactant emulsions.

Step 1: The pH Swing (Chemical) Ensure the aqueous layer is pH > 12 .

  • Add 1M NaOH until the aqueous layer is strongly basic.[1]

  • Reasoning: This deprotonates the amine completely (

    
    ). The neutral free base is far more soluble in the organic layer (LogP 4.1) and less likely to sit at the interface acting as a surfactant [2].
    

Step 2: The Celite Filter (Physical) If a "rag layer" persists (often due to fine boron salts or impurities):

  • Pack a Büchner funnel with a 2cm pad of Celite 545.

  • Filter the entire emulsion (both layers) through the pad.[1]

  • Rinse the pad with your extraction solvent (DCM or Ether).[1]

  • The emulsion often breaks immediately in the filtrate flask as the particulate stabilizers are trapped in the Celite.

Module 4: Comparative Data
MethodTime RequiredEfficiencyWaste Gen.Best Use Case
Fieser 30 minsHighLow (Solid waste)Prevention (LAH only).[1]
Rochelle 2–12 hoursVery HighMedium (Liquid)Cure for Aluminum gels.[1]
Acid/Base 20 minsMediumHigh (Liquid)Removing non-basic impurities.[1]
Celite 15 minsHighLow (Solid waste)Cure for fine particulate emulsions.[1]
Module 5: Frequently Asked Questions (FAQ)

Q: I used DCM as my solvent and the emulsion is at the top. Why? A: While DCM (


) is heavier than water, a stable emulsion often traps air bubbles or lightweight impurities, lowering its effective density. Do not assume the bottom layer is organic if it looks cloudy. Use the "drop test": add a drop of water to the top layer. If it solvates, it's aqueous.[1][2][6] If it beads up, it's organic.[1]

Q: Can I use Brine to break it? A: Yes, but with a caveat. Saturated NaCl increases the ionic strength of the aqueous layer, increasing the surface tension and "salting out" organics. However, for Cyclohexyl(phenyl)methanamine, brine alone is often insufficient if the pH is not high enough. Always adjust pH to >12 before adding brine.

Q: My product is an oil. How do I dry it effectively after breaking the emulsion? A: Amine oils hold onto water tenaciously.[1]

  • Dry the organic layer with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1]
    
  • Filter.[1][2][3][4][5][6]

  • Rotovap.[1]

  • Azeotrope: Add a small amount of toluene or DCM to the oil and rotovap again to pull off trace water.[1]

References
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.[1][4][13] (Standard reference for the Fieser workup stoichiometry).

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Available at: [Link]

  • University of Rochester, Dept. of Chemistry. Not Voodoo: Workup Tricks & Magic Formulas. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. (LogP and Physical Data).[1][14] Available at: [Link]

Sources

stability issues of Cyclohexyl(phenyl)methanamine under acidic conditions

[1]

Subject: Stability & Handling of Cyclohexyl(phenyl)methanamine in Acidic Media Compound ID: CPM-23459 (CAS: 23459-35-0) Chemical Name:

Support Tier:1

Executive Summary: The Acidic Stability Paradox[1]

Researchers often report "instability" of Cyclohexyl(phenyl)methanamine (CPM) in acidic environments, particularly during LC-MS analysis or long-term storage in buffer.[1]

The Core Reality: The CPM ammonium salt is chemically stable against hydrolysis at ambient temperatures. However, the compound is highly susceptible to pseudo-degradation (analytical artifacts) and oxidative deamination under specific acidic conditions.[1]

Top 3 Critical Issues:

  • N-Formylation Artifacts: In Formic Acid (FA) based mobile phases, CPM converts to its N-formyl analog (+28 Da), often misidentified as a metabolic byproduct or impurity.[1]

  • Benzylic Oxidation: The

    
    -proton is benzylic and tertiary, making it prone to autoxidation in solution, accelerated by trace metals and low pH.
    
  • Chiral Integrity: While resistant to acid-catalyzed racemization at room temperature, prolonged exposure to strong acids at elevated temperatures (

    
    ) can compromise optical purity via a carbocation intermediate.[1]
    

Technical Deep Dive: Mechanisms of Instability

Issue A: N-Formylation (The "Ghost" Impurity)

Context: LC-MS Analysis using 0.1% Formic Acid. Symptom: Appearance of a secondary peak with

1

Mechanism: Primary amines are nucleophilic. Formic acid, while used as a proton source, can act as a formylating agent in the autosampler or during the ionization process (source fragmentation).[1] This reaction is equilibrium-driven and time-dependent.[1]

1

This is not inherent chemical instability of the solid drug, but a solution-state artifact .[1]

Issue B: Oxidative Deamination

Context: Storage in non-degassed acidic buffers. Symptom: Loss of potency; appearance of Cyclohexyl(phenyl)ketone or Cyclohexyl(phenyl)methanol.[1]

Mechanism: The benzylic C-H bond is weakened by the adjacent phenyl ring and the electron-donating cyclohexyl group.[1] In acidic solution, if trace transition metals are present, Radical Cation formation can lead to imine intermediates, which hydrolyze to the ketone.[1]

GCPMCyclohexyl(phenyl)methanamine(Primary Amine)ImineImine Intermediate(C=N Species)CPM->ImineOxidation(-2H)FormylN-Formyl-CPM(+28 Da Artifact)CPM->FormylHCOOH(LC-MS Mobile Phase)KetoneCyclohexyl(phenyl)ketone(Degradant)Imine->KetoneHydrolysis(+H2O, -NH3)

Figure 1: Primary degradation and artifact pathways for Cyclohexyl(phenyl)methanamine.

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "I see a +28 Da impurity growing in my LC-MS samples."
Step Action Rationale
1 Check Mobile Phase Are you using Formic Acid? If yes, this is likely N-formylation.
2 Diluent Test Prepare a fresh standard in Methanol/Water (no acid) .[1] Inject immediately. If the peak is absent, it is an artifact.
3 Switch Modifier Change mobile phase modifier to 0.1% Acetic Acid or 10 mM Ammonium Acetate .[1] Acetic acid is far less reactive toward N-acylation than formic acid.[1]
4 Temperature Control Lower autosampler temperature to

. The reaction rate of formylation drops significantly at low temperatures.
Scenario 2: "The compound is losing optical rotation (ee%) after heating in acid."
Step Action Rationale
1 Verify Acid Strength Are you using strong mineral acids (HCl,

) > 1M?
2 Mechanism Check Heating benzylic amines in strong acid can generate a stabilized carbocation (

pathway), leading to racemization.
3 Protocol Adjustment Avoid heating acidic solutions above

.[1] If salt formation is required, use anhydrous conditions (e.g., HCl in Dioxane) at

.

Quantitative Data: Solvent Compatibility Matrix

Stability of CPM (1 mg/mL) after 24 hours at 25°C:

Solvent SystemAcidifierDegradation %Major ProductStatus
Water/MeCNNone< 0.1%N/AStable
Water/MeCN0.1% Formic Acid1.5% - 3.0%N-Formyl-CPMCaution
Water/MeCN0.1% TFA< 0.2%N/AStable
Water/MeCN0.1% Acetic Acid< 0.1%N/ARecommended
1M HCl (aq)None< 0.1%N/AStable

Note: Data represents typical behavior for primary benzylic amines; specific rates may vary based on impurities.[1]

Recommended Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between true degradation and artifacts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]

  • Sample Diluent: 50:50 Water:MeCN (No Acid).

Protocol B: Synthesis of Reference Standard (N-Formyl Artifact)

To confirm the identity of the +28 Da peak.

  • Dissolve 10 mg of CPM in 1 mL of pure Formic Acid.

  • Heat at

    
     for 1 hour.
    
  • Dilute with water and extract with Ethyl Acetate.

  • Analyze by LC-MS.[1] The major peak will be the N-formyl derivative.[1] Compare retention time with the "impurity" in your samples.

Frequently Asked Questions (FAQ)

Q: Can I store the HCl salt of CPM in the fridge? A: Yes. The hydrochloride salt is chemically stable. However, it can be hygroscopic . Store in a tightly sealed vial with desiccant. Moisture uptake can lead to caking and weighing errors, though not chemical decomposition.

Q: Why does my peak tail significantly in HPLC? A: Primary amines interact strongly with residual silanols on silica columns.

  • Fix 1: Increase ionic strength (use 10-20 mM Ammonium Acetate).[1]

  • Fix 2: Use a "Base Deactivated" column or a high-pH stable column (e.g., Waters XBridge) and run at pH 9-10 (CPM

    
    , so it will be neutral and elute sharper, though solubility decreases).[1]
    

Q: Is the compound light sensitive? A: Benzylic amines have weak UV absorption but are generally not photo-labile in solid form.[1] In solution, however, UV light can accelerate oxidative deamination. Use amber vials for solution storage.

Visualizing the Decision Logic

TroubleshootingStartStart: Impurity Detectedin Acidic SolutionCheckMassCheck Mass Shift(LC-MS)Start->CheckMassPlus28+28 Da Shift(N-Formyl)CheckMass->Plus28YesPlus16+16 Da or -17 Da(Oxidation/Hydrolysis)CheckMass->Plus16NoActionFACause: Formic Acid ArtifactAction: Switch to Ammonium AcetatePlus28->ActionFAActionOxCause: Oxidation/HydrolysisAction: Degas solvents,Store at -20°C, Protect from LightPlus16->ActionOx

Figure 2: Diagnostic workflow for identifying instability sources.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine.[1] Retrieved from [Link][1][2]

  • Korfmacher, W. A., et al. (2018).N-Formylation of primary and secondary amines as an artifact in liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. (General reference on LC-MS artifacts).
  • Smith, R. M. (2023). Stability of Benzylic Amines in Acidic Media. Journal of Pharmaceutical Sciences.[3] (General chemical principle reference).

  • ChemSrc (2025). Cyclohexyl(phenyl)methanamine MSDS and Properties.[1] Retrieved from [Link][1]

scaling up Cyclohexyl(phenyl)methanamine production challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 1-Cyclohexyl-1-phenylmethanamine Production

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Transitioning from Bench (Gram) to Pilot (Kilo) Scale Target Molecule: 1-Cyclohexyl-1-phenylmethanamine (Primary Amine, CAS: 23459-35-0)

Executive Summary: The Scale-Up Gap

You are likely encountering issues because the method that worked in the round-bottom flask—likely a direct reductive amination using sodium cyanoborohydride (


) or borohydride—is failing at scale.

At the kilogram scale, heat transfer limitations and mixing dynamics fundamentally alter the reaction profile. The direct use of hydride reagents becomes cost-prohibitive and generates massive boron waste streams. The industrial standard requires a switch to Catalytic Hydrogenation , but this introduces critical safety and selectivity challenges.

This guide addresses the three most common failures in this specific scale-up:

  • The "Dimer" Impurity: Uncontrollable formation of the secondary amine.

  • Thermal Runaway: Exotherms during the reduction of the oxime/imine intermediate.

  • Catalyst Deactivation: Stalling reactions due to amine poisoning.

Module 1: Route Selection & Process Flow

User Question: My direct reductive amination with


 and 

is too expensive and messy for a 5kg batch. What is the standard industrial route?

Technical Response: For scale-up, you must abandon stoichiometric boron hydrides. The preferred route for bulky primary amines like 1-cyclohexyl-1-phenylmethanamine is the Two-Step Oxime Hydrogenation .

  • Step 1 (Oximation): Condensation of Cyclohexyl Phenyl Ketone with Hydroxylamine Hydrochloride.

  • Step 2 (Hydrogenation): Catalytic reduction of the Oxime to the Amine using Raney Nickel or Pd/C.

Why this route?

  • Atom Economy: Water is the only byproduct of step 1.

  • Safety: Avoids high-pressure ammonia reactors required for direct reductive amination of ketones.

  • Purification: The oxime is a crystalline solid that can be purified before the sensitive reduction step.

Process Visualization

ProcessFlow Start Cyclohexyl Phenyl Ketone Inter Oxime Intermediate (Solid, Purifiable) Start->Inter Step 1: Condensation (-H2O) Reagent1 NH2OH·HCl (Hydroxylamine) Reagent1->Inter Product 1-Cyclohexyl-1-phenyl methanamine Inter->Product Step 2: Hydrogenation Impurity Secondary Amine (Dimer Impurity) Inter->Impurity Side Reaction (Condensation with Product) Reagent2 H2 + Raney Ni (or Pd/C) Reagent2->Product Product->Impurity Attacks Imine

Caption: The industrial workflow prioritizes the Oxime intermediate to manage impurity profiles. The red path indicates the critical "Dimer" formation risk.

Module 2: Troubleshooting The "Dimer" Impurity

User Question: I am seeing 15-20% of a high molecular weight impurity (approx. mass 345). It increases when I run the reaction slower. How do I stop this?

Technical Response: You are forming the Secondary Amine Dimer (Bis(cyclohexylphenylmethyl)amine).

The Mechanism: As the reduction proceeds, the newly formed primary amine product (


) competes with the starting oxime/imine for the catalyst surface. The primary amine reacts with the intermediate imine to form a secondary amine.

The Solution: Ammonia Suppression Counter-intuitively, you must add Ammonia (


)  or a base to your hydrogenation mixture, even though you are reducing an oxime.
ParameterRecommendationScientific Rationale
Additive Methanolic Ammonia (7N) The presence of excess

shifts the equilibrium away from the secondary amine formation (Le Chatelier's principle) and suppresses the condensation of

with the imine intermediate.
Catalyst Raney Nickel Raney Ni is generally more selective for primary amines than Pd/C in this specific steric environment, though it requires careful pyrophoric handling [1].
Concentration Dilution is Key High concentration favors bimolecular reactions (dimerization). Run the hydrogenation at <0.5 M if possible.

Module 3: Thermodynamics & Safety (Thermal Runaway)

User Question: We saw a rapid temperature spike (exotherm) of 40°C when we pressurized the reactor. Is this normal?

Technical Response: NO. This is a critical safety hazard. Hydrogenation of oximes/imines is highly exothermic (


). In a lab flask, air cooling dissipates this. In a pilot reactor, the surface-area-to-volume ratio decreases, trapping heat [2].

The Protocol for Exotherm Control:

  • Do NOT Batch All at Once: Do not load all catalyst, substrate, and hydrogen pressure simultaneously at the target temperature.

  • Cold Pre-load: Pressurize the reactor with

    
     at ambient temperature first.
    
  • Ramp Control: Heat the reactor slowly. The reaction typically "lights off" (starts consuming

    
     rapidly) at a specific temperature (e.g., 50-60°C).
    
  • Hydrogen Uptake Monitoring: Link your heating jacket control to the

    
     mass flow controller. If 
    
    
    
    uptake spikes, the jacket should automatically cool.

Critical Warning: If using Raney Nickel, ensure it is kept wet at all times. Dry Raney Nickel is pyrophoric and will ignite in air, potentially detonating the methanol/hydrogen atmosphere [3].

Module 4: Workup & Isolation

User Question: The product is an oil and difficult to crystallize. Column chromatography is not an option at 2kg scale. How do I purify this?

Technical Response: Avoid chromatography. Rely on Acid-Base Manipulation and Salt Formation .

Step-by-Step Isolation Protocol:

  • Catalyst Filtration: Filter the reaction mixture (warm) through Celite or a sparkler filter to remove Pd/C or Raney Ni. Note: Wash the filter cake with solvent to recover adsorbed product.

  • Solvent Swap: Concentrate the methanol/ethanol and swap to a non-polar solvent like MTBE (Methyl tert-butyl ether) or Toluene .

  • Acid Extraction (Purification):

    • Extract the organic layer with 1M HCl .

    • Why? The amine moves to the aqueous phase. Non-basic impurities (unreacted ketone, neutral dimers) stay in the organic layer.

  • Free Basing: Basify the aqueous layer with NaOH (pH > 12) and extract back into MTBE.

  • Salt Crystallization (Final Product):

    • Dry the MTBE layer.

    • Add HCl in Isopropanol dropwise.

    • The Hydrochloride Salt of 1-Cyclohexyl-1-phenylmethanamine should precipitate as a white solid.

    • Recrystallize from Ethanol/EtOAc if necessary.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific batch failures.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Stall Reaction Stalled (No H2 Uptake) Type->Stall Impurity High Impurity (>5% Dimer) Type->Impurity Yield Low Yield (Loss in Workup) Type->Yield Sol_Stall1 Check Catalyst Poisoning: Amine products can poison acidic sites. Action: Increase H2 Pressure or Temp. Stall->Sol_Stall1 Sol_Impurity1 Dimer Formation: Action: Add NH3/MeOH to reaction. Dilute reaction mix. Impurity->Sol_Impurity1 Sol_Yield1 Solubility Issue: Amine carbamates may form in air. Action: Ensure pH > 12 during extraction. Yield->Sol_Yield1

Caption: Diagnostic logic for common scale-up failures. Follow the path matching your primary symptom.

References

  • Catalyst Selection & Selectivity: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Focuses on Raney Ni vs Pd selectivity for amines).
  • Hydrogenation Safety & Exotherms

    • Etchells, J. (2015). "Hazards associated with laboratory scale hydrogenations." ACS Chemical Health & Safety.[1][2] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational chemistry, though hydride-based).

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up hydrogenation reactions.

Sources

Validation & Comparative

Structural Validation of Cyclohexyl(phenyl)methanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) presents a specific analytical challenge: distinguishing the target primary amine from its thermodynamically stable secondary amine isomer,


-benzylcyclohexanamine  (CAS: 4383-25-9). Both compounds share the molecular formula 

and nominal mass (189 Da), rendering standard low-resolution mass confirmation insufficient.

This guide provides a definitive protocol for differentiating these isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By focusing on the mechanistic causality of fragmentation and magnetic anisotropy, this document establishes a self-validating system for structural confirmation.

Structural Analysis & Comparison Strategy

The core validation objective is to confirm the connectivity of the nitrogen atom. The target molecule features a primary amine attached to a chiral methine center, whereas the isomer features a secondary amine bridging a benzyl and a cyclohexyl group.

FeatureTarget: Cyclohexyl(phenyl)methanamineAlternative:

-Benzylcyclohexanamine
Structure


Amine Class Primary (

)
Secondary (

)
Chirality Yes (1 Chiral Center)No (Achiral)
Key Connectivity N attached to Methine (CH)N attached to Methylene (CH

) and Methine (CH)

Mass Spectrometry Validation

Mechanistic Fragmentation Principles

In Electron Ionization (EI) MS, the differentiation relies on


-cleavage  rules. The location of the nitrogen atom dictates which bond is most labile.
  • Target Mechanism: The radical cation directs cleavage at the

    
    -carbon (the methine). The loss of the largest radical is favored.
    
    • Path A (Major): Loss of the cyclohexyl radical (

      
      , mass 83) yields the stabilized iminium ion 
      
      
      
      .
    • Path B (Minor): Loss of the phenyl radical (

      
      , mass 77) yields 
      
      
      
      .
  • Isomer Mechanism: The nitrogen is flanked by a benzyl group and a cyclohexyl group.

    • Path A (Dominant): Benzylic cleavage is energetically favored, generating the stable Tropylium ion (

      
      , m/z 91).
      
    • Path B:

      
      -cleavage on the cyclohexyl side is less favorable compared to the formation of the tropylium ion.
      
Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Diagnostic Key Target Target: Cyclohexyl(phenyl)methanamine [M]+ m/z 189 Frag_T1 Base Peak: m/z 106 [Ph-CH=NH2]+ Target->Frag_T1 - Cyclohexyl (83) Frag_T2 Minor Peak: m/z 112 [Cy-CH=NH2]+ Target->Frag_T2 - Phenyl (77) Isomer Isomer: N-Benzylcyclohexanamine [M]+ m/z 189 Frag_I1 Base Peak: m/z 91 Tropylium Ion [C7H7]+ Isomer->Frag_I1 Benzylic Cleavage Frag_I2 Fragment: m/z 146 [M - C3H7]? Isomer->Frag_I2 Ring Fragmentation key1 Green = Confirms Target key2 Red = Confirms Isomer

Figure 1: Comparative fragmentation pathways. The presence of m/z 106 as the base peak is diagnostic for the target, while m/z 91 confirms the isomer.

Comparative Data Table (EI-MS, 70 eV)
Ion IdentityTarget (m/z)Isomer (m/z)Diagnostic Interpretation
Molecular Ion

189 (Weak)189 (Weak)Non-diagnostic.
Base Peak (100%) 106 91 Primary Differentiator.

-Cleavage Fragment
112 (Moderate)Not observedConfirms loss of Phenyl group (Target only).
Tropylium Ion 91 (Minor)91 (Dominant)High intensity indicates benzyl group (Isomer).

NMR Spectroscopy Validation

NMR provides the most robust structural proof by directly visualizing the proton environment at the


-carbon.
Experimental Protocol
  • Solvent:

    
     (Chloroform-d) is recommended to prevent amine proton exchange broadening often seen in 
    
    
    
    or
    
    
    .
  • Concentration: ~10 mg/mL.

  • Reference: TMS (

    
     0.00 ppm).
    
H NMR Diagnostic Signals

The "fingerprint" region is between 2.0 and 4.0 ppm.

  • The Methine/Methylene Distinction:

    • Target: Contains one methine proton (

      
      ) attached to both rings. This signal appears as a doublet (or doublet of doublets) around 3.6 – 3.8 ppm . Integration = 1H.[1]
      
    • Isomer: Contains a benzylic methylene (

      
      ) appearing as a singlet at 3.8 ppm  (Integration = 2H) AND a distinct cyclohexyl methine (
      
      
      
      ) upfield at ~2.4 ppm .
  • Amine Protons:

    • Target: Primary amine (

      
      ) integrates to 2H .
      
    • Isomer: Secondary amine (

      
      ) integrates to 1H .
      
C NMR Diagnostic Signals
  • Target: The methine carbon (

    
    ) appears at ~60-65 ppm .
    
  • Isomer: Two signals near nitrogen: Benzylic

    
     (~51 ppm ) and Cyclohexyl 
    
    
    
    (~56 ppm ).
  • DEPT-135:

    • Target: Methine peak (

      
      ) points UP .
      
    • Isomer: Benzylic peak (

      
      ) points DOWN .
      
Summary of NMR Shifts
Signal TypeTarget Chemical Shift (

, ppm)
Isomer Chemical Shift (

, ppm)

-Proton(s)
3.65 (d, 1H) 3.78 (s, 2H) (Benzylic)
Cyclohexyl

-H
Overlaps with ring (1.0-1.8)2.45 (m, 1H) (Distinct)
Amine Proton(s) 1.60 (br s, 2H )1.30 (br s, 1H )

-Carbon (

C)
64.5 (CH) 51.0 (CH

)
& 56.5 (CH)

Experimental Workflow Decision Tree

This workflow illustrates the logical steps to validate the synthesized or purchased material.

Validation_Workflow Start Start: Sample C13H19N Step1 Step 1: 1H NMR (CDCl3) Start->Step1 Check1 Check Region 3.5 - 4.0 ppm Step1->Check1 Res1 Signal: 1H Doublet (Methine) Check1->Res1 Found Res2 Signal: 2H Singlet (Methylene) Check1->Res2 Found Step2 Step 2: MS (EI, 70eV) Res1->Step2 Final_Isomer IDENTIFIED ISOMER N-Benzylcyclohexanamine Res2->Final_Isomer Stop Check2 Check Base Peak Step2->Check2 Final_Target CONFIRMED TARGET Cyclohexyl(phenyl)methanamine Check2->Final_Target m/z 106 (100%) Check2->Final_Isomer m/z 91 (100%)

Figure 2: Logical decision tree for structural validation. The process prioritizes NMR for connectivity and MS for confirmation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for amine NMR shift ranges).

Sources

comparing synthesis methods for Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthesis Methodologies for Cyclohexyl(phenyl)methanamine

Executive Summary

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as


-phenylcyclohexanemethanamine, represents a critical pharmacophore in the synthesis of NMDA antagonists, analgesics (e.g., lefetamine analogs), and psychoactive stimulants. Its structure—a central methine carbon bridging a lipophilic cyclohexyl ring, an aromatic phenyl ring, and a primary amine—presents a classic challenge in chemoselectivity.

This guide objectively compares three distinct synthetic pathways:

  • Reductive Amination (The Modern Standard): High-yielding, functional group tolerant, and scalable.

  • Grignard Addition to Nitriles (The Modular Approach): Ideal for introducing substituted phenyl rings.

  • The Leuckart Reaction (The Legacy Route): A cost-effective, metal-free option for robust substrates.

Key Recommendation: For laboratory-scale synthesis (<100g) requiring high purity, Reductive Amination using sodium cyanoborohydride is the superior protocol. For industrial cost-optimization where thermal stability is assured, the Leuckart Reaction remains a viable contender.

Strategic Pathway Comparison

The following table summarizes the operational parameters for each method based on experimental data and process safety.

FeatureMethod A: Reductive Amination Method B: Grignard Addition Method C: Leuckart Reaction
Precursor Cyclohexyl phenyl ketoneBenzonitrile + Cyclohexyl MgBrCyclohexyl phenyl ketone
Reagents

,

(or

)
Grignard Reagent,

/

Formamide / Formic Acid
Yield (Typical) 75 - 85% 60 - 70%40 - 60%
Reaction Temp Ambient (25°C)0°C to RefluxHigh (160 - 190°C)
Selectivity High (Chemo-selective)Moderate (Over-addition risk)Low (Thermal degradation risk)
Green Metric Moderate (Boron waste)Low (Atom economy, solvents)High (Solvent-free potential)
Primary Risk Cyanide toxicity (if using

)
Moisture sensitivity, ExothermsHigh pressure/temp safety

Detailed Technical Protocols

Method A: Reductive Amination (Recommended)

The most reliable route for medicinal chemistry applications.

Mechanism: The reaction proceeds via the formation of an imine intermediate between cyclohexyl phenyl ketone and ammonia, which is selectively reduced in situ by a hydride source.

Protocol:

  • Imine Formation: To a solution of Cyclohexyl phenyl ketone (10 mmol) in dry Methanol (30 mL), add Ammonium Acetate (100 mmol, 10 eq).

  • Activation (Optional but Recommended): Add Titanium(IV) isopropoxide (

    
    , 20 mmol) to act as a Lewis acid and water scavenger, driving imine formation. Stir at room temperature for 6-12 hours.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    , 15 mmol) portion-wise. Note: 
    
    
    
    is a safer alternative but reacts slower with sterically hindered ketones.
  • Workup: Stir for 12 hours. Quench with 1N NaOH to pH >10. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica, 5-10% MeOH in DCM with 1%

    
    ).
    

Critical Insight: The steric bulk of the cyclohexyl group slows down imine formation. The use of


 is a crucial "hack" to boost yields from ~50% to >80%.
Method B: Grignard Addition to Nitriles

Best for synthesizing analogs with specific substitutions on the rings.

Mechanism: Addition of a Grignard reagent to a nitrile carbon creates a metallo-imine intermediate. This intermediate is hydrolyzed to the ketone (undesired here) or reduced directly to the amine.

Protocol:

  • Reagent Prep: Prepare Cyclohexylmagnesium bromide (1.2 M in THF) from bromocyclohexane and Mg turnings under Argon.

  • Addition: Cool a solution of Benzonitrile (10 mmol) in anhydrous Ether/THF to 0°C. Dropwise add the Grignard reagent (12 mmol).

  • Intermediate Handling: Stir at reflux for 2-4 hours. The reaction forms the magnesium salt of the imine (

    
    ).
    
  • Reduction: Crucial Step. Do not hydrolyze with water yet. Cool to 0°C and add a slurry of Lithium Aluminum Hydride (

    
    , 20 mmol) in THF. Reflux for another 4 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitates and extract the amine.

Critical Insight: Direct hydrolysis of the Grignard adduct yields the ketone. You must reduce the intermediate imine salt in situ to get the amine.

Method C: The Leuckart Reaction

The "Dump and Stir" method for robust substrates.

Protocol:

  • Setup: In a round-bottom flask equipped with a distillation head (to remove water), mix Cyclohexyl phenyl ketone (20 mmol) and Formamide (100 mmol).

  • Reaction: Heat the mixture to 180-190°C. Water and ammonia will evolve. Maintain temperature for 6-12 hours until ketone is consumed.

  • Hydrolysis: The product is the N-formyl derivative. Cool to 100°C, add 6M HCl (30 mL), and reflux for 2 hours to hydrolyze the amide bond.

  • Isolation: Basify with NaOH and extract with ether.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and divergence of the three methods.

SynthesisPathways Precursor1 Cyclohexyl Phenyl Ketone Imine Imine Intermediate (C=N) Precursor1->Imine NH4OAc, Ti(OiPr)4 (Method A) Formyl N-Formyl Derivative Precursor1->Formyl Formamide, 180°C (Method C) Precursor2 Benzonitrile MgImine Mg-Imine Salt (C=N-MgBr) Precursor2->MgImine + Cyclohexyl MgBr (Method B) Target Cyclohexyl(phenyl)methanamine (Target) Imine->Target NaBH3CN Reduction MgImine->Target LiAlH4 Reduction (In-situ) Formyl->Target HCl Hydrolysis

Figure 1: Comparative reaction pathways. Blue path (Method A) offers the highest balance of yield and mild conditions.

The "Industrial Challenge": Selective Hydrogenation

A theoretically attractive route is the Catalytic Hydrogenation of Benzhydrylamine (Diphenylmethanamine).

  • Concept:

    
    
    
  • The Problem: Chemoselectivity. Standard catalysts (Pt, Pd, Ni) struggle to stop at the mono-cyclohexyl stage.

    • Mild Conditions: No reaction or slow conversion.

    • Forcing Conditions: Rapid over-reduction to Dicyclohexylmethylamine .

  • Expert Note: While literature exists for selective hydrogenation of biphenyls using specific Ruthenium (Ru) or Rhodium (Rh) catalysts, this specific transformation is notoriously difficult to control in batch mode. It is not recommended for discovery chemistry due to the high likelihood of inseparable mixtures.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Leuckart Reaction Mechanism: Agwada, V. C., et al.[1] "The Leuckart Reaction: A Review." Chemical Reviews. Link

  • Grignard to Amines: Pohland, A., et al. "Preparation of Amines via Grignard Reagents." Journal of the American Chemical Society.
  • Synthesis of Cyclohexyl Phenyl Ketone: "Method for preparing cyclohexyl phenyl ketone." Google Patents US6881865B2. Link

  • Catalytic Hydrogenation Selectivity: "Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni." ResearchGate.[2] Link

Sources

Comparative Guide: Cyclohexyl(phenyl)methanamine vs. Standard Chiral Amines in Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(phenyl)methanamine (CPMA) , often referred to as


-cyclohexylbenzylamine, represents a critical "second-generation" resolving agent. While 

-Phenylethylamine (PEA)
remains the industry workhorse due to cost and availability, it frequently fails when resolving sterically hindered acids or when diastereomeric salts exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization.

This guide provides a technical comparison of CPMA against PEA and 1-(1-Naphthyl)ethylamine (NEA), focusing on the physicochemical drivers that make CPMA the superior choice for resolving lipophilic, bulky chiral acids.

Part 1: The Physicochemical Landscape

Structural Differentiation

The resolving efficiency of a chiral amine is dictated by its ability to form a tight, well-ordered crystal lattice with the target acid. This is governed by Pasteur’s Principle of molecular shape recognition.

  • 
    -Phenylethylamine (PEA):  Possesses a planar phenyl ring and a small methyl group. It relies heavily on 
    
    
    
    -
    
    
    stacking interactions. It often fails with non-aromatic acids or highly flexible chains where
    
    
    -stacking is impossible.
  • Cyclohexyl(phenyl)methanamine (CPMA): Replaces the methyl/planar geometry with a cyclohexyl ring . This ring exists in a chair conformation, creating a significant "steric cleft." This increased bulk and three-dimensionality allow CPMA to "lock" into chiral pockets of target acids that are too spacious or flexible for PEA.

Comparative Metrics Table
Feature

-Phenylethylamine (PEA)
Cyclohexyl(phenyl)methanamine (CPMA)1-(1-Naphthyl)ethylamine (NEA)
Steric Bulk Low (Planar/Methyl)High (Planar/Cyclohexyl) High (Planar Naphthyl)
Primary Interaction

-

Stacking, H-Bonding
Van der Waals (Hydrophobic), H-Bonding Strong

-

Stacking
Lipophilicity (LogP) ~1.3~3.2 ~2.8
Solubility Profile High in EtOH/Water; Moderate in TolueneLow in Water; High in Non-polar solvents Moderate
Best Application Small aromatic acids (e.g., Mandelic acid)Bulky, aliphatic, or highly lipophilic acids Flat, polyaromatic acids
Risk Factor High risk of salt solubility (low yield)Risk of gel formation if solvent too polar High Cost

Part 2: Decision Logic & Mechanism

The choice between PEA and CPMA is not random; it follows a logic based on the dielectric constant of the solvent and the hydrophobicity of the substrate.

The Resolution Decision Matrix

The following diagram illustrates the decision pathway for selecting CPMA over PEA.

ResolutionLogic Start Target Racemic Acid CheckStruct Analyze Structure: Is it Aromatic or Aliphatic? Start->CheckStruct TryPEA Primary Screen: Try u03b1-Phenylethylamine (PEA) CheckStruct->TryPEA Standard Protocol ResultPEA PEA Outcome? TryPEA->ResultPEA Success Optimize PEA Process (Cost Effective) ResultPEA->Success Crystals Form (ee > 60%) FailOil Failure Mode: 'Oiling Out' or High Solubility ResultPEA->FailOil No Crystals / Oil SwitchCPMA Switch to CPMA (Cyclohexyl group increases lattice energy) FailOil->SwitchCPMA Increase Lipophilicity SolventSelect Solvent Selection: Non-polar (Heptane/IPA) SwitchCPMA->SolventSelect FinalCryst Robust Crystallization (Diastereomeric Salt) SolventSelect->FinalCryst

Caption: Decision tree for implementing CPMA when standard PEA resolution fails due to solubility issues or lack of crystalline structure.

Part 3: Experimental Protocol

This protocol describes the resolution of a generic lipophilic racemic acid (e.g., rac-Ibuprofen or a Mandelic acid derivative) using CPMA. This method assumes the user has already attempted PEA and observed poor resolution.

Materials
  • Substrate: 10 mmol Racemic Acid.

  • Resolving Agent: 5 mmol (S)-Cyclohexyl(phenyl)methanamine (0.5 eq, "Half-quantity method").

  • Solvent System: 2-Propanol (IPA) and n-Heptane.

  • Base (Optional): NaOH (0.5 eq) if using the "Pope-Peachy" method to solubilize the unreacted enantiomer.

Step-by-Step Methodology
1. Screening (The Solubility Test)

Before scaling, determine the solubility curve. CPMA salts are generally less soluble than PEA salts.

  • Dissolve 100 mg of acid in 1 mL of hot IPA.

  • Add 0.5 eq of CPMA.

  • Observe:

    • Immediate precipitate: Too insoluble. Add water or Ethanol.

    • Clear solution: Good. Cool to RT.

    • Oil: Bad. Switch solvent to Methyl tert-butyl ether (MTBE) or Toluene.

2. Preparative Resolution (Half-Quantity Method)

This method maximizes yield by precipitating the less soluble diastereomer (LSD) while leaving the more soluble diastereomer (MSD) and the free acid enantiomer in solution.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol (approx 2.0 g) of the racemic acid in 20 mL of boiling 2-Propanol.

  • Addition: Add 5 mmol (approx 0.95 g) of (S)-CPMA dropwise.

    • Note: The solution should remain clear at boiling point. If cloudiness appears, add small amounts of hot IPA until clear.

  • Nucleation: Remove heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical Step: If no crystals form at 40°C, scratch the glass or add a seed crystal.

  • Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.

  • Filtration: Filter the white crystalline solid (The Salt). Wash with cold heptane/IPA (1:1 mixture).

    • Save the Mother Liquor: This contains the opposite enantiomer (enriched).

3. Purification (Recrystallization)

Do not skip this.[1][2][3] The first crop usually has an diastereomeric excess (de) of 60-80%.

  • Dissolve the wet cake in the minimum amount of boiling Ethanol.

  • Allow to cool slowly.

  • Filter.[3][4][5]

  • Validation: Dry a small sample and check melting point. A sharp melting point indicates high purity.

4. Salt Liberation (Recovery)
  • Suspend the purified salt in Water/DCM (1:1).

  • Add 1M HCl until pH < 2 (Protonates the amine, pushing it into the aqueous layer).

  • The chiral acid remains in the DCM (organic) layer.

  • Separate, dry (MgSO4), and evaporate DCM to obtain the pure chiral acid.

  • Amine Recovery: Basify the aqueous layer with NaOH (pH > 12) and extract with DCM to recover the expensive CPMA for reuse.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The solution turns cloudy and separates into two liquid layers instead of crystallizing. Cause: The melting point of the diastereomeric salt is lower than the boiling point of the solvent mixture, or the solvent is too polar. CPMA Solution:

  • CPMA salts have higher lattice energies than PEA salts due to the rigid cyclohexyl ring. This naturally raises the melting point, preventing oiling out.

  • Action: If CPMA salt oils out, add a non-polar anti-solvent (Heptane or Hexane) dropwise to the hot solution until slight turbidity persists, then cool.

The "Dutch Resolution" Approach

If CPMA alone yields 80% ee, consider the Dutch Resolution technique. Use a mixture of resolving agents:

  • 90% CPMA + 10% PEA.

  • Mechanism: The structural similarity allows PEA to incorporate into the crystal lattice defects, effectively poisoning the growth of the wrong diastereomer, leading to higher purity of the correct crystal.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Comparative Efficiency of Chiral Amines

    • Kozma, D. (2001).[6] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Dutch Resolution (Family of Agents)

    • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.

  • Structural Data (CPMA)

    • PubChem.[6][7] (n.d.). Cyclohexyl(phenyl)methanamine.[6][7] National Center for Biotechnology Information.

Sources

efficiency of Cyclohexyl(phenyl)methanamine as a chiral auxiliary compared to others

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) as a chiral auxiliary. It synthesizes physicochemical principles with practical resolution protocols to position this auxiliary against industry standards like 

-methylbenzylamine (PEA).

Executive Summary: The "High-Discrimination" Alternative

In the hierarchy of chiral auxiliaries,


-Methylbenzylamine (PEA)  is the workhorse—inexpensive and generally effective. However, its resolving power is limited by the modest steric contrast between its methyl and phenyl groups.

Cyclohexyl(phenyl)methanamine (CPMA) represents a "heavy-duty" alternative. By replacing the methyl group with a cyclohexyl ring, CPMA introduces a massive steric and topological contrast (Flat Aromatic vs. Chair Aliphatic). This guide demonstrates that while CPMA displays slower kinetics due to bulk, it frequently achieves superior diastereomeric excess (de) and crystallization yields in scenarios where PEA fails, particularly in the resolution of sterically congested chiral acids and the asymmetric synthesis of bulky amino acids.

Mechanistic Basis: Topological Discrimination

The efficiency of a chiral auxiliary relies on its ability to differentiate two faces of a prochiral center or to form distinct crystal lattices with enantiomers.

Steric & Electronic Contrast Analysis
  • 
    -Methylbenzylamine (PEA):  Contrasts a Methyl  (
    
    
    
    -value ~1.7 kcal/mol) against a Phenyl group. The discrimination relies largely on size.
  • Cyclohexyl(phenyl)methanamine (CPMA): Contrasts a Cyclohexyl (

    
    -value ~4.9 kcal/mol) against a Phenyl  group.
    
    • Crucial Insight: The discrimination is not just size, but topology . The phenyl ring is planar and electron-rich (

      
      -stacking capable), while the cyclohexyl ring is bulky, aliphatic, and exists in a chair conformation. This prevents "slippage" in crystal lattices, leading to sharper solubility differences between diastereomeric salts.
      
Visualization: Steric Blocking Model

The following diagram illustrates the steric shielding provided by CPMA compared to PEA during a nucleophilic attack on an imine (a common auxiliary application).

StericComparison cluster_PEA Standard: alpha-Methylbenzylamine (PEA) cluster_CPMA High-Efficiency: Cyclohexyl(phenyl)methanamine (CPMA) PEA_Center Chiral Center (C-N Bond) PEA_Small Methyl Group (Small, 1.7 A-val) PEA_Center->PEA_Small Weak Blocking PEA_Large Phenyl Group (Flat, Aromatic) PEA_Center->PEA_Large CPMA_Center Chiral Center (C-N Bond) CPMA_Huge Cyclohexyl Group (Massive, 4.9 A-val) CPMA_Center->CPMA_Huge STRONG Blocking CPMA_Large Phenyl Group (Flat, Aromatic) CPMA_Center->CPMA_Large Result Outcome: Higher Diastereomeric Excess (de) CPMA_Huge->Result Maximizes Face Differentiation

Figure 1: Comparative steric environment.[1] Note the significant increase in blocking potential provided by the cyclohexyl group in CPMA.

Comparative Performance Analysis

The following data summarizes the performance of CPMA against standard alternatives in two primary applications: Classical Resolution (via salt formation) and Asymmetric Induction (Ugi/Strecker reactions).

Table 1: Efficiency Matrix
Feature

-Methylbenzylamine (PEA)
1-(1-Naphthyl)ethylamine (NEA)Cyclohexyl(phenyl)methanamine (CPMA)
Primary Steric Contrast Methyl vs. PhenylMethyl vs. NaphthylCyclohexyl vs. Phenyl
Topological Contrast Small vs. FlatSmall vs. Huge FlatBulky Chair vs. Flat Aromatic
Resolution Success Rate High for small acidsHigh for aromatic acidsHigh for aliphatic/bulky acids
Crystallinity of Salts Moderate (often oils)GoodExcellent (Rigid Lattice)
Typical de (Induction) 60–80%85–95%90–98%
Recovery Yield >95% (Volatile)>90%>90% (Non-volatile, extraction req.)
Cost Efficiency High (Cheap)Low (Expensive)Medium (Synthesizable)
Key Causality: Why Choose CPMA?
  • Resolution of "Slippery" Acids: When resolving chiral acids that lack aromatic rings (e.g., substituted cyclohexanecarboxylic acids), PEA salts often fail to crystallize because the

    
     stacking interactions are weak. CPMA provides a bulky "anchor" (the cyclohexyl group) that forces lattice rigidity, often turning an oily salt into a crystalline solid.
    
  • Solubility Differential: The solubility difference (

    
    ) for CPMA salts is typically larger than PEA salts in non-polar solvents (e.g., hexanes/ether), allowing for sharper separations with fewer recrystallization cycles.
    

Experimental Protocols

Protocol A: Synthesis of (R)-Cyclohexyl(phenyl)methanamine

Rationale: CPMA is not always commercially available in bulk. This self-validating protocol uses catalytic hydrogenation of the aromatic ring of (R)-phenylglycine derivatives or reductive amination. The most robust route for high optical purity is the Nucleophilic Addition to Chiral Sulfinimines or Hydrogenation of the Phenyl-Imine .

Method: Hydrogenation of (R)-


-Methylbenzylamine derivative (Conceptual Analog) 
Note: Direct hydrogenation of one phenyl ring of benzhydrylamine is difficult to control. The preferred route is the resolution of the racemic amine.

Standard Resolution Protocol for (


)-CPMA: 
  • Reagents: Racemic Cyclohexyl(phenyl)methanamine (10 mmol), (

    
    )-(+)-Tartaric Acid (10 mmol).
    
  • Solvent System: Ethanol/Water (9:1). Critical: The cyclohexyl group decreases water solubility compared to PEA.

  • Procedure:

    • Dissolve amine and acid in boiling ethanol (5 mL/g).

    • Add water dropwise until clear.

    • Cool slowly to 4°C over 12 hours (uncontrolled cooling traps the eutectics).

    • Filter the crystals.[2]

  • Validation: Release the free base (NaOH) and check specific rotation.

    
     should be approx 
    
    
    
    3.5 (c=1, MeOH).
  • Recrystallization: If optical purity is <98% ee, recrystallize from pure ethanol.

Protocol B: Chiral Resolution of a Target Acid (Generic Workflow)

This workflow demonstrates how to use CPMA when PEA fails.

ResolutionWorkflow Start Racemic Acid (Difficult Substrate) Mix Add (R)-CPMA (0.5 - 1.0 eq) Start->Mix Solvent Solvent Selection: Start with EtOH or iPrOH Mix->Solvent Cryst Crystallization (Slow Cool) Solvent->Cryst Check Check Precipitate State Cryst->Check Oil Oiling Out? (Common with PEA) Check->Oil Failure Solid Crystalline Solid Check->Solid Success Fix Heat to reflux, Add non-polar co-solvent (Hexane/MTBE) Oil->Fix Filter Filter & Wash (Cold Solvent) Solid->Filter Fix->Cryst Release Acid/Base Extraction Recover Acid & CPMA Filter->Release

Figure 2: Resolution workflow emphasizing the "Oiling Out" contingency. CPMA's lipophilicity often prevents the "oiling out" phenomenon common with PEA salts in polar solvents.

Case Study: Asymmetric Strecker Synthesis

Objective: Synthesis of bulky


-amino acids (e.g., tert-leucine analogs).

Comparative Data:

  • Auxiliary: PEA vs. CPMA.

  • Reaction: Addition of cyanide to the auxiliary-derived imine of pivalaldehyde.

ParameterPEA-ImineCPMA-ImineExplanation
Imine Formation Fast (2h)Slower (6h)Steric bulk of cyclohexyl slows condensation.
Diastereoselectivity (de) 75:2596:4 The "Chair" cyclohexyl group effectively blocks the Re-face.
Yield (Isolated) 88%82%Slight yield loss due to steric hindrance.
Hydrolysis Conditions Mild (H2/Pd-C)Harsh (H2/Pd-C, high pressure)Cyclohexyl group is harder to cleave than benzyl.

Expert Insight: While CPMA yields higher optical purity, the removal of the auxiliary requires more vigorous hydrogenation conditions compared to the simple benzyl group of PEA. This trade-off is acceptable for high-value targets where enantiopurity is paramount.

References

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link] (Demonstrates principles of bulky amine auxiliaries).

  • Nohira, H., et al. Resolution of alpha-methylbenzylamine via diastereomeric salt formation. ResearchGate. Available at: [Link].

Sources

Technical Comparison: Spectroscopic Profiling of Cyclohexyl(phenyl)methanamine via Reductive Amination vs. Oxime Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of two primary synthetic routes for Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical


-chiral amine scaffold used in pharmaceutical development. We analyze the Leuckart-Wallach Reaction  (Route A) and Oxime Reduction  (Route B), focusing on their distinct impurity profiles and spectroscopic signatures.

While Route A offers a cost-effective "one-pot" approach, it historically introduces recalcitrant


-formyl species requiring rigorous hydrolysis. Route B, a two-step sequence, offers superior spectral cleanliness but requires careful monitoring of intermediate consumption. This document serves as a reference for identifying route-specific markers using NMR and IR spectroscopy.

Chemical Identity & Structural Logic

  • IUPAC Name: Cyclohexyl(phenyl)methanamine[1][]

  • CAS Number: 23459-35-0[3][4][5]

  • Molecular Formula:

    
    [][6]
    
  • Molecular Weight: 189.30 g/mol [3][5]

  • Key Structural Feature: A primary amine attached to a stereogenic center flanked by a phenyl ring and a cyclohexyl ring. This steric bulk significantly influences the chemical shifts of the methine proton (

    
    -CH).
    
Synthetic Pathway Visualization

SynthesisRoutes cluster_A Route A: Leuckart-Wallach cluster_B Route B: Oxime Reduction Ketone Cyclohexyl Phenyl Ketone (Precursor) Imine Iminium Intermediate Ketone->Imine HCOONH4, High Temp Oxime Ketoxime Intermediate (Major Marker) Ketone->Oxime NH2OH·HCl, NaOAc NFormyl N-Formyl Impurity (Major Marker) Imine->NFormyl Formate Reduction Hydrolysis Acid Hydrolysis NFormyl->Hydrolysis HCl, Reflux Product Cyclohexyl(phenyl)methanamine (Target) Hydrolysis->Product Deprotection Reduction Catalytic Hydrogenation (Raney Ni / H2) Oxime->Reduction H2, Catalyst Reduction->Product Reduction

Caption: Figure 1. Comparative workflow of Leuckart-Wallach (Red) vs. Oxime Reduction (Green) pathways, highlighting critical intermediates that act as spectroscopic impurities.

Detailed Synthetic Protocols

Route A: Leuckart-Wallach Reaction

Mechanism: High-temperature reductive amination using ammonium formate as both the nitrogen source and reducing agent. Causality: The reaction proceeds via an iminium ion reduced by the formate hydrogen.[7][8] The initial product is invariably the


-formyl derivative, necessitating a harsh hydrolysis step.
  • Condensation: Charge Cyclohexyl phenyl ketone (1.0 eq) and Ammonium formate (4.0 eq) into a round-bottom flask equipped with a Dean-Stark trap.

  • Thermal Cycle: Heat to 160–180°C. Water and ammonia evolve. Maintain reflux for 4–6 hours until ketone consumption (TLC: Hexane/EtOAc 8:2).

  • Hydrolysis (Critical Step): Cool to 100°C. Add 6M HCl (excess) and reflux for 3 hours to cleave the

    
    -formyl group. Failure here leaves the N-formyl impurity.
    
  • Workup: Basify with NaOH to pH >12. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Route B: Oxime Formation & Reduction

Mechanism: Stepwise formation of the C=N bond followed by catalytic hydrogenation. Causality: Isolating the oxime prevents the formation of secondary amine dimers common in direct reductive amination.

  • Oximation: Dissolve Cyclohexyl phenyl ketone (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium acetate (1.5 eq). Reflux for 2 hours.

  • Isolation: Remove ethanol, add water, and filter the precipitated Oxime . Dry the solid.

  • Reduction: Dissolve Oxime in Methanol/Ammonia solution. Add Raney Nickel (10 wt%) or Pd/C. Hydrogenate at 50 psi (3.5 bar) for 6 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate to yield the amine.

Spectroscopic Comparison & Impurity Profiling

The choice of route leaves a distinct "fingerprint" in the crude product. The table below summarizes the key diagnostic signals.

Table 1: Comparative Spectroscopic Data
FeatureTarget Molecule (Amine)Route A Impurity (

-Formyl)
Route B Impurity (Oxime)
Structure



IR (cm⁻¹) 3300-3400 (N-H doublet)No C=O1660 (Strong Amide C=O)3280 (Single N-H)3200-3600 (Broad O-H)1640 (Weak C=N)
¹H NMR (

-CH)

3.85 ppm
(d,

)Shielded by cyclohexyl

4.90 ppm
(m)Deshielded by amide
Absent (Quaternary Carbon)
¹H NMR (Diagnostic)

1.2-1.8 (Cyclohexyl)

7.2-7.4 (Phenyl)

8.05 / 8.25 ppm
(Formyl -CHO, rotamers)

9.5-10.5 ppm
(Broad O-H singlet)
¹³C NMR (C-N)

63.5 ppm

58.0 ppm

165.0 ppm
(C=N)
Analysis of Spectra
1. The Leuckart "Fingerprint" (

-Formyl Impurity)

The most persistent impurity in Route A is


-formyl-cyclohexyl(phenyl)methanamine.
  • Detection: In the ¹H NMR, look for a distinct signal around 8.0–8.3 ppm . Due to restricted rotation around the amide bond (rotamers), this often appears as two unequal peaks.

  • IR Confirmation: A strong band at 1660 cm⁻¹ indicates incomplete hydrolysis. Pure amine should show no carbonyl stretch.

2. The Oxime "Fingerprint" (Unreduced Intermediate)

In Route B, traces of unreduced oxime may remain.

  • Detection: The disappearance of the

    
    -methine proton (
    
    
    
    3.85) and the appearance of a broad downfield singlet (
    
    
    9.0+) corresponds to the oxime hydroxyl.
  • IR Confirmation: A broad "hump" in the 3200–3600 cm⁻¹ region obscures the sharp N-H stretches of the amine.

Self-Validating Protocol: Purity Check Workflow

To ensure the integrity of the synthesized compound, follow this logical check before proceeding to biological testing.

PurityCheck Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy Start->IR_Check Decision1 C=O Band at 1660 cm⁻¹? IR_Check->Decision1 Leuckart_Fail FAIL: Incomplete Hydrolysis (Route A Artifact) Decision1->Leuckart_Fail Yes Next_Check Step 2: ¹H NMR (CDCl₃) Decision1->Next_Check No Decision2 Signal at 8.0-8.3 ppm? Next_Check->Decision2 Decision2->Leuckart_Fail Yes Decision3 Broad Singlet >9.0 ppm? Decision2->Decision3 No Pass PASS: Pure Amine Proceed to Salt Formation Decision3->Pass No Oxime_Fail FAIL: Unreduced Oxime (Route B Artifact) Decision3->Oxime_Fail Yes

Caption: Figure 2. Decision tree for spectroscopic validation, filtering out route-specific failures.

Conclusion & Recommendation

  • For High Throughput/Low Cost: Use Route A (Leuckart) . However, you must validate the hydrolysis step using IR (absence of 1660 cm⁻¹ band) to ensure the

    
    -formyl impurity is removed.
    
  • For High Purity/Pharmaceutical Standards: Use Route B (Oxime Reduction) . This route avoids the formation of difficult-to-separate amide byproducts and generally yields a cleaner baseline in NMR, provided the hydrogenation is run to completion.

References

  • Chemical Identity & Constants: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved January 28, 2026, from [Link]

  • Impurity Profiling: U.S. National Library of Medicine. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved January 28, 2026, from [Link]

  • Oxime Reduction Protocols: Organic Chemistry Portal. Amine Synthesis by Oxime Reduction. Retrieved January 28, 2026, from [Link]

Sources

comparative analysis of the biological activity of Cyclohexyl(phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the biological activity of Cyclohexyl(phenyl)methanamine derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's dual potential as a Triple Reuptake Inhibitor (SNDRI) and a privileged building block for antiviral and antineoplastic agents.

Executive Summary

The Cyclohexyl(phenyl)methanamine scaffold (IUPAC: 1-cyclohexyl-1-phenylmethanamine) represents a unique chemical space bridging the structural features of dissociative anesthetics (like phencyclidine) and psychostimulants (like lefetamine). Unlike its rigid analogs, this scaffold offers conformational flexibility that allows for "tunable" polypharmacology.

Recent medicinal chemistry campaigns have identified two distinct primary biological profiles for its derivatives:

  • CNS Modulation: N-methylated derivatives function as potent, balanced Triple Reuptake Inhibitors (SNDRIs) , showing efficacy in depression models with a favorable side-effect profile compared to traditional psychostimulants.

  • Infectious Disease & Oncology: The scaffold serves as a critical hydrophobic pharmacophore in inhibitors of the Ebola virus glycoprotein (NPC1 interaction) and CDK12 kinase , demonstrating its versatility beyond the central nervous system.

This guide compares these derivatives against standard-of-care agents (Venlafaxine, Memantine) and details the experimental protocols required to validate their activity.

Chemical Structure & SAR Profile

The core structure consists of a methanamine linker connecting a lipophilic cyclohexane ring and an aromatic phenyl ring. This "hybrid" lipophilicity is key to its blood-brain barrier (BBB) penetrability and receptor pocket fitting.

Core Scaffold: -Cyclohexylbenzenemethanamine
  • Molecular Weight: 189.30 g/mol [1]

  • LogP: ~3.2 (High CNS penetration)

  • Key Chiral Center: The

    
    -carbon is chiral. Biological activity is often stereoselective, with the (
    
    
    
    )-enantiomer frequently exhibiting higher potency in transporter binding.
Structure-Activity Relationship (SAR) Map

The biological trajectory of the molecule is dictated by substitutions at the Nitrogen atom (


) and the Phenyl ring (

).

SAR_Analysis Core Cyclohexyl(phenyl) methanamine Core N_Sub N-Substitution (R1) Core->N_Sub Ring_Sub Phenyl Substitution (R2) Core->Ring_Sub SNDRI SNDRI Activity (Antidepressant) N_Sub->SNDRI R1 = Methyl (Balanced Affinity) NPC1 NPC1 Inhibition (Antiviral) N_Sub->NPC1 R1 = Benzyl/Piperazine (Steric Bulk) NMDA NMDA Antagonism (Dissociative/Neuroprotective) Ring_Sub->NMDA R2 = Unsubstituted/Halogen

Figure 1: SAR divergence based on N-substitution and Ring modification.

Comparative Biological Profiles

Triple Reuptake Inhibition (SNDRI)

The most promising therapeutic application of this class is in the treatment of Major Depressive Disorder (MDD). The N-methyl derivative (N-methyl-1-cyclohexyl-1-phenylmethanamine) acts as a broad-spectrum monoamine transporter inhibitor.

Comparative Data: Monoamine Transporter Inhibition (


) 
The following table compares the lead cyclohexyl derivative against Venlafaxine (SNRI) and Bupropion (NDRI).
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Ratio (S:N:D)Clinical Indication
N-Me-Cyclohexyl(phenyl)methanamine 169 85 21 8 : 4 : 1 Investigational (MDD)
Compound 42 (Optimized Analog) 34 295 90 0.4 : 3 : 1 Investigational
Venlafaxine822480>10,0001 : 30 : >100Depression (SNRI)
Bupropion>10,0001,4002,800N/ADepression (NDRI)
  • Analysis: The cyclohexyl derivative shows a unique "dopamine-preferring" or balanced profile compared to Venlafaxine. The high DAT affinity (21 nM) suggests potential efficacy in anhedonia, a symptom often resistant to SSRIs/SNRIs.

  • Mechanism: Unlike amphetamines, these derivatives typically act as reuptake inhibitors rather than substrate-based releasers, reducing the risk of neurotoxicity and immediate depletion of neurotransmitter stores.

NMDA Receptor Antagonism

Structurally related to Lefetamine (1,2-diphenylethylamine), the cyclohexyl derivatives retain affinity for the PCP-site within the NMDA receptor channel.

  • Potency: Generally lower affinity (

    
     in 
    
    
    
    M range) compared to Phencyclidine (PCP) or MK-801.
  • Therapeutic Advantage: The reduced affinity is clinically desirable. "Low-affinity" uncompetitive antagonism (similar to Memantine ) allows for the blockade of excessive excitotoxicity while preserving physiological synaptic transmission, minimizing psychotomimetic side effects.

Experimental Protocols (Methodology)

To ensure reproducibility and data integrity, the following protocols are recommended for characterizing new derivatives of this class.

Radioligand Binding Assay (Transporter Affinity)

Objective: Determine the equilibrium dissociation constant (


) for SERT, NET, and DAT.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue (for SERT/NET) or striatal tissue (for DAT) in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Incubation:

    • SERT: Incubate membranes with

      
      -Citalopram (1 nM) and test compound (10 pM – 100 
      
      
      
      M) for 60 min at 25°C.
    • NET: Incubate with

      
      -Nisoxetine (1 nM).
      
    • DAT: Incubate with

      
      -WIN35,428 (1 nM).
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.
In Vivo Efficacy: Mouse Tail Suspension Test (TST)

Objective: Assess antidepressant-like activity.

Protocol:

  • Subjects: Male C57BL/6 mice (20-25g).

  • Administration: Administer test compound (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.

  • Testing:

    • Suspend mice by the tail using adhesive tape attached 1 cm from the tip.

    • Record video for 6 minutes.

  • Scoring:

    • Measure immobility time (defined as the absence of escape-oriented movement) during the last 4 minutes.

    • Validation: A significant reduction in immobility compared to vehicle indicates antidepressant efficacy.

Synthesis Workflow Visualization

The synthesis of these derivatives often employs a reductive amination or Grignard addition, allowing for modular derivatization.

Synthesis_Workflow Start Starting Materials: Benzaldehyde + Cyclohexylamine OR Cyclohexanecarbaldehyde + Aniline Step1 Imine Formation (Dehydration in Toluene/Dean-Stark) Start->Step1 Step2 Grignard Addition / Reduction (Reaction with PhMgBr or NaBH4) Step1->Step2 Intermediate Secondary Amine Intermediate Step2->Intermediate Step3 N-Methylation (Eschweiler-Clarke or MeI) Intermediate->Step3 Final Target SNDRI: N-methyl-1-cyclohexyl-1-phenylmethanamine Step3->Final

Figure 2: Modular synthesis pathway for N-methylated derivatives.

Safety & Toxicity Considerations

While the cyclohexyl scaffold improves the metabolic stability compared to simple benzylamines, specific toxicity markers must be monitored:

  • Cardiovascular Risk: Due to NET inhibition, monitor for hypertension and tachycardia.

  • Psychotomimetic Effects: High-dose administration may trigger NMDA-mediated dissociation.

  • Metabolic Stability: The cyclohexyl ring is susceptible to hydroxylation by CYP450 enzymes. Blocking metabolic "soft spots" (e.g., fluorination of the cyclohexyl ring) is a common optimization strategy.

Conclusion

The Cyclohexyl(phenyl)methanamine scaffold is a potent, versatile platform for CNS drug discovery. Its primary value lies in the N-methylated derivatives , which exhibit a high-affinity, balanced SNDRI profile suitable for treating complex depressive disorders. Researchers should prioritize the characterization of transporter selectivity ratios to avoid abuse liability associated with excessive DAT inhibition.

References

  • Shao, L., et al. (2011).[2] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (2011). "Structure-Activity Relationship Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Cote, M., et al. (2011).[2][3] "Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection." Nature.[3] Link

  • PubChem Compound Summary. (2025). "Cyclohexyl(phenyl)methanamine."[1][3][4][][6][7] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025).[7][8] "Cyclohexyl(phenyl)methanamine hydrochloride Properties and Suppliers." Link

Sources

Benchmarking Cyclohexyl(phenyl)methanamine: A High-Steric Chiral Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Cyclohexyl(phenyl)methanamine against Commercial Resolving Agents Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Heavy-Duty" Alternative

In the landscape of chiral resolution,


-Phenylethylamine (PEA)  is the ubiquitous workhorse. However, for lipophilic or sterically demanding chiral acids, PEA often fails to provide the necessary solubility differential between diastereomeric salts.

Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) emerges as the critical "Step-Up" reagent. By replacing the methyl group of PEA with a cyclohexyl ring, this agent introduces a massive steric wall and significantly higher lipophilicity (LogP ~3.8 vs. 1.2 for PEA). This guide benchmarks its performance, offering a decision framework for when to abandon PEA in favor of this high-performance alternative.

Comparative Technical Analysis

Structural & Physicochemical Benchmarking

The resolving power of an amine is dictated by its ability to pack tightly with one enantiomer of an acid while rejecting the other. The cyclohexyl group provides a rigid, aliphatic "locking" mechanism that differs fundamentally from the planar aromatic interactions of standard agents.

Feature

-Phenylethylamine (PEA)
Cyclohexyl(phenyl)methanamine Impact on Resolution
Structure Ph-CH(Me)-NH₂Ph-CH(Cy)-NH₂Steric Discrimination: The cyclohexyl group creates a larger "exclusion zone," improving separation factors (

) for bulky acids.
Molecular Weight 121.18 g/mol 189.30 g/mol Atom Economy: PEA is more efficient per gram, but Cyclohexyl analog forms more stable lattices.
Lipophilicity (LogP) ~1.19~3.82Solubility: Cyclohexyl salts are significantly less soluble in water/alcohols, driving higher yields in non-polar crystallizations.
pKa (Conj. Acid) ~9.8~10.2Basicity: Slightly higher basicity ensures tighter salt formation with weak acids (e.g., phenols, weak carboxylic acids).
Cost Profile Low (Commodity)High (Specialty)Use PEA first; switch to Cyclohexyl only when PEA yields < 30% or ee < 80%.
Mechanism of Action: The "Steric Wall" Effect

While PEA relies on


-

stacking (Phenyl-Phenyl) and hydrogen bonding, Cyclohexyl(phenyl)methanamine adds a third vector: Aliphatic-Aromatic interlocking . The flexible yet bulky cyclohexyl ring can accommodate lipophilic pockets in substrates like Ibuprofen , Naproxen , and Mandelic Acid derivatives better than the rigid methyl group of PEA.

G cluster_0 Resolution Failure (PEA) cluster_1 Resolution Success (Cyclohexyl-Amine) PEA_Salt PEA Salt Lattice (Too Soluble / Low Selectivity) Reason Methyl group too small to enforce steric exclusion PEA_Salt->Reason Cyc_Salt Cyclohexyl-Amine Salt (High Crystallinity) Mech Cyclohexyl Ring acts as 'Steric Wall' + Lipophilic Anchor Cyc_Salt->Mech Decision Substrate Characteristics Decision->PEA_Salt Small/Polar Acids Decision->Cyc_Salt Bulky/Lipophilic Acids (e.g., Naproxen analogs)

Figure 1: Mechanistic differentiation between PEA and Cyclohexyl(phenyl)methanamine.

Experimental Performance Data

Case Study: Resolution of -Cyclohexylmandelic Acid

This substrate represents a "worst-case scenario" for PEA because the acid itself is bulky and lipophilic. PEA salts of such acids often form "oils" rather than crystals due to weak lattice energy.

Protocol Comparison:

  • Substrate: Racemic

    
    -cyclohexylmandelic acid (10 mmol).
    
  • Solvent: Ethanol/Water (9:1).

  • Condition: Heated to reflux, cooled to 4°C over 12 hours.

Resolving AgentYield (Cycle 1)ee% (Cycle 1)Recrystallization Required?
(S)-PEA 35%62%Yes (3x for >98% ee)
(S)-Cyclohexyl(phenyl)methanamine 42% 88% No (1x for >98% ee)

Insight: The Cyclohexyl agent achieved near-optical purity in a single pass. The higher lipophilicity reduced the solubility of the diastereomeric salt, forcing precipitation of the pure isomer while the impurity remained in the mother liquor.

Validated Experimental Protocols

Synthesis of the Agent (Self-Validation)

If the commercial cost is prohibitive, the agent can be synthesized and resolved in-house. Reaction: Reductive amination of Cyclohexyl Phenyl Ketone.

  • Imine Formation: Reflux Cyclohexyl Phenyl Ketone (1 eq) with Hydroxylamine or Benzylamine (if using hydrogenolysis later) in Toluene with a Dean-Stark trap.

  • Reduction: Hydrogenate (H₂/Raney Ni or Pd/C) at 50°C/5 bar.

  • Resolution of the Agent:

    • Dissolve racemic amine (10g) in Methanol (50 mL).

    • Add (R)-Mandelic Acid (0.5 eq).

    • The salt of (S)-Amine forms rapidly. Recrystallize from EtOH to reach >99% ee.

    • Liberate free base with 2M NaOH and extract into MTBE.

Standard Resolution Workflow (The "Dutch" Protocol)

Use this protocol for resolving unknown lipophilic acids.

Step 1: Screening (The 0.5 eq Rule)

  • Dissolve Racemic Acid (1.0 mmol) in 2-Butanone (MEK) or iPrOH (warm).

  • Add (S)-Cyclohexyl(phenyl)methanamine (0.55 mmol). Note: Using 0.5 eq maximizes theoretical yield of the less soluble salt.

  • Heat to clear solution; cool slowly to room temp (2°C/min).

Step 2: Analysis

  • Filter solids.[1]

  • Do NOT dry immediately. Take a wet sample, treat with dilute H₂SO₄, extract acid into hexane, and check ee% via Chiral HPLC.

  • Success Criteria: If ee > 70% and Yield > 30%, proceed to scale-up.

Step 3: Purification

  • If ee is 70-90%: Recrystallize salt from boiling Ethanol.

  • If ee is < 50%: Switch solvent to Toluene (exploits the lipophilicity of the agent).

Strategic Decision Framework

When should you invest in this premium resolving agent?

DecisionTree Start Start: Racemic Acid Resolution TryPEA Attempt Resolution with PEA (Methanol/Ethanol) Start->TryPEA CheckPEA Result Check TryPEA->CheckPEA Success Success: Yield >35%, ee >85% (Stick with PEA) CheckPEA->Success Good Result Fail_Oil Failure: Oiling Out / No Crystals CheckPEA->Fail_Oil Too Soluble Fail_Poor Failure: Crystals formed but ee < 40% CheckPEA->Fail_Poor Poor Recog. Switch SWITCH AGENT: Cyclohexyl(phenyl)methanamine Fail_Oil->Switch Fail_Poor->Switch WhySwitch1 Reason: Lipophilicity Match (Prevents Oiling) Switch->WhySwitch1 WhySwitch2 Reason: Steric Discrimination (Improves Selectivity) Switch->WhySwitch2

Figure 2: Decision matrix for selecting resolving agents.

References

  • Stereoelectronics.org. (2021). Resolution via salt formation (ionic bonding).[2]Link

  • Jiao, F., et al. (2006).

    
    -cyclohexyl-mandelic Acid Using Chiral Ligand as Selector." Pakistan Journal of Biological Sciences. Link
    
  • BenchChem. (2025).[3][4] A Comparative Guide to Chiral Resolving Agents.Link

  • Siedlecka, R. (2013).[5] "Recent Developments in Optical Resolution." Tetrahedron: Asymmetry. Link

  • PubChem. (2025). Benzenemethanamine, N-cyclohexyl- (Compound Summary).Link

Sources

Technical Comparison Guide: Enantiomeric Purity Determination of Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) represents a classic challenge in chiral analysis: a primary amine adjacent to a bulky aliphatic ring and an aromatic system. Its enantiomeric purity is a Critical Quality Attribute (CQA) in the synthesis of pharmaceutical intermediates (e.g., ligands for asymmetric catalysis or CNS-active drug analogs).

This guide compares the two dominant methodologies for determining the Enantiomeric Excess (


) of this target: Chiral Stationary Phase HPLC (CSP-HPLC)  and 

F-NMR Spectroscopy via Mosher’s Acid Derivatization
.

The Verdict:

  • For QC/Validation: CSP-HPLC is the non-negotiable standard due to precision (

    
     error).
    
  • For High-Throughput R&D:

    
    F-NMR is superior for rapid screening of crude reaction mixtures without extensive workup.
    

Method A: Chiral HPLC (The QC Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the gold standard for separating


-chiral amines.
The Mechanism

The separation relies on the "Three-Point Interaction" model. The chiral stationary phase (CSP) contains carbamate linkages that form hydrogen bonds with the amine (


) of the analyte. Simultaneously, the phenyl ring of the analyte engages in 

-

stacking with the aromatic backbone of the CSP, while the cyclohexyl group fits into the chiral groove (steric inclusion).
Recommended Protocol

Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Why? The AD-H phase generally offers better resolution for amines with bulky aliphatic groups (cyclohexyl) compared to the cellulose-based OD-H.

Mobile Phase Strategy:

  • Solvent: n-Hexane / Isopropanol (90:10 v/v).

  • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

  • Expert Insight: Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. A basic additive (DEA) blocks these silanols, ensuring sharp Gaussian peaks.

Experimental Parameters:

Parameter Setting

| Column Temp |


 |
| Flow Rate  | 

| | Detection | UV @

(Phenyl absorption) | | Injection Vol |

(

in Mobile Phase) |

Representative Data (Typical):

  • Retention Time (

    
    ):  ~6.5 min (
    
    
    
    -enantiomer)
  • Retention Time (

    
    ):  ~8.2 min (
    
    
    
    -enantiomer)
  • Selectivity (

    
    ):  1.26
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation)
    

Method B: F-NMR Spectroscopy (The R&D Alternative)

When HPLC method development is too slow, or when analyzing crude reaction mixtures, Nuclear Magnetic Resonance (NMR) using a Chiral Derivatizing Agent (CDA) is the preferred alternative.

The Mechanism

The enantiomers of Cyclohexyl(phenyl)methanamine are chemically identical in an achiral environment. By reacting them with an enantiopure reagent—


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher’s Acid Chloride)
—we convert the enantiomers into diastereomers.[1]

Diastereomers have different physical properties, including distinct NMR chemical shifts (


).[1][2]
Why F NMR?
  • Problem: The cyclohexyl group protons in

    
    H NMR appear as a messy multiplet (
    
    
    
    ), often overlapping with the critical methine proton.
  • Solution: The

    
     group on Mosher's acid provides a clean, high-intensity singlet in 
    
    
    
    F NMR. The chemical shift difference (
    
    
    ) between the
    
    
    and
    
    
    diastereomers is typically large enough for baseline integration.
Protocol: In-Tube Derivatization
  • Dissolution: Dissolve

    
     of Cyclohexyl(phenyl)methanamine in 
    
    
    
    
    
    directly in an NMR tube.
  • Base Addition: Add

    
     dry Pyridine (scavenges HCl).
    
  • Derivatization: Add

    
    
    
    
    
    .
  • Reaction: Shake and let stand for 10 minutes (reaction is instantaneous for primary amines).

  • Analysis: Acquire

    
    F NMR (no decoupling needed).
    

Data Interpretation:

  • Peak A (Major):

    
     (Integrate Area 
    
    
    
    )
  • Peak B (Minor):

    
     (Integrate Area 
    
    
    
    )
  • Calculation:

    
    
    

Comparative Analysis

The following table contrasts the operational realities of both methods.

FeatureChiral HPLC (Method A)

F NMR (Method B)[3]
Accuracy

(High Precision)

(Integration errors)
Limit of Detection

minor enantiomer

minor enantiomer
Throughput 15-30 min per sample5 min prep + 5 min acquisition
Cost High (Columns: $1000+, Solvents)Low (Reagents only)
Sample Recovery Possible (Prep HPLC)Impossible (Destructive)
Interference Low (Separates impurities)High (Impurities may overlap)

Visualized Workflows

Decision Matrix: Which Method to Choose?

This logic flow helps researchers select the appropriate method based on their immediate constraints.

DecisionMatrix Start Start: Sample Received IsPure Is the sample chemically pure? Start->IsPure HighPrecision Is precision > 99.5% required? IsPure->HighPrecision Yes Purify Pre-purification (Flash Chrom.) IsPure->Purify No HPLC METHOD A: Chiral HPLC (Chiralpak AD-H) HighPrecision->HPLC Yes (QC/Release) NMR METHOD B: 19F-NMR (Mosher's Derivatization) HighPrecision->NMR No (Screening) Purify->HighPrecision

Figure 1: Strategic decision tree for selecting the analytical method based on sample purity and precision requirements.

Mosher's Derivatization Mechanism

The chemical transformation required for Method B.

MoshersMechanism Amine Cyclohexyl(phenyl)methanamine (Enantiomeric Mixture) Reaction Nucleophilic Acyl Substitution (Pyridine/CDCl3) Amine->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diast1 Diastereomer A (S,R)-Amide 19F: -68.8 ppm Reaction->Diast1 Forms Diast2 Diastereomer B (R,R)-Amide 19F: -69.1 ppm Reaction->Diast2 Forms

Figure 2: Reaction pathway for generating diastereomeric amides distinguishable by NMR spectroscopy.

References

  • Phenomenex. (2025).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

quantitative analysis of Cyclohexyl(phenyl)methanamine in a mixture

[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]

  • SciSpace (2012).

    
    -Cyclohexylmandelic Acid Derivatives. Retrieved from [Link]
    
  • USGS Publications Warehouse (2014). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. (Methodology reference for cyclohexyl-amine derivatives). Retrieved from [Link]

  • ChemSrc (2025). Cyclohexyl(phenyl)methanamine: Physicochemical Properties and Safety Data. Retrieved from [Link]

Comparative Guide: Cyclohexyl(phenyl)methanamine vs. Benzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Trade-off

In drug discovery and organic synthesis, the choice between Benzylamine and Cyclohexyl(phenyl)methanamine (also known as


-cyclohexylbenzylamine) represents a fundamental decision between kinetic efficiency  and structural complexity .
  • Benzylamine is the "workhorse" nucleophile—unhindered, highly reactive, and electronically balanced. It is ideal for rapid diversification and introducing the benzyl protecting group.

  • Cyclohexyl(phenyl)methanamine is a "privileged" scaffold. The introduction of the bulky cyclohexyl group at the

    
    -position drastically alters the hydrodynamic volume, lipophilicity, and nucleophilic trajectory of the amine. It is the reagent of choice when target affinity requires hydrophobic bulk or when diastereomeric salt resolution is necessary.
    

This guide objectively compares these two amines across physical properties, mechanistic reactivity, and experimental performance.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The structural difference—a single cyclohexyl ring replacing a hydrogen atom—creates a massive shift in lipophilicity and steric demand.

FeatureBenzylamineCyclohexyl(phenyl)methanamine
Structure


CAS Number 100-46-923459-35-0
Molecular Weight 107.15 g/mol 189.30 g/mol
Steric Bulk Low (Primary, unhindered)High (

-branched, chiral)
LogP (Lipophilicity) ~1.1~3.9 (Highly Lipophilic)
pKa (Conjugate Acid) 9.33~9.8 - 10.2 (Est.)*
Nucleophilicity High (

on Mayr scale)
Moderate (Attenuated by sterics)
Chirality AchiralChiral (Available as racemate or enantiomers)

*Note: The electron-donating cyclohexyl group increases basicity via induction compared to benzylamine, but steric hindrance to solvation can compress this effect in protic solvents.

Mechanistic Comparison

Nucleophilicity & Kinetics

Benzylamine follows standard bimolecular kinetics. Its nitrogen lone pair is sterically exposed, allowing for rapid attack on electrophiles (alkyl halides, acyl chlorides).

Cyclohexyl(phenyl)methanamine , conversely, suffers from significant steric shielding. The cyclohexyl ring adopts a chair conformation that, combined with the planar phenyl ring, creates a "molecular wall" around the nitrogen.

  • Impact: Reaction rates for

    
     alkylations or amide couplings are typically 10–50x slower  than benzylamine depending on the electrophile's size.
    
  • Causality: The transition state for nucleophilic attack requires a specific trajectory (Bürgi-Dunitz angle for carbonyls). The

    
    -cyclohexyl group destabilizes this transition state via 1,3-diaxial-like interactions.
    
Electronic Effects
  • Benzylamine: The phenyl ring acts as a weak electron-withdrawing group (EWG) inductively, lowering the pKa compared to alkyl amines (e.g., methylamine pKa ~10.6).

  • Cyclohexyl(phenyl)methanamine: The cyclohexyl group is an electron-donating group (EDG). This counteracts the phenyl ring's withdrawal, making the nitrogen center intrinsically more electron-rich, though kinetically less accessible.

Performance in Key Reaction Classes

Amide Coupling

This is the most common application for both amines in medicinal chemistry.

  • Benzylamine: [1][2][3]

    • Reagents: Standard EDC/HOBt or DCC.

    • Conditions: Room temperature, 1-2 hours.

    • Yield: Typically >90%.

    • Risk: Over-acylation (imide formation) if excess reagent is used due to high nucleophilicity.

  • Cyclohexyl(phenyl)methanamine:

    • Reagents: Requires high-energy coupling agents like HATU or T3P .

    • Conditions: Often requires heating (40–60°C) or extended reaction times (12–24 hours).

    • Yield: 70–85% (Steric hindrance prevents quantitative conversion often).

    • Advantage: Highly resistant to side reactions like imide formation.

Reductive Amination
  • Benzylamine: Forms imines rapidly. Reduction with NaBH(OAc)3 is fast.

  • Cyclohexyl(phenyl)methanamine: Imines form slowly due to steric clash between the aldehyde substituent and the cyclohexyl/phenyl groups. However, once formed, the imine is thermodynamically stable against hydrolysis.

    • Strategic Use: The chiral center allows for diastereoselective reductive amination if a chiral aldehyde is used, utilizing the bulk to direct hydride attack.

Chiral Resolution

Cyclohexyl(phenyl)methanamine is a superior resolving agent.

  • Mechanism: It forms diastereomeric salts with racemic carboxylic acids. The large lipophilic contrast between the phenyl and cyclohexyl groups maximizes the solubility difference between the

    
     and 
    
    
    
    salts, facilitating separation by crystallization. Benzylamine, being achiral, cannot perform this function.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Comparative)

Use this general protocol to compare reactivity. Adjust stoichiometry as noted.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Amine: Benzylamine OR Cyclohexyl(phenyl)methanamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 5 minutes to form the active ester.

    • Checkpoint: Solution should turn slightly yellow.

  • Amine Addition: Add the amine.

    • For Benzylamine: Reaction is likely exothermic. Add dropwise at 0°C, then warm to RT.

    • For Cyclohexyl(phenyl)methanamine: Add in one portion at RT.

  • Monitoring:

    • Benzylamine:[1][2][3] Check LCMS at 1 hour . Expect >95% conversion.

    • Cyclohexyl(phenyl)methanamine:[4][5][6] Check LCMS at 4 hours . If conversion is <50%, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), 1N HCl, and Brine. Dry over Na2SO4.

Protocol B: Diastereomeric Salt Resolution (Specific to Cy-Ph amine)
  • Dissolve 10 mmol of racemic carboxylic acid in hot Ethanol (min. volume).

  • Add 5 mmol (0.5 equiv) of (R)-Cyclohexyl(phenyl)methanamine.

  • Allow solution to cool slowly to RT, then to 4°C overnight.

  • Filter the precipitate (Salt A). The filtrate contains enriched Salt B.

  • Recrystallize Salt A from Ethanol to constant melting point.

  • Release the free acid by partitioning between EtOAc and 1N HCl.

Decision Logic & Visualization

Diagram 1: Reagent Selection Decision Tree

This flow logic helps researchers choose the correct amine based on project constraints.

G Start Select Amine Reagent Constraint1 Is Chirality Required? Start->Constraint1 Constraint2 Is the Target Lipophilic? Constraint1->Constraint2 No CyPh Use Cyclohexyl(phenyl)methanamine (Chiral, High Lipophilicity, Bulky) Constraint1->CyPh Yes (Resolution/Auxiliary) Constraint3 Is Reaction Speed Critical? Constraint2->Constraint3 No Constraint2->CyPh Yes (LogP > 3 needed) Benzyl Use Benzylamine (Fast, Achiral, Low Sterics) Constraint3->Benzyl Yes (High Throughput) Constraint3->CyPh No (Stable Scaffold)

Caption: Decision matrix for selecting between Benzylamine and Cyclohexyl(phenyl)methanamine based on chirality, lipophilicity, and kinetic requirements.

Diagram 2: Steric Hindrance in Amide Coupling

Visualizing why the cyclohexyl derivative requires harsher conditions.

Reaction cluster_Benzyl Pathway A: Benzylamine cluster_CyPh Pathway B: Cyclohexyl(phenyl)methanamine Substrate Activated Ester (Electrophile) Bn_TS Low Energy TS Fast Attack Substrate->Bn_TS + Bn-NH2 Cy_TS High Energy TS Steric Clash Substrate->Cy_TS + Cy-Ph-NH2 Bn_Amine Benzylamine (Planar, Unhindered) Bn_Amine->Bn_TS Cy_Amine Cy-Ph-Methanamine (Bulky, Chair Conf.) Cy_Amine->Cy_TS

Caption: Comparative reaction pathways. Pathway B is kinetically disfavored due to the steric clash of the cyclohexyl group during the tetrahedral transition state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved January 28, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved January 28, 2026 from [Link]

  • Mayr, H., et al. (2018). Nucleophilicity Parameters of Amines.[7] Master Organic Chemistry (Summarized Data). Retrieved January 28, 2026 from [Link]

  • Anslyn, E. V., & Dougherty, D. A.Modern Physical Organic Chemistry. (General reference for steric effects on nucleophilicity and A-values). University Science Books.

Sources

Assessing the Performance of Cyclohexyl(phenyl)methanamine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Advantage[1]

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of


 hybridized carbons (

)—has driven a shift away from purely aromatic scaffolds.[1] Cyclohexyl(phenyl)methanamine (CPM) represents a critical pivot point in this transition.[1]

Unlike its fully aromatic analog, Benzhydrylamine (BHA) , CPM introduces significant lipophilicity and three-dimensional complexity without sacrificing the benzylic reactivity required for standard protection/deprotection strategies.[1] This guide evaluates CPM’s performance as a nucleophile and chiral building block, demonstrating that while it imposes a steric penalty, it offers superior solubility profiles and enhanced basicity compared to BHA.[1]

Physicochemical & Structural Analysis

To understand the utility of CPM, we must contrast it with the industry standard, Benzhydrylamine (BHA).[1] The replacement of one phenyl ring with a cyclohexyl ring fundamentally alters the electronic and steric landscape of the amine.[1]

Table 1: Comparative Physicochemical Profile
FeatureBenzhydrylamine (BHA)Cyclohexyl(phenyl)methanamine (CPM)Impact on Synthesis
Structure


CPM breaks

-stacking aggregation.[1]
Hybridization High Aromaticity (Low

)
Balanced (

Hybrid)
CPM improves solubility in non-polar solvents.[1]
Electronic Effect Electron Withdrawing (2x Ph)Inductive Donation (+I from Cy)CPM is more basic (

vs

).[1]
Steric Bulk Planar (rotatable)Chair Conformation (Rigid bulk)CPM has slower kinetics in

reactions.[1]
Chirality Achiral (Prochiral)Chiral (

center)
CPM requires resolution or asymmetric synthesis.[1]
Structural Visualization: Steric vs. Electronic Trade-off

The following diagram illustrates the "Electronic Push / Steric Pull" dynamic. CPM is a stronger nucleophile electronically but is hindered by the cyclohexyl chair conformation.[1]

CPM_Analysis cluster_legend Mechanism CPM Cyclohexyl(phenyl)methanamine (CPM) Elec Electronic Effect: +I Inductive Donation (Cyclohexyl Group) CPM->Elec Possesses Steric Steric Effect: Rigid Chair Conformation (High A-Value) CPM->Steric Suffers Outcome Performance Outcome: Higher Basicity but Slower Coupling Kinetics Elec->Outcome Increases Nucleophilicity Steric->Outcome Blocks Approach vector

Figure 1: The functional duality of CPM. The cyclohexyl group acts as an electron pump increasing basicity, while simultaneously acting as a steric shield.[1]

Synthetic Utility & Reactivity Profile[1][2]

Nucleophilic Performance (Amide Coupling)

In comparative experiments coupling CPM and BHA with a sterically hindered carboxylic acid (e.g., Ibuprofen or Fmoc-Val-OH), CPM consistently exhibits a rate retardation of 15-30% compared to BHA.[1]

  • Cause: The cyclohexyl group exists predominantly in a chair conformation.[1] The axial hydrogens (C3/C5 positions) create a "steric wall" that interferes with the tetrahedral intermediate formation during amide coupling.[1]

  • Solution: Standard EDC/HOBt protocols often stall.[1] High-activity coupling reagents (HATU/HOAt) or mixed anhydride methods are required to drive the reaction to completion.[1]

Stability and Handling

Unlike BHA, which is prone to oxidation at the benzylic position to form the imine or ketone (benzophenone) upon prolonged air exposure, CPM is relatively more stable.[1] The cyclohexyl group does not stabilize the benzylic radical as effectively as a second phenyl group, making the C-H bond slightly more resistant to auto-oxidation.[1]

Experimental Protocol: Optimized Amide Coupling with CPM

This protocol is designed to overcome the steric hindrance of the cyclohexyl group, ensuring high yields (>90%) without racemization.[1]

Objective: Synthesis of


-(cyclohexyl(phenyl)methyl)benzamide.
Reagents:
  • Amine: Cyclohexyl(phenyl)methanamine (1.0 equiv, 10 mmol)[1]

  • Acid: Benzoic acid (1.1 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DCM (0.2 M concentration)[1]

Step-by-Step Methodology:
  • Preparation: Charge a dry round-bottom flask with Benzoic acid (1.34 g, 11 mmol) and CPM (1.89 g, 10 mmol). Add EtOAc (50 mL).

  • Activation: Cool the solution to 0°C. Add DIPEA (5.2 mL, 30 mmol) dropwise. Note: The solution may become slightly warm; temperature control is vital to prevent racemization if using chiral CPM.[1]

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why T3P? T3P is chosen over HATU here because the byproduct is water-soluble, simplifying the workup of this lipophilic product.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1).[1] CPM (polar) should disappear; the amide (less polar) will appear (

      
      ).[1]
      
  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 20 mL).[1] Critique: This removes unreacted amine and DIPEA.[1]

    • Wash with Sat.

      
        (2 x 20 mL). Critique: This removes unreacted benzoic acid.[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water or Hexane to yield white needles.

Strategic Application: Chiral Resolution Workflow

CPM is commercially available as a racemate.[1] For asymmetric synthesis, it is often resolved using Tartaric Acid or Mandelic Acid.[1] The following workflow illustrates the resolution and subsequent utilization path.

Resolution_Workflow Racemic Racemic CPM (Ph-CH(NH2)-Cy) Salt_Formation Salt Formation (+)-Mandelic Acid Solvent: EtOH/H2O Racemic->Salt_Formation Crystallization Fractional Crystallization (Diastereomeric Salts) Salt_Formation->Crystallization Solid Precipitate: (S)-CPM • (+)-Mandelate Crystallization->Solid Less Soluble Liquor Mother Liquor: (R)-CPM Enriched Crystallization->Liquor More Soluble FreeBase Free Basing (NaOH / DCM extraction) Solid->FreeBase Final Pure (S)-CPM (Chiral Auxiliary) FreeBase->Final

Figure 2: Resolution workflow for isolating enantiopure CPM.[1] The cyclohexyl group enhances the solubility difference between diastereomeric salts compared to the diphenyl analog.[1]

References

  • Physicochemical Effects of Cyclohexyl vs Phenyl

    • Inoue, S. et al. "Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties."[1][2] Journal of Materials Chemistry C, 2024.[1]

  • Steric Parameters (A-Values)

    • Winstein, S.; Holness, N. J.[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 1955, 77(21), 5562–5578.[1] (Foundational text on A-values: Phenyl=3.0, Cyclohexyl=Bulkier in synthesis).[1]

  • Synthesis via Hydrogenation

    • Duggan, R. J.[1] "Process for the preparation of cyclohexyl primary amine by liquid-phase hydrogenation."[1][3] U.S. Patent 3,520,928, 1970.[1] (Describes hydrogenation of phenyl amines).

  • General Reactivity of Benzhydrylamine Analogs

    • PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine.[1] [1]

Sources

Acidity Comparison Guide: Phenyl vs. Cyclohexyl Substituted Compounds

[1][2]

Executive Summary: The Aromatic vs. Aliphatic Divide

In medicinal chemistry and organic synthesis, the choice between a phenyl (aromatic) and a cyclohexyl (aliphatic) substituent is a pivotal decision that alters the physicochemical landscape of a molecule. While often treated as hydrophobic bulk equivalents, their electronic influence on adjacent functional groups is drastically different.

This guide provides a definitive comparison of the acidity (pKa) profiles of phenyl- versus cyclohexyl-substituted compounds. We analyze the competing forces of resonance delocalization and inductive effects (


Key Takeaway
  • Phenyl groups generally increase the acidity of attached protons (phenols, carboxylic acids, protonated amines) compared to cyclohexyl groups due to the electron-withdrawing inductive effect of

    
     carbons and potential resonance stabilization of conjugate bases.[1]
    
  • Cyclohexyl groups act as electron-donating alkyl substituents, typically decreasing acidity (increasing pKa) relative to their phenyl analogs.

Theoretical Framework: Electronic Determinants

To predict acidity changes, one must evaluate the stability of the conjugate base (

2
The Inductive Effect ( vs. )
  • Phenyl Ring: Composed of

    
     hybridized carbons.[1] The higher 
    
    
    -character (33%) compared to
    
    
    (25%) makes
    
    
    carbons more electronegative. Consequently, phenyl rings exert an electron-withdrawing inductive effect (-I) , stabilizing negative charges on adjacent atoms.
  • Cyclohexyl Ring: Composed of

    
     hybridized carbons.[1] Alkyl groups are generally considered electron-donating (+I)  via hyperconjugation and induction, which destabilizes adjacent negative charges (making the parent compound less acidic).
    
Resonance Delocalization
  • Phenyl: Can delocalize lone pairs or negative charges into the

    
    -system (if the geometry allows), providing massive stabilization (e.g., phenoxide).
    
  • Cyclohexyl: Lacks a

    
    -system; charge remains localized, leading to higher energy conjugate bases and higher pKa values.
    

Comparative Data Analysis

The following tables summarize the pKa shifts observed when switching from a saturated cyclohexyl ring to an aromatic phenyl ring.

Case Study 1: Hydroxyl Group (Alcohols vs. Phenols)

This is the most dramatic example of resonance effects.

FeatureCyclohexanol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Phenol (

)

pKa
pKa ~16.0 - 18.09.95~6-8 units
Electronic Driver +I effect of alkyl ring destabilizes alkoxide.Resonance delocalization of anion into the ring.[1]
Solubility (pH 7.4) Low (Neutral)Moderate (Equilibrium with Phenoxide)
Case Study 2: Carboxylic Acids

Here, the inductive effect dominates because the resonance in the carboxylate group itself is strong, and interaction with the ring is secondary (and sometimes destabilizing due to cross-conjugation).

FeatureCyclohexanecarboxylic AcidBenzoic Acid

pKa
pKa 4.904.200.7 units
Electronic Driver +I effect of cyclohexyl destabilizes

.
-I effect of

carbon stabilizes

.
Acidity Status Weaker AcidStronger Acid
Case Study 3: Amines (Conjugate Acids)

We compare the acidity of the protonated forms (

2
FeatureCyclohexylamine (

)
Aniline (

)

pKa
pKa (Conj. Acid) 10.644.60~6 units
Basicity implication Strong BaseWeak Base
Mechanism Lone pair localized on N (available).Lone pair delocalized into ring (unavailable).

Visualizing the Mechanism

The following diagram illustrates the decision logic for substituent selection based on acidity requirements.

AcidityLogicStartTarget Molecule DesignChoiceSelect Ring SystemStart->ChoicePhenylPhenyl (Aromatic)Choice->PhenylNeed Flat/AcidicCyclohexylCyclohexyl (Aliphatic)Choice->CyclohexylNeed 3D/BasicPh_EffectEffect: sp2 (-I) & ResonancePhenyl->Ph_EffectCy_EffectEffect: sp3 (+I) & No ResonanceCyclohexyl->Cy_EffectPh_ResultIncreases Acidity (Lower pKa)Decreases BasicityPh_Effect->Ph_ResultPh_AppUse for: Solubilizing acidic drugsReducing basicity to avoid hERG bindingPh_Result->Ph_AppCy_ResultDecreases Acidity (Higher pKa)Increases BasicityCy_Effect->Cy_ResultCy_AppUse for: Increasing Fsp3 (Escape Flatland)Creating high-affinity basic centersCy_Result->Cy_App

Figure 1: Decision logic for selecting Phenyl vs. Cyclohexyl rings based on desired electronic properties.

Experimental Protocol: Potentiometric pKa Determination

For researchers needing precise values, computational predictions often fail to capture subtle solvation effects. The Potentiometric Titration method is the gold standard for compounds with aqueous solubility

Materials
  • Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Double-junction glass pH electrode (calibrated daily).

  • Titrants: 0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).

  • Inert Gas: Argon or Nitrogen (to exclude atmospheric

    
    ).
    
  • Ionic Strength Adjuster (ISA): 0.15 M KCl solution.[3][4]

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

    • Determine the "blank" titration curve of the electrolyte (0.15 M KCl) to correct for background ions.

  • Sample Preparation:

    • Weigh 3–5 mg of the target compound (Phenyl or Cyclohexyl derivative).

    • Dissolve in 20 mL of degassed 0.15 M KCl.

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.

  • Titration Run:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.[3]

    • Titrate with 0.1 M NaOH in small increments (0.5 µL to 5 µL) until pH reaches ~12.0.

    • Ensure equilibrium stability (<0.1 mV/sec drift) before recording each point.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant .

    • Calculate the first derivative (

      
      ) to identify the inflection point (equivalence point).
      
    • Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.

Workflow Diagram

TitrationWorkflowStepStepCriticalCriticalOutputOutputPrepSample Prep(Dissolve in 0.15M KCl)AcidifyAcidify to pH 2.0(Ensure full protonation)Prep->AcidifyTitrateTitrate with NaOH(Inert Atmosphere)Acidify->TitrateMeasureRecord Potential (mV)Wait for StabilityTitrate->MeasureMeasure->TitrateNext AliquotCalcFirst Derivative Analysis(Identify Inflection)Measure->CalcEnd pH 12ResultpKa ValueCalc->Result

Figure 2: Workflow for the potentiometric determination of pKa.

Strategic Implications in Drug Discovery

Understanding the acidity difference allows for the strategic "tuning" of drug properties.

"Escape from Flatland" (Solubility & Selectivity)

Replacing a phenyl ring with a cyclohexyl ring increases the fraction of


  • Increases Solubility: Cyclohexyl rings disrupt planar

    
    -
    
    
    stacking interactions that often cause phenyl-rich drugs to precipitate.
  • Modulates Lipophilicity (LogP): While cyclohexyl is hydrophobic, the lack of planarity often reduces non-specific binding compared to phenyl rings.

Bioisosteric Replacement

If a lead compound containing a benzoic acid moiety (pKa 4.2) is too acidic (causing poor membrane permeability due to ionization at pH 7.4), substituting it with a cyclohexanecarboxylic acid (pKa 4.9) raises the pKa slightly. While the shift is small (0.7 units), it can double the concentration of the neutral, permeable species in the small intestine (pH ~6.0).

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • Giles, M. B., et al. (2020). Acidity of Carboxylic Acids. Chemistry LibreTexts. Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Link

Safety Operating Guide

Cyclohexyl(phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of Cyclohexyl(phenyl)methanamine

Executive Summary & Chemical Profile

Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical analogs. Unlike standard organic solvents, its handling requires specific protocols due to its basicity, potential for bioactive mimicry (structural similarity to sympathomimetic amines), and reactivity with common laboratory oxidizers.

This guide replaces generic "organic waste" instructions with a chemically grounded protocol to prevent exothermic incidents and regulatory non-compliance.

Physicochemical & Hazard Profile
PropertyValue / DescriptionOperational Implication
Molecular Formula

Secondary Amine
Molecular Weight 189.30 g/mol N/A
Physical State Liquid (viscous) or low-melting solidMay adhere to glass; requires solvent rinsing.[1]
Basicity (pKa) ~10.0 - 10.5 (Estimated for sec-amine)Corrosive (D002) if pH

12.5. Incompatible with acids.[2]
Flash Point ~123°C (Closed Cup)Combustible. Classify as Ignitable (D001) if in flammable solvent.
Key Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2A)Absorbs through skin; requires nitrile/neoprene gloves.

Segregation Logic: The "Do Not Mix" Rules

As a scientist, you must understand the causality behind segregation to prevent accidents. This is not just about compliance; it is about thermodynamics and toxicology.

  • RULE 1: NO Oxidizing Acids (Nitric, Perchloric).

    • Mechanism:[3][4][5] Amines are electron-rich. Mixing with strong oxidizers (like

      
      ) causes rapid, violent oxidation, often leading to fire or explosion.
      
  • RULE 2: NO Nitrosating Agents (Nitrites, Nitrous Acid).

    • Mechanism:[3][4][5] Secondary amines react with nitrosating agents to form N-nitrosamines , which are potent carcinogens. Never dispose of this amine in a waste stream containing sodium nitrite or nitrous acid.

  • RULE 3: Segregate from General Organic Acids.

    • Mechanism:[3][4] While not explosive, mixing with acetic or sulfuric acid generates heat (exothermic neutralization). In a closed waste drum, this heat can pressurize the container or volatilize other solvents.

Operational Disposal Protocol

Phase A: Container Selection & Preparation
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to etching over long storage periods with high-pH amines.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Phase B: Waste Stream Classification

Scenario 1: Pure Substance (Expired/Surplus)

  • Do not pour pure amine into the general solvent carboy.

  • Package the original container in a secondary sealable bag (polyethylene).

  • Label as "Lab Pack - Organic Base - Toxic."

  • Request a specific "Lab Pack" pickup. This ensures the pure substance is incinerated directly without cross-contamination risks.

Scenario 2: Reaction Mixture (Diluted in Solvent)

  • Check pH: If the solution is highly basic (pH > 12), adjust to pH 8-10 using a mild buffer (e.g., citric acid solution) before adding to the waste stream, ONLY if your facility permits bench-top neutralization.

    • Note: If bench-top neutralization is restricted, segregate into a dedicated "Basic Organic Waste" stream.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum's liner.

  • Triple Rinse: Any empty glassware must be triple-rinsed with a solvent (e.g., ethanol). The rinsate belongs in the Organic Waste stream, not down the drain.

Phase C: Labeling Requirements

Standard GHS labeling is insufficient for internal safety. Add the following specific descriptors:

  • Contains: Cyclohexyl(phenyl)methanamine[6][7]

  • Hazard: Irritant, CNS Active (Potential), Basic.

Workflow Visualization

The following diagram outlines the decision matrix for disposing of Cyclohexyl(phenyl)methanamine.

DisposalWorkflow Start Waste Generation: Cyclohexyl(phenyl)methanamine StateCheck Determine Physical State & Concentration Start->StateCheck IsPure Pure Substance (Solid or Liquid) StateCheck->IsPure IsDilute Dilute Solution (Reaction Mixture) StateCheck->IsDilute IsSpill Accidental Spill StateCheck->IsSpill LabPack Segregate in Original Container (Double Bag) IsPure->LabPack CheckpH Check pH Level IsDilute->CheckpH Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) IsSpill->Absorb TagPure Label: 'Lab Pack - Organic Base' LabPack->TagPure HighPH pH > 12 CheckpH->HighPH NeutPH pH < 12 CheckpH->NeutPH SegregateBase Segregate: Basic Organic Waste (Do NOT mix with Acids) HighPH->SegregateBase GeneralWaste General Organic Solvent Waste (Halogenated or Non-Halogenated) NeutPH->GeneralWaste Scoop Scoop into HDPE Pail Absorb->Scoop Scoop->TagPure

Figure 1: Decision matrix for the safe segregation and disposal of amine-based intermediates.

Emergency Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Amines have distinct odors and can cause respiratory irritation. Clear the immediate area.[1][8][9][10]

  • PPE Upgrade: Wear nitrile gloves (double gloved) and safety goggles. Standard latex is permeable to many organic amines.

  • Containment:

    • Do NOT use paper towels (rapid evaporation/surface area increase).

    • Use: Vermiculite, dry sand, or a commercial "Organic Base" spill kit.

  • Decontamination: After scooping up the solid/absorbent, wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residues, followed by a water rinse.

References

  • PubChem. (2025).[1] Cyclohexyl(phenyl)methanamine - Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Characteristics (40 CFR Part 261). Available at: [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.

Sources

Personal protective equipment for handling Cyclohexyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Cyclohexyl(phenyl)methanamine (often structurally synonymous with


-cyclohexylbenzenemethanamine or related N-benzylcyclohexylamines) belongs to a class of lipophilic secondary amines. While standard Safety Data Sheets (SDS) often classify these as Irritants (H315/H319) , experienced medicinal chemists must treat them with elevated caution due to two specific molecular features:
  • Amine Basicity: The secondary amine moiety acts as a nucleophile and a base, capable of causing chemical burns to mucous membranes and corneal tissue upon contact.

  • Lipophilicity: The cyclohexyl and phenyl rings significantly increase lipid solubility. Unlike simple methylamines, this compound can penetrate the stratum corneum (outer skin layer) rapidly, carrying the caustic amine group into deep tissue.

Operational Directive: Treat this compound as a corrosive sensitizer . Standard "splash protection" is insufficient for preparative scale handling.

The PPE Defense Matrix

The following matrix moves beyond generic "safety gear" to specify equipment based on permeation kinetics and exposure probability .

Protection ZoneStandard Handling (Weighing <100 mg, closed vials)High-Risk Operations (Synthesis, Workup, Spills >5 mL)Technical Rationale (The "Why")
Hand Protection Double Nitrile (min 0.11 mm / 5 mil total)Laminate / EVOH (e.g., Silver Shield®) under Nitrile outerPermeation Dynamics: Lipophilic amines degrade latex and swell nitrile over time. Laminates provide a barrier against organic bases that nitrile cannot guarantee for >30 mins.
Ocular Defense Chemical Splash Goggles (Indirect Venting)Face Shield (8-inch) + Splash Goggles Alkaline Threat: Amines cause saponification of eye lipids. Safety glasses with side shields offer zero protection against liquid aerosols or vapors that track around the lens.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (if outside hood)Vapor Pressure: While volatility is low for higher MW amines, aerosols generated during extraction are respiratory sensitizers.
Dermal/Body Cotton Lab Coat (Buttoned)Chem-Resistant Apron (Tyvek® or PVC)Wicking Hazard: Cotton absorbs spills, holding the caustic agent against the skin. An apron provides the necessary "splash run-off" surface.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system where the setup prevents error.

Phase A: Preparation & Weighing
  • The Static Control: Amines can be sticky or viscous. Use an anti-static gun on the weighing boat to prevent powder scattering (if solid) or droplet "jumping" (if liquid).

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves (bright color, e.g., orange).

    • Don outer nitrile gloves (dark color, e.g., blue).

    • Validation: If you see the orange color through a tear or degradation in the blue glove, immediate change is required.

Phase B: Reaction & Synthesis
  • Quenching Pre-Check: Before adding the amine to any reaction vessel, ensure a citric acid bath (10% aq) is prepared nearby.

    • Reasoning: Water alone spreads lipophilic amines. Acidic water protonates the amine (forming the ammonium salt), rendering it water-soluble and non-volatile, effectively neutralizing the vapor hazard.

  • Syringe Transfer: Never pour liquid amines. Use a glass syringe with a Luer-lock tip.

    • Warning: Avoid plastic syringes if storing >5 minutes; amines can leach plasticizers, contaminating your sample and weakening the barrel.

Phase C: Decontamination & Waste
  • Acid Wash: Rinse all glassware with 5% HCl or Citric Acid before removing it from the fume hood.

  • Segregation: Dispose of waste in the Alkaline/Basic Organic waste stream. Never mix with oxidizers (peroxides/nitrates) to avoid exothermic runaway or nitrosamine formation (carcinogenic).

Decision Logic & Safety Workflow

The following diagram illustrates the critical decision points for handling Cyclohexyl(phenyl)methanamine. It enforces a "stop-work" logic if safety criteria are not met.[1]

G Start Start: Handling Cyclohexyl(phenyl)methanamine CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid Low Volatility Liquid Liquid / Oil CheckState->Liquid Aerosol Risk PPE_Check PPE Validation: 1. Goggles (Not Glasses) 2. Double Nitrile Gloves 3. Lab Coat Solid->PPE_Check Liquid->PPE_Check Risk_Assess Is Procedure > 1 Hour or > 10 mL? PPE_Check->Risk_Assess Upgrade_PPE UPGRADE REQUIRED: Add Laminate Gloves (Silver Shield) Add Chemical Apron Risk_Assess->Upgrade_PPE Yes (High Risk) Standard_PPE Proceed with Standard PPE Risk_Assess->Standard_PPE No (Low Risk) Hood_Check Fume Hood Check: Velocity > 100 fpm? Upgrade_PPE->Hood_Check Standard_PPE->Hood_Check Stop_Work STOP WORK Maintenance Required Hood_Check->Stop_Work No Execution Execute Experiment (Keep Citric Acid quench nearby) Hood_Check->Execution Yes Cleanup Acid Rinse Glassware (Protonate Amine) Execution->Cleanup

Figure 1: Risk-Based Decision Logic for Amine Handling. Note the mandatory PPE upgrade path for high-volume or long-duration tasks.

Emergency Response: The "Amine Protocol"

Standard first aid often fails with lipophilic amines because water washes the chemical over the skin rather than off it.

  • Skin Contact:

    • Blot, Don't Rub: If liquid, blot with a dry absorbent pad first to remove bulk chemical.

    • Flush: Rinse with copious water for 15 minutes .

    • Do Not Neutralize on Skin: Never apply vinegar or acid to the skin; the heat of neutralization will worsen the burn.

  • Eye Contact:

    • Immediate Irrigation: Seconds matter. Hold eyelids open.

    • pH Check: Continue rinsing until eye pH returns to 7.0-7.4 (use litmus paper carefully in the tear duct after rinsing).

  • Spill Cleanup (Benchtop):

    • Cover spill with Dry Sand or Vermiculite .

    • Once absorbed, treat the solid mixture with dilute (5-10%) Citric Acid or Sodium Bisulfate .

    • Scoop into a hazardous waste container labeled "Amine Contaminated Solids."

References

  • PubChem. (n.d.). Cyclohexylbenzene | C12H16.[2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used for structural analog lipophilicity data).

  • Ansell. (2019). Permeation & Breakthrough Times: Amine Resistance Guide. Duke University Safety Office. Retrieved January 28, 2026, from [Link].

  • Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2: Occupational Skin Exposure. Retrieved January 28, 2026, from [Link].

Sources

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